Ebio3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C19H23F2N3O2 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
N-[7-(difluoromethoxy)-1-prop-2-ynylindazol-3-yl]-2-propylpentanamide |
InChI |
InChI=1S/C19H23F2N3O2/c1-4-8-13(9-5-2)18(25)22-17-14-10-7-11-15(26-19(20)21)16(14)24(23-17)12-6-3/h3,7,10-11,13,19H,4-5,8-9,12H2,1-2H3,(H,22,23,25) |
Clé InChI |
LDQBXERCNCIKDE-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Action of EBI3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epstein-Barr Virus-Induced Gene 3 (EBI3) is a soluble cytokine receptor-like protein that plays a pivotal role in the regulation of the immune system. Initially identified as a gene induced by Epstein-Barr virus infection, EBI3 functions primarily as a subunit of heterodimeric cytokines, belonging to the Interleukin-12 (IL-12) family. By pairing with different α-subunits, EBI3 forms distinct cytokines with diverse and sometimes opposing functions. This guide provides an in-depth technical overview of the core mechanisms of action of EBI3, focusing on its role in forming the cytokines IL-27, IL-35, and the putative IL-39. We will explore the signaling pathways activated by these cytokines, their receptor complexes, and EBI3's emerging roles as an intracellular chaperone and an independent signaling molecule. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and pathways.
EBI3 and its Heterodimeric Cytokine Partners
EBI3 is a secreted glycoprotein (B1211001) that lacks a transmembrane domain. Its primary mechanism of action is through the formation of heterodimeric cytokines by non-covalently associating with specific partners. This partnership is crucial for the secretion and functional activity of the resulting cytokine.
IL-27: The EBI3/p28 Heterodimer
IL-27 is formed by the association of EBI3 with the p28 subunit (also known as IL-30)[1]. It is predominantly produced by activated antigen-presenting cells (APCs) such as dendritic cells and macrophages[1]. IL-27 has pleiotropic effects, exhibiting both pro-inflammatory and anti-inflammatory properties. It plays a crucial role in the early regulation of T-helper cell differentiation, promoting the initial Th1 response while later inhibiting Th1, Th2, and Th17 responses[1].
IL-35: The EBI3/p35 Heterodimer
When EBI3 pairs with the p35 subunit of IL-12 (IL-12α), it forms the inhibitory cytokine IL-35[2][3]. IL-35 is primarily produced by regulatory T cells (Tregs) and regulatory B cells (Bregs) and is a key mediator of their suppressive functions[2][3]. IL-35 plays a critical role in immune tolerance and has been implicated in suppressing autoimmune diseases, but it can also contribute to immune evasion in cancer[3].
IL-39: The Putative EBI3/p19 Heterodimer
In murine models, EBI3 has been shown to form a heterodimer with the p19 subunit of IL-23, creating a novel cytokine designated IL-39[3]. IL-39 is reportedly secreted by activated B cells and has been implicated in mediating inflammation in lupus-like mice through the activation of STAT1 and STAT3[4]. However, the existence and functional relevance of IL-39 in humans are still under investigation, with some studies failing to demonstrate its activity in human cells[1].
Receptor Complexes and Downstream Signaling Pathways
The biological effects of EBI3-containing cytokines are mediated through their interaction with specific cell surface receptor complexes, leading to the activation of intracellular signaling cascades, primarily the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.
IL-27 Signaling
The receptor for IL-27 is a heterodimer composed of IL-27Rα (also known as WSX-1 or TCCR) and glycoprotein 130 (gp130), a shared receptor subunit for the IL-6 family of cytokines[5]. Upon IL-27 binding, JAK1 and JAK2 associated with the receptor chains are activated, leading to the phosphorylation of STAT1 and STAT3[6]. Phosphorylated STAT1 and STAT3 form homo- and heterodimers, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune cell differentiation.
IL-35 Signaling
The receptor for IL-35 is more complex and less definitively characterized. Evidence suggests that IL-35 can signal through various receptor combinations, including heterodimers of IL-12Rβ2 and gp130, as well as homodimers of IL-12Rβ2 or gp130[7][8]. In T cells, IL-35 signaling primarily activates STAT1 and STAT4, while in B cells, it activates STAT1 and STAT3[9]. This differential receptor usage and STAT activation contribute to the diverse immunosuppressive functions of IL-35.
IL-39 Signaling
The proposed receptor for murine IL-39 is a heterodimer of IL-23R and gp130[10]. Binding of IL-39 to this receptor is thought to activate STAT1 and STAT3, leading to inflammatory responses in the context of lupus models[10]. The precise JAKs involved and the confirmation of this pathway in human cells require further investigation.
Beyond Heterodimers: Chaperone and Independent Functions of EBI3
Recent evidence suggests that EBI3 possesses biological functions that extend beyond its role as a component of heterodimeric cytokines.
Intracellular Chaperone-like Role
EBI3 has been shown to function as an intracellular chaperone, promoting the proper folding and expression of its cytokine partners, such as p28, and other proteins like the IL-23Rα subunit. This function often occurs in collaboration with the well-characterized chaperone, calnexin[10][11]. This chaperone activity is critical for the efficient secretion of functional heterodimeric cytokines.
Independent Signaling: IL-6 Trans-signaling
EBI3 has been demonstrated to mediate IL-6 trans-signaling. In this process, EBI3 can bind to IL-6 and this complex can then engage the gp130 receptor on cells that do not express the membrane-bound IL-6 receptor (IL-6R), leading to STAT3 activation[12]. This independent function of EBI3 can promote pro-inflammatory responses.
Quantitative Data on EBI3 Interactions and Activity
The following tables summarize available quantitative data for the interactions and bioactivity of EBI3 and its related cytokines. Data in this area is still emerging, and further research is needed to fully characterize these parameters.
Table 1: Binding Affinities of EBI3 and its Complexes
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| EBI3 and IL-6 | Surface Plasmon Resonance (SPR) | 4.1 µM | [2] |
Table 2: Bioactivity of EBI3-containing Cytokines
| Cytokine | Bioassay | EC50 | Reference |
| IL-27 (murine, single-chain) | STAT1 phosphorylation in TH1 cells | ~20 pM | [10] |
| IL-27 (murine, single-chain) | STAT3 phosphorylation in TH1 cells | ~30 pM | [10] |
| IL-27 (purchased) | STAT1 phosphorylation in TH1 cells | ~70 pM | [10] |
| IL-27 (purchased) | STAT3 phosphorylation in TH1 cells | ~80 pM | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of EBI3.
Co-Immunoprecipitation (Co-IP) to Detect EBI3-Partner Interaction
This protocol describes the co-immunoprecipitation of EBI3 with its binding partners (e.g., p35) from transfected cells.
Materials:
-
Cells (e.g., BJAB or COS-7)
-
Expression vectors for EBI3 and a tagged partner protein (e.g., p35-FLAG)
-
Transfection reagent
-
Digitonin lysis buffer (1% digitonin in an appropriate buffer with protease inhibitors)
-
Anti-FLAG antibody (e.g., M2 monoclonal antibody)
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Anti-EBI3 antibody for Western blotting
Procedure:
-
Cell Transfection: Co-transfect cells with expression vectors for EBI3 and the tagged partner protein.
-
Cell Lysis: 24-48 hours post-transfection, harvest the cells and lyse them in cold digitonin lysis buffer on ice.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-FLAG antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Bead Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer.
-
Elution: Resuspend the washed beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-EBI3 antibody to detect the co-precipitated EBI3.
ELISA for IL-27 Quantification
This protocol is a general procedure for a sandwich ELISA to quantify IL-27 in biological samples.
Materials:
-
IL-27 capture antibody
-
IL-27 detection antibody (biotinylated)
-
Recombinant IL-27 standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay diluent and wash buffer
Procedure:
-
Coating: Coat a 96-well plate with the IL-27 capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Wash the plate and add recombinant IL-27 standards and samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated IL-27 detection antibody. Incubate for 2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 20 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate until a color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm.
Western Blot for STAT Phosphorylation
This protocol describes the detection of STAT1 and STAT3 phosphorylation in response to IL-27 stimulation.
Materials:
-
Cells responsive to IL-27 (e.g., human monocytes)
-
Recombinant IL-27
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-STAT1 (Tyr701), anti-phospho-STAT3 (Tyr705), anti-total-STAT1, anti-total-STAT3, and a loading control antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture and Starvation: Culture cells to the desired confluency and then starve them in serum-free media for several hours to reduce basal STAT phosphorylation.
-
Cytokine Stimulation: Stimulate the cells with IL-27 for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Immediately after stimulation, lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT1 or phospho-STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT1, total STAT3, and a loading control.
Conclusion
EBI3 is a versatile molecule with a complex and multifaceted mechanism of action. Its primary role is to form heterodimeric cytokines with distinct immunological functions, thereby acting as a critical regulator of immune responses. The signaling pathways initiated by EBI3-containing cytokines are context-dependent, varying with the cell type and the specific cytokine-receptor interaction. Furthermore, the emerging roles of EBI3 as an intracellular chaperone and an independent signaling molecule highlight the intricate nature of its biological functions. A thorough understanding of these mechanisms is essential for the development of novel therapeutic strategies targeting the IL-12 family of cytokines in a range of diseases, including autoimmune disorders, infectious diseases, and cancer. Further research is warranted to fully elucidate the quantitative aspects of EBI3's interactions and to explore the therapeutic potential of modulating its diverse functions.
References
- 1. Interleukin 27, like interferons, activates JAK-STAT signaling and promotes pro-inflammatory and antiviral states that interfere with dengue and chikungunya viruses replication in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epstein-Barr virus-induced gene 3 (EBI3) can mediate IL-6 trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ebi3 binding to IFNγ and IL-10 limits their function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin 35: A Key Mediator of Suppression and the Propagation of Infectious Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EBI3 deficiency leads to diminished T helper type 1 and increased T helper type 2 mediated airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Competitive binding of STATs to receptor phospho-Tyr motifs accounts for altered cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin-27 Induces a STAT1/3- and NF-κB-dependent Proinflammatory Cytokine Profile in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IL-27 activates human monocytes via STAT1 and suppresses IL-10 production but the inflammatory functions of IL-27 are abrogated by TLRs and p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epstein–Barr virus-induced gene 3 and the p35 subunit of interleukin 12 form a novel heterodimeric hematopoietin - PMC [pmc.ncbi.nlm.nih.gov]
Ebio3: A Novel, Selective, Non-Blocking Inhibitor of the KCNQ2 Potassium Channel
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Voltage-gated potassium channels of the KCNQ family, particularly KCNQ2, play a critical role in regulating neuronal excitability. Their dysfunction is implicated in various neurological disorders, making them a key target for therapeutic intervention. This document provides a comprehensive technical overview of Ebio3, a recently identified small molecule that acts as a potent and selective inhibitor of the KCNQ2 channel. Notably, this compound employs a unique non-blocking inhibitory mechanism, distinguishing it from conventional pore blockers. This guide details the quantitative data on this compound's activity, provides in-depth experimental protocols for its characterization, and visualizes its mechanism of action and relevant experimental workflows.
Quantitative Data Presentation
This compound demonstrates high potency and selectivity for the KCNQ2 channel. The following tables summarize the key quantitative data regarding its inhibitory activity and selectivity profile.
Table 1: Inhibitory Potency of this compound on KCNQ Channel Subtypes [1]
| Channel Subtype | IC50 (nM) |
| KCNQ2 (Kv7.2) | 1.2 |
| KCNQ3 (Kv7.3) | 15 |
| KCNQ4 (Kv7.4) | >100 |
| KCNQ5 (Kv7.5) | 196 |
| KCNQ1 (Kv7.1) | No effect |
Table 2: Selectivity Profile of this compound Against Other Ion Channels [1]
| Channel | Concentration Tested | Effect |
| hERG | 100 nM | Negligible inhibition |
| Kv4.2 | 100 nM | Negligible inhibition |
| TREK1 | 100 nM | Negligible inhibition |
| TREK2 | 100 nM | Negligible inhibition |
| TASK3 | 100 nM | Negligible inhibition |
| NaV1.1 | 100 nM | Negligible inhibition |
| CaV3.2 | 100 nM | Negligible inhibition |
| Hv1 | 100 nM | Negligible inhibition |
Table 3: Efficacy of this compound on Pathogenic KCNQ2 Gain-of-Function (GOF) Mutants [1]
| KCNQ2 GOF Mutant | This compound Concentration | Reduction in Outward Current |
| R75C | 10 nM | ~80% or greater |
| I238L | 10 nM | ~80% or greater |
Mechanism of Action
Cryogenic electron microscopy (cryo-EM), patch-clamp recordings, and molecular dynamics simulations have elucidated that this compound utilizes a novel, non-blocking mechanism to inhibit the KCNQ2 channel.[2][3] Instead of occluding the ion conduction pore, this compound binds to a pocket on the outer surface of the inner gate.[2] This binding event induces a conformational change, squeezing the S6 pore helix and leading to the inactivation of the channel.[2]
This compound's non-blocking inhibitory mechanism on the KCNQ2 channel.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments used to characterize this compound's activity on KCNQ2 channels.
Cell Culture and Transfection for KCNQ2 Expression
Objective: To express human KCNQ2 channels in a mammalian cell line for electrophysiological analysis.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding human KCNQ2
-
Lipofectamine 2000 or similar transfection reagent
-
6-well plates
Protocol:
-
Culture HEK293 cells in DMEM in a 37°C, 5% CO2 incubator.
-
One day prior to transfection, seed the cells into 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions. Briefly, dilute the KCNQ2 plasmid DNA and the transfection reagent in serum-free medium in separate tubes.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.
-
Add the complexes dropwise to the cells in the 6-well plates.
-
Incubate the cells for 24-48 hours to allow for channel expression before proceeding with electrophysiological recordings.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure KCNQ2 channel currents and assess the inhibitory effect of this compound.
Materials:
-
Transfected HEK293 cells expressing KCNQ2
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2)
-
This compound stock solution (in DMSO) and serially diluted concentrations in external solution
Protocol:
-
Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking transfected cell with the patch pipette while applying slight positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply a brief suction pulse to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -90 mV to +60 mV in 10 mV increments) to elicit KCNQ2 currents.
-
Record baseline currents in the absence of this compound.
-
Perfuse the recording chamber with external solution containing various concentrations of this compound and repeat the voltage-step protocol to measure the extent of current inhibition.
-
Analyze the data to determine the IC50 value of this compound.
Cryo-Electron Microscopy (Cryo-EM)
Objective: To determine the high-resolution structure of the KCNQ2 channel in complex with this compound.
Protocol:
-
Protein Expression and Purification: Express and purify the human KCNQ2 protein, often in complex with calmodulin (CaM), using established biochemical methods.
-
Complex Formation: Incubate the purified KCNQ2-CaM with a saturating concentration of this compound.
-
Grid Preparation: Apply a small volume of the KCNQ2-Ebio3 complex solution to a glow-discharged cryo-EM grid. Blot the grid to create a thin film of the solution and rapidly plunge-freeze it in liquid ethane.
-
Data Collection: Screen the frozen grids for areas with optimal ice thickness and particle distribution using a transmission electron microscope (TEM). Collect a large dataset of high-resolution images (micrographs) using automated data collection software.
-
Image Processing:
-
Perform motion correction on the raw movie frames to correct for beam-induced motion.
-
Estimate the contrast transfer function (CTF) for each micrograph.
-
Automatically pick individual particle projections from the micrographs.
-
Perform 2D and 3D classification to sort the particles into homogenous classes.
-
Generate a 3D reconstruction of the KCNQ2-Ebio3 complex from the final set of particles.
-
Build and refine an atomic model into the resulting cryo-EM density map.
-
Molecular Dynamics (MD) Simulations
Objective: To simulate the interaction between this compound and the KCNQ2 channel to understand the dynamic aspects of the inhibitory mechanism.
Protocol:
-
System Setup:
-
Use the cryo-EM structure of the KCNQ2-Ebio3 complex as the starting point.
-
Embed the complex in a realistic lipid bilayer (e.g., POPC) and solvate with water and ions to mimic a physiological environment.
-
-
Force Field Parameterization: Assign appropriate force field parameters for the protein, lipid, water, ions, and this compound.
-
Equilibration: Perform a series of equilibration steps to relax the system and bring it to the desired temperature and pressure. This typically involves initial energy minimization followed by simulations with restraints on the protein and ligand, which are gradually released.
-
Production Simulation: Run a long, unrestrained MD simulation (typically on the order of nanoseconds to microseconds) to sample the conformational landscape of the KCNQ2-Ebio3 complex.
-
Analysis: Analyze the simulation trajectory to investigate:
-
The stability of this compound binding in the pocket.
-
Key protein-ligand interactions.
-
Conformational changes in the S6 helix and the inner gate.
-
The dynamics of the ion conduction pathway.
-
Visualizations
Experimental Workflow
Integrated workflow for the characterization of this compound.
Logical Relationship: Selectivity and Mechanism
Logical relationship of this compound's properties and therapeutic potential.
References
The Structure of EBI3: A Critical Subunit in Heterodimeric Cytokines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr virus-induced gene 3 (EBI3) is a soluble glycoprotein (B1211001) that plays a pivotal role in the regulation of the immune system.[1] Initially identified as a gene induced by Epstein-Barr virus infection, EBI3 is now recognized as a crucial subunit of two important heterodimeric cytokines: Interleukin-27 (IL-27) and Interleukin-35 (IL-35).[1] These cytokines are key modulators of T-cell responses and inflammation, making EBI3 and its associated complexes significant targets for therapeutic intervention in autoimmune diseases, infectious diseases, and cancer. This technical guide provides a comprehensive overview of the structure of EBI3 and its functional cytokine complexes, details of the experimental protocols used to elucidate these structures, and a summary of the signaling pathways they govern.
EBI3 Protein Structure
EBI3 is a secreted glycoprotein belonging to the type I cytokine receptor family, sharing structural homology with the p40 subunit of IL-12.[1] The protein consists of two fibronectin type III (FNIII) domains. The structure of EBI3 has been determined as part of the IL-27 complex. Available Protein Data Bank (PDB) entries for the human IL-27 signaling complex, which includes EBI3, are 7U7N and 8D85.[1][2][3]
The IL-27 Heterodimer: EBI3 and p28
IL-27 is a heterodimeric cytokine formed by the non-covalent association of EBI3 and the p28 subunit.[1] IL-27 is known to have both pro- and anti-inflammatory functions and plays a significant role in T-cell differentiation.
Structure of the IL-27 Quaternary Signaling Complex
The structure of the complete human IL-27 quaternary signaling complex, consisting of IL-27 (p28/EBI3), its specific receptor IL-27Rα, and the common receptor subunit gp130, has been determined by cryogenic electron microscopy (cryo-EM) at a resolution of 3.47 Å.[4][5]
The key structural features of this complex are:
-
Three-Site Assembly: The assembly of the complex is nucleated by the central p28 subunit and follows a three-site interaction model.[4][5]
-
Site 1: The p28 subunit interacts with EBI3 to form the IL-27 cytokine. This interaction involves the packing of the four-helical bundle of p28 against the hinge region between the D1 and D2 domains of EBI3.[5]
-
Site 2: The p28 subunit also engages the IL-27Rα receptor.
-
Site 3: A conserved tryptophan residue on p28 interacts with the D1 domain of gp130, completing the quaternary complex.[4]
This assembly mechanism shows similarities to that of IL-6 but is distinct from other heterodimeric cytokines like IL-12 and IL-23.[4]
The IL-35 Heterodimer: EBI3 and p35
IL-35 is another critical heterodimeric cytokine composed of EBI3 and the p35 subunit of IL-12.[1] IL-35 is primarily known for its potent immunosuppressive functions, playing a key role in regulatory T-cell (Treg) activity.
Structure of IL-35
As of now, a high-resolution experimental structure of the IL-35 heterodimer has not been determined. The lack of a crystal structure is a significant gap in understanding the precise molecular interactions between EBI3 and p35.[6] However, co-immunoprecipitation studies have confirmed the non-covalent association between EBI3 and p35.[7][8] It is known that co-expression of both subunits is necessary for efficient secretion of the functional heterodimer.[8][9]
Quantitative Data
| Interacting Molecules | Method | Affinity (KD) | Reference |
| IL-27 and IL-27Rα-Fc | SPR | 46 pM | [10] |
Experimental Protocols
Protein Expression and Purification for Structural Studies (IL-27 Complex)
The determination of the IL-27 quaternary complex structure by cryo-EM involved the production of recombinant proteins. A common strategy to overcome challenges in complex stability is to engineer a single-chain variant.
-
Construct Design: A linker-connected single-chain variant of murine IL-27 was created by fusing the p28 and EBI3 subunits (p28+EBI3).[11]
-
Expression System: The fusion cytokine, along with the ectodomains of murine IL-27Rα (amino acids 28-224) and gp130 (amino acids 23-319), were cloned into the pAcGP67-A vector for expression in an insect cell system (e.g., Sf9 or High Five cells).[11] The constructs included an N-terminal gp67 signal sequence for secretion and a C-terminal hexahistidine tag for purification.[11]
-
Purification: The secreted proteins were purified from the cell culture supernatant using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to isolate the fully assembled complex.
Cryogenic Electron Microscopy (Cryo-EM) of the IL-27 Quaternary Complex
-
Sample Preparation: The purified IL-27 quaternary complex was concentrated and applied to cryo-EM grids, which were then vitrified by plunge-freezing in liquid ethane.
-
Data Collection: Data was collected on a transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector. Movies of the particles were recorded.
-
Image Processing: The raw movie frames were subjected to motion correction. Individual particle images were then picked, and 2D classification was performed to remove poor-quality particles. An initial 3D model was generated ab initio, followed by 3D classification and refinement to obtain the final high-resolution density map.[5]
-
Model Building: An atomic model of the complex was built into the cryo-EM density map using molecular modeling software.[12]
The final cryo-EM map of the human IL-27 quaternary complex was determined to a resolution of 3.47 Å.[4][5]
| Cryo-EM Data Collection and Processing Parameters for IL-27 Complex | |
| PDB ID | 7U7N |
| EMDB ID | EMD-26382 |
| Resolution | 3.47 Å |
| Microscope | Titan Krios |
| Detector | Gatan K3 |
| Voltage | 300 keV |
| Electron Exposure | 60 e-/Ų |
| Pixel Size | 0.839 Å |
| Symmetry | C1 |
Signaling Pathways
IL-27 Signaling Pathway
IL-27 signals through a heterodimeric receptor complex composed of IL-27Rα and gp130.[4][5] The binding of IL-27 to its receptor leads to the activation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.
Upon binding of IL-27, JAK1 and JAK2, associated with the intracellular domains of IL-27Rα and gp130 respectively, become activated and phosphorylate each other.[4][5] These activated JAKs then phosphorylate STAT1 and STAT3.[13][14] The phosphorylated STATs form heterodimers, translocate to the nucleus, and regulate the transcription of target genes.[5]
IL-35 Signaling Pathway
IL-35 signaling is more complex and can occur through various receptor combinations. The primary receptors in T cells are IL-12Rβ2 and gp130, which can form heterodimers or homodimers.[6][15]
In T cells, IL-35 signaling through the IL-12Rβ2/gp130 heterodimer leads to the activation of STAT1 and STAT4.[6][15] These activated STATs form a unique heterodimer that translocates to the nucleus and induces the expression of the EBI3 and IL12A (p35) genes, creating a positive feedback loop for IL-35 production.[15] IL-35 can also signal through homodimers of IL-12Rβ2 or gp130, leading to the activation of STAT4 or STAT1, respectively.[6][16] In B cells, IL-35 can signal through a different receptor pair, IL-12Rβ2 and IL-27Rα, activating STAT1 and STAT3.[17][18]
Conclusion
EBI3 is a central player in the formation of the functionally diverse cytokines IL-27 and IL-35. The high-resolution structure of the IL-27 quaternary complex has provided significant insights into the molecular mechanisms of its assembly and receptor engagement. In contrast, the lack of a detailed structure for IL-35 remains a key area for future research. Understanding the precise structural and biophysical characteristics of EBI3 and its cytokine complexes is essential for the rational design of novel therapeutics targeting the IL-12 family of cytokines for the treatment of a wide range of immune-mediated diseases.
References
- 1. EBI3 - Wikipedia [en.wikipedia.org]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. Structure of the IL-27 quaternary receptor signaling complex | eLife [elifesciences.org]
- 5. Structure of the IL-27 quaternary receptor signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-35: Structure, Function and Its Impact on Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epstein–Barr virus-induced gene 3 and the p35 subunit of interleukin 12 form a novel heterodimeric hematopoietin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Chaperone-Like Role for EBI3 in Collaboration With Calnexin Under Inflammatory Conditions [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Competitive binding of STATs to receptor phospho-Tyr motifs accounts for altered cytokine responses | eLife [elifesciences.org]
- 14. Competitive binding of STATs to receptor phospho-Tyr motifs accounts for altered cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The composition and signaling of the IL-35 receptor are unconventional - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interleukin-35: Expanding Its Job Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
EBI3: A Pivotal Regulator in Immunity and Disease - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epstein-Barr Virus-Induced Gene 3 (EBI3) is a soluble cytokine receptor-like protein that plays a multifaceted role in the regulation of the immune system. Initially identified as a gene induced by Epstein-Barr virus infection, EBI3 is now recognized as a crucial component of the heterodimeric cytokines Interleukin-27 (IL-27) and Interleukin-35 (IL-35), and the more recently discovered IL-39. Through its association with different alpha-subunits (p28, p35, and p19 respectively), EBI3 participates in a complex network of signaling pathways that can either promote or suppress immune responses. This technical guide provides an in-depth analysis of EBI3's targets and signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further research and therapeutic development.
EBI3 and its Heterodimeric Cytokine Partners
EBI3 is a secreted glycoprotein (B1211001) that lacks a transmembrane domain and functions by forming non-covalent heterodimers with specific alpha-subunits of the IL-12 family.[1][2] This partnership is essential for the secretion and biological activity of the resulting cytokines.
Table 1: EBI3 and its Binding Partners
| Binding Partner | Resulting Cytokine | Key Functions |
| p28 (IL-30) | IL-27 | Pro- and anti-inflammatory responses, regulation of T helper cell differentiation.[1][3] |
| p35 (IL-12α) | IL-35 | Potent immunosuppression, induction of regulatory T cells (Tregs).[1][4] |
| p19 (IL-23α) | IL-39 | Pro-inflammatory, implicated in autoimmune diseases like lupus.[5] |
Beyond these canonical partners, recent evidence suggests EBI3 may also interact with other molecules, acting as a "cytokine sink" by binding to and modulating the function of cytokines like IFN-γ and IL-10.[6] Furthermore, EBI3 has been shown to have a chaperone-like role in the endoplasmic reticulum, aiding in the proper folding and secretion of its partner subunits.[2]
EBI3 Expression Profile
EBI3 expression is tightly regulated and varies significantly across different tissues and cell types, as well as in disease states.
Table 2: Quantitative Expression of EBI3 in Human Tissues (GTEx)
| Tissue | Median TPM |
| Placenta | 150.3 |
| Spleen | 25.8 |
| Lung | 8.7 |
| Small Intestine - Terminal Ileum | 7.9 |
| Colon - Transverse | 6.5 |
Data sourced from the Genotype-Tissue Expression (GTEx) portal. TPM (Transcripts Per Million).
Table 3: EBI3 mRNA Expression in Human Cancers (TCGA)
| Cancer Type | Median FPKM | Prognostic Significance (High Expression) |
| Kidney Renal Clear Cell Carcinoma (KIRC) | 5.2 | Unfavorable |
| Kidney Renal Papillary Cell Carcinoma (KIRP) | 4.8 | Unfavorable |
| Lung Adenocarcinoma (LUAD) | 3.5 | Favorable |
| Stomach Adenocarcinoma (STAD) | 3.1 | Unfavorable |
| Breast Invasive Carcinoma (BRCA) | 2.9 | Unfavorable |
Data sourced from The Cancer Genome Atlas (TCGA). FPKM (Fragments Per Kilobase of transcript per Million mapped reads).
In the immune system, EBI3 is expressed by various cell types, including regulatory T cells (Tregs), activated T cells, B cells, and dendritic cells (DCs).[1][7][8] Notably, high levels of EBI3 expression are a characteristic feature of a highly suppressive subset of Tregs.[1]
Signaling Pathways
The biological effects of EBI3-containing cytokines are mediated through the activation of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. The specific STAT proteins activated depend on the cytokine and the receptor complex engaged.
IL-27 Signaling Pathway
IL-27 signals through a receptor complex composed of IL-27Rα (WSX-1) and gp130.[9] This interaction leads to the phosphorylation and activation of STAT1 and STAT3, which then translocate to the nucleus to regulate the expression of target genes involved in both pro- and anti-inflammatory responses.
Caption: IL-27 Signaling Pathway.
IL-35 Signaling Pathway
The IL-35 receptor and its downstream signaling are more complex and can vary depending on the cell type. In T cells, IL-35 can signal through heterodimers of IL-12Rβ2 and gp130, or through homodimers of each receptor subunit.[10][11] This leads to the phosphorylation of STAT1 and STAT4.[10] In B cells, the receptor complex is thought to be composed of IL-12Rβ2 and IL-27Rα (WSX-1), leading to the activation of STAT1 and STAT3.[9] The formation of a unique STAT1:STAT4 heterodimer is a key feature of IL-35 signaling in T cells, which is crucial for the induction of an IL-35-producing regulatory T cell program.[10]
Caption: IL-35 Signaling in T Cells and B Cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study EBI3 and its signaling pathways.
Co-Immunoprecipitation (Co-IP) of EBI3 and its Binding Partners
This protocol describes the co-immunoprecipitation of EBI3 and its binding partner p35 (IL-12α) from the supernatant of transfected cells.
Materials:
-
HEK293T cells
-
Expression vectors for EBI3 and p35 (with appropriate tags, e.g., HA and Flag)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Complete DMEM medium (10% FBS, 1% Penicillin-Streptomycin)
-
IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)
-
Anti-Flag M2 affinity gel
-
Anti-HA antibody
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., TBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary and secondary antibodies for Western blotting
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with expression vectors for tagged EBI3 and p35 using a suitable transfection reagent according to the manufacturer's instructions.
-
Protein Expression and Collection: After 24-48 hours, collect the cell culture supernatant containing the secreted heterodimer.
-
Immunoprecipitation: a. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C. b. Incubate the pre-cleared supernatant with anti-Flag M2 affinity gel overnight at 4°C with gentle rotation to capture Flag-tagged p35 and its interacting partners. c. Wash the beads three times with ice-cold Wash Buffer.
-
Elution: Elute the bound proteins from the beads using Elution Buffer and immediately neutralize with Neutralization Buffer.
-
Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. c. Incubate the membrane with a primary antibody against the HA tag (to detect EBI3) overnight at 4°C. d. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Analysis of STAT Phosphorylation by Western Blot
This protocol details the detection of STAT1 and STAT3 phosphorylation in response to IL-27 stimulation.
Materials:
-
Target cells (e.g., naive CD4+ T cells)
-
Recombinant human IL-27
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Phosphatase and protease inhibitor cocktails
-
RIPA buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-total STAT1, anti-phospho-STAT3 (Tyr705), anti-total STAT3, and a loading control antibody (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Culture and Stimulation: Culture target cells in complete RPMI medium. Starve the cells for 2-4 hours in serum-free medium before stimulation with recombinant IL-27 for the desired time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against phosphorylated STATs overnight at 4°C. e. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Visualize the bands using an ECL substrate. g. Strip the membrane and re-probe for total STAT proteins and a loading control to ensure equal loading.
Chromatin Immunoprecipitation (ChIP) for STAT4 Binding
This protocol outlines the procedure for performing ChIP to identify STAT4 binding sites on target gene promoters (e.g., IL12A) following IL-35 stimulation.
Materials:
-
Target cells (e.g., activated T cells)
-
Recombinant human IL-35
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Sonicator
-
Anti-STAT4 antibody for ChIP
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
RNase A and Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Primers for qPCR analysis of the target promoter region
-
SYBR Green qPCR Master Mix
Procedure:
-
Cross-linking: Stimulate cells with IL-35. Cross-link protein-DNA complexes by adding formaldehyde to the culture medium and incubating at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells to release the nuclei. Lyse the nuclei and shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: a. Pre-clear the chromatin with protein A/G beads. b. Incubate the pre-cleared chromatin with an anti-STAT4 antibody or normal IgG overnight at 4°C. c. Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
qPCR Analysis: Quantify the amount of immunoprecipitated DNA corresponding to the target promoter region using qPCR with specific primers. Express the results as a percentage of the input DNA.
Conclusion
EBI3 is a central player in the intricate network of cytokine signaling that governs immune homeostasis and disease pathogenesis. Its ability to form distinct heterodimeric cytokines with diverse functions underscores its importance as a therapeutic target. By providing a comprehensive overview of EBI3's targets, signaling pathways, and associated experimental methodologies, this technical guide aims to facilitate further research into the complex biology of this fascinating molecule and accelerate the development of novel immunomodulatory therapies.
References
- 1. Regulatory T cells characterized by low Id3 expression are highly suppressive and accumulate during chronic infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Chaperone-Like Role for EBI3 in Collaboration With Calnexin Under Inflammatory Conditions [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Epstein–Barr virus-induced gene 3 and the p35 subunit of interleukin 12 form a novel heterodimeric hematopoietin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel IL-23p19/Ebi3 (IL-39) cytokine mediates inflammation in Lupus-like mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ebi3 binding to IFNγ and IL-10 limits their function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EBV-induced gene 3 transcription is induced by TLR signaling in primary dendritic cells via NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Th17 and Treg responses in EBI3-deficient mice lead to marginally enhanced development of autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin-35: Structure, Function and Its Impact on Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The composition and signaling of the IL-35 receptor are unconventional - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interluekin-35 in Asthma and Its Potential as an Effective Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of KCNQ2 Channels in Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voltage-gated potassium channels of the KCNQ family, particularly KCNQ2, are fundamental regulators of neuronal excitability. As the primary molecular correlate of the M-current, KCNQ2 channels play a crucial role in stabilizing the resting membrane potential, setting the threshold for action potential firing, and limiting repetitive neuronal discharges. Dysregulation of KCNQ2 function, often due to genetic mutations, leads to a spectrum of neurological disorders, most notably neonatal epileptic encephalopathies. This technical guide provides an in-depth exploration of the core functions of KCNQ2 channels, detailing their biophysical properties, regulatory mechanisms, and the experimental methodologies employed to study them. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in neuroscience research and the development of therapeutics targeting ion channels.
Introduction to KCNQ2 Channels
KCNQ2, encoded by the KCNQ2 gene, is a voltage-gated potassium channel subunit that is predominantly expressed in the nervous system.[1] These channels are critical for the proper functioning of neurons, acting as a brake on neuronal firing.[2][3] KCNQ2 subunits can form homomeric channels, but they most commonly co-assemble with KCNQ3 subunits to form heterotetrameric channels that are the primary contributors to the M-current (IM).[1] The M-current is a slowly activating and non-inactivating potassium current that is active at subthreshold membrane potentials, making it a key determinant of neuronal excitability.
Mutations in the KCNQ2 gene can lead to either a loss-of-function or gain-of-function of the channel, both of which can result in severe neurological phenotypes.[4] Loss-of-function mutations are more common and are typically associated with benign familial neonatal seizures (BFNS) and the more severe developmental and epileptic encephalopathy (DEE).[5][6] These disorders highlight the critical importance of KCNQ2 in maintaining balanced neuronal activity.
Biophysical Properties of KCNQ2 Channels
The function of KCNQ2 channels is defined by their unique biophysical properties, which have been extensively characterized using electrophysiological techniques.
Quantitative Data on KCNQ2 Channel Properties
The following tables summarize key quantitative data for wild-type and mutant KCNQ2 channels, providing a basis for understanding their function and the impact of disease-causing mutations.
| Channel Composition | Single-Channel Conductance (pS) | Reference(s) |
| KCNQ2 (homomeric) | ~7 | [7] |
| KCNQ3 (homomeric) | ~18 | [7] |
| KCNQ2/KCNQ3 (heteromeric) | 8 - 22 (weighted average ~16) | [7] |
| Channel | V1/2 of Activation (mV) | Reference(s) |
| Wild-Type KCNQ2/KCNQ3 | -27 ± 1.3 | [8] |
| Wild-Type KCNQ5 | -43 ± 2.4 | [8] |
| KCNQ3A315T | -35 ± 1.8 | [8] |
| KCNQ2/KCNQ3 + PIPKIγ | -52 ± 2.2 | [8] |
| KCNQ2 (R581Q mutant) | Current density reduced by 81.6% (homozygous) and 56.6% (heterozygous) compared to wild-type. | [9] |
Regulation of KCNQ2 Channel Activity
The activity of KCNQ2 channels is tightly regulated by various intracellular signaling pathways, ensuring a dynamic control of neuronal excitability. Two of the most critical regulators are the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) and the calcium-binding protein calmodulin (CaM).
PIP₂-Mediated Regulation
PIP₂ is essential for the function of KCNQ channels. It acts as a direct activator, and its hydrolysis by phospholipase C (PLC) following G-protein coupled receptor (GPCR) stimulation leads to the suppression of the M-current.[6][10][11] This process is a key mechanism by which neurotransmitters like acetylcholine (B1216132) (acting on muscarinic receptors) can increase neuronal excitability. PIP₂ is thought to interact with multiple sites on the KCNQ2 channel, including the C-terminus and linkers between transmembrane segments, to facilitate the coupling of voltage sensing to pore opening.[12][13]
Calmodulin-Mediated Regulation
Calmodulin (CaM) is another crucial regulator of KCNQ2 channels. CaM binds to two specific motifs in the C-terminal domain of KCNQ2.[14] This interaction is essential for the proper trafficking of the channel to the axonal surface and for its functional expression.[14][15] Disruptions in the KCNQ2-CaM interaction, often caused by pathogenic mutations, can lead to impaired channel function and contribute to the development of epilepsy.
Experimental Protocols for Studying KCNQ2 Channels
A variety of sophisticated experimental techniques are employed to investigate the function and regulation of KCNQ2 channels. This section provides detailed methodologies for some of the key assays.
Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons
This protocol is designed to record macroscopic KCNQ2/M-currents from cultured hippocampal or cortical neurons.
Solutions:
-
External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, and 10 mM glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Solution: 140 mM K-gluconate, 10 mM HEPES, 0.2 mM EGTA, 2 mM MgCl₂, 4 mM Na₂ATP, 0.3 mM Na₃GTP, and 10 mM phosphocreatine, pH adjusted to 7.3 with KOH.
Procedure:
-
Prepare cultured neurons on glass coverslips.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with aCSF at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane (indicated by an increase in resistance), release the positive pressure to form a giga-ohm seal.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Hold the neuron at -80 mV in voltage-clamp mode.
-
To elicit M-currents, apply a depolarizing step to -20 mV for 500 ms (B15284909) to activate the channels, followed by a series of hyperpolarizing steps (e.g., from -30 mV to -100 mV in 10 mV increments) to observe the deactivating tail currents characteristic of the M-current.
-
To confirm the identity of the M-current, apply a specific KCNQ channel blocker such as 10 µM XE991 to the bath and repeat the voltage protocol. The XE991-sensitive current represents the M-current.
Immunocytochemistry for KCNQ2 Subcellular Localization
This protocol allows for the visualization of KCNQ2 channel distribution in cultured neurons.
Materials:
-
Cultured neurons on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% normal goat serum in PBS
-
Primary antibody: Rabbit anti-KCNQ2 (e.g., Thermo Fisher PA1-929 at 1:100 dilution or Proteintech 66774-1-Ig at 1:600 dilution).[16][17]
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fix cultured neurons with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% normal goat serum in PBS for 1 hour.
-
Incubate with the primary anti-KCNQ2 antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the staining using a fluorescence or confocal microscope.
High-Throughput Screening (HTS) for KCNQ2 Modulators
This workflow outlines a strategy for identifying novel activators or inhibitors of KCNQ2 channels in a high-throughput format.
KCNQ2 Channels in Disease and as a Therapeutic Target
The profound impact of KCNQ2 dysfunction on neuronal excitability makes it a significant factor in several neurological disorders, particularly epilepsy.[6] The spectrum of KCNQ2-related epilepsies ranges from the relatively mild and self-limiting BFNS to severe DEE, which is characterized by refractory seizures and profound developmental impairment.[5]
The development of drugs that specifically target KCNQ2 channels is a promising therapeutic strategy. Retigabine (Ezogabine), a KCNQ channel opener, was the first such drug to be approved for the treatment of epilepsy.[4] While it has been withdrawn from the market for commercial reasons, its clinical efficacy demonstrated the potential of this therapeutic approach. Current drug discovery efforts are focused on developing new KCNQ2/3 activators with improved specificity and side-effect profiles.
Conclusion
KCNQ2 channels are indispensable for the precise regulation of neuronal excitability. Their role as the molecular basis of the M-current places them at the heart of controlling neuronal firing patterns. The severe consequences of their dysfunction underscore their importance in maintaining brain health. A thorough understanding of their biophysical properties, regulatory mechanisms, and the experimental tools used to study them is essential for advancing our knowledge of neuronal function and for the development of novel therapies for KCNQ2-related channelopathies. This technical guide provides a foundational resource for researchers and clinicians working in this critical area of neuroscience.
References
- 1. researchgate.net [researchgate.net]
- 2. Epilepsy-Associated KCNQ2 Channels Regulate Multiple Intrinsic Properties of Layer 2/3 Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cortical KCNQ2/3 channels; insights from knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput evaluation of epilepsy-associated KCNQ2 variants reveals functional and pharmacological heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical analysis and functional characterization of KCNQ2-related developmental and epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse models of Kcnq2 dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface expression and single channel properties of KCNQ2/KCNQ3, M-type K+ channels involved in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dyshomeostatic modulation of Ca2+-activated K+ channels in a human neuronal model of KCNQ2 encephalopathy | eLife [elifesciences.org]
- 10. PIP2 regulation of KCNQ channels: biophysical and molecular mechanisms for lipid modulation of voltage-dependent gating - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of PIP2 metabolism and KCNQ2/3 channel regulation studied with a voltage-sensitive phosphatase in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynamic PIP2 interactions with voltage sensor elements contribute to KCNQ2 channel gating - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphatidylinositol 4,5-bisphosphate (PIP2) regulates KCNQ3 K+ channels by interacting with four cytoplasmic channel domains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polarized Axonal Surface Expression of Neuronal KCNQ Potassium Channels Is Regulated by Calmodulin Interaction with KCNQ2 Subunit | PLOS One [journals.plos.org]
- 15. POLARIZED-AXONAL-SURFACE-EXPRESSION-OF-NEURONAL-KCNQ-POTASSIUM-CHANNELS-IS-REGULATED-BY-CALMODULIN-INTERACTION-WITH-KCNQ2-SUBUNIT [aesnet.org]
- 16. KCNQ2 Polyclonal Antibody (PA1-929) [thermofisher.com]
- 17. KCNQ2 antibody (66774-1-Ig) | Proteintech [ptglab.com]
Investigating Neuronal Hyperexcitability with the KCNQ2 Inhibitor Ebio3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Ebio3, a potent and selective small molecule inhibitor of the KCNQ2 potassium channel, as a tool to investigate the mechanisms of neuronal hyperexcitability. This document details the molecular action of this compound, presents its pharmacological profile, outlines key experimental protocols for its application, and illustrates its interaction with neuronal signaling pathways.
Introduction to Neuronal Hyperexcitability and the Role of KCNQ2
Neuronal hyperexcitability, a state of heightened neuronal activity, is a key pathological feature of several neurological disorders, including epilepsy, neuropathic pain, and tinnitus. This state can arise from an imbalance between excitatory and inhibitory signaling in the brain, often linked to the dysfunction of ion channels that regulate neuronal membrane potential.
The voltage-gated potassium channel KCNQ2, encoded by the KCNQ2 gene, is a critical regulator of neuronal excitability.[1][2] KCNQ2, often in heteromeric association with KCNQ3, gives rise to the M-current, a subthreshold potassium current that stabilizes the resting membrane potential and dampens repetitive firing.[3][4] Loss-of-function mutations in KCNQ2 are associated with neonatal epileptic encephalopathies, highlighting its crucial role in maintaining neuronal homeostasis.[5] Consequently, molecules that modulate KCNQ2 activity are invaluable tools for studying neuronal excitability and represent potential therapeutic agents.
This compound: A Potent and Selective KCNQ2 Inhibitor
This compound is a small molecule that has been identified as a potent and selective inhibitor of the KCNQ2 potassium channel.[6] Unlike traditional channel blockers that occlude the ion pore, this compound employs a unique non-blocking inhibitory mechanism. It binds to the outer part of the inner gate of the KCNQ2 channel, directly squeezing the S6 pore helix to induce an inactivated state.[6] This distinct mechanism of action makes this compound a precise tool for studying the consequences of KCNQ2 inhibition.
Quantitative Data: Pharmacological Profile of this compound
The following table summarizes the inhibitory potency and selectivity of this compound against various ion channels.
| Target Channel | IC50 (nM) | Notes | Reference |
| KCNQ2 (Kv7.2) | 1.2 | Potent and primary target | [7] |
| KCNQ3 (Kv7.3) | 15-196 | Weakly inhibits | [7] |
| KCNQ4 (Kv7.4) | 15-196 | Weakly inhibits | [7] |
| KCNQ5 (Kv7.5) | 15-196 | Weakly inhibits | [7] |
| KCNQ1 (Kv7.1) | No effect | Highly selective against KCNQ1 | [7] |
| hERG | Negligible effect | [7] | |
| Kv4.2 | Negligible effect | [7] | |
| TREK1 | Negligible effect | [7] | |
| TREK2 | Negligible effect | [7] | |
| TASK3 | Negligible effect | [7] | |
| NaV1.1 | Negligible effect | [7] | |
| CaV3.2 | Negligible effect | [7] | |
| Hv1 | Negligible effect | [7] |
Table 1: Inhibitory concentrations (IC50) of this compound for various ion channels. Data compiled from Probechem Biochemicals.[7]
This compound has also demonstrated efficacy in inhibiting pathogenic gain-of-function mutations in KCNQ2, suggesting its potential as a pharmacological tool to study and potentially counteract disease-related hyperexcitability.[6][7]
Experimental Protocols
This section provides detailed methodologies for investigating the effects of this compound on neuronal activity.
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp recording is the gold-standard technique for characterizing the effects of compounds like this compound on ion channel function and neuronal excitability.
Objective: To measure the effect of this compound on KCNQ2 currents and neuronal firing properties.
Materials:
-
Cell line expressing KCNQ2 channels (e.g., CHO or HEK293 cells) or primary neurons.
-
This compound stock solution (e.g., in DMSO).
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal solution (in mM): 140 K-gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Plate cells or neurons on coverslips at an appropriate density for recording.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline KCNQ2 currents using a voltage-step protocol (e.g., holding potential of -80 mV, with steps from -90 mV to +60 mV).
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record currents in the presence of this compound.
-
To assess effects on neuronal firing, record in current-clamp mode and inject depolarizing current steps before and after this compound application.
-
-
Data Analysis:
-
Measure the peak outward current at a specific voltage (e.g., +50 mV) before and after this compound application to determine the percentage of inhibition.
-
Construct a dose-response curve to calculate the IC50 value.
-
Analyze changes in action potential firing frequency, threshold, and afterhyperpolarization.
-
In Vitro Model of Neuronal Hyperexcitability
This protocol describes a method to induce hyperexcitability in cultured neurons, providing a platform to test the effects of this compound.
Objective: To induce a state of neuronal hyperexcitability in vitro to investigate the inhibitory effects of this compound.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons).
-
High-potassium external solution or a GABA-A receptor antagonist (e.g., bicuculline (B1666979) or picrotoxin).
-
This compound.
-
Calcium imaging setup or multi-electrode array (MEA) system.
Procedure:
-
Culture Preparation: Culture primary neurons for at least 14 days in vitro to allow for synapse formation and maturation.
-
Induction of Hyperexcitability:
-
High-Potassium Model: Acutely increase the extracellular potassium concentration (e.g., to 10-15 mM) to depolarize neurons and increase firing.
-
GABAergic Blockade Model: Apply a GABA-A receptor antagonist (e.g., 20 µM bicuculline) to block inhibitory neurotransmission.
-
-
Application of this compound: After inducing hyperexcitability, apply this compound at various concentrations.
-
Monitoring Neuronal Activity:
-
Calcium Imaging: Load neurons with a calcium indicator (e.g., Fluo-4 AM) and monitor changes in intracellular calcium as a proxy for neuronal activity.
-
Multi-Electrode Array (MEA): Plate neurons on MEAs to record spontaneous and evoked electrical activity from the neuronal network.
-
-
Data Analysis: Quantify the reduction in firing rate, burst frequency, or calcium transient frequency and amplitude following this compound application.
Signaling Pathways and Mechanisms
The following diagrams illustrate the role of KCNQ2 in neuronal signaling and the mechanism of action of this compound.
Caption: KCNQ2/KCNQ3 channels mediate the M-current, which promotes repolarization and reduces neuronal excitability.
Caption: this compound binds to the KCNQ2 inner gate, causing non-blocking inactivation and promoting hyperexcitability.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of a compound like this compound on neuronal hyperexcitability.
Caption: A logical workflow for characterizing this compound's effects, from in vitro channel studies to cellular models.
Conclusion
This compound is a powerful and selective research tool for dissecting the role of KCNQ2 in neuronal excitability. Its unique non-blocking inhibitory mechanism provides a refined approach to studying the consequences of M-current suppression. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their investigations of neuronal hyperexcitability and related neurological disorders.
References
- 1. Transcriptional Control of KCNQ Channel Genes and the Regulation of Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conditional Deletions of Epilepsy-Associated KCNQ2 and KCNQ3 Channels from Cerebral Cortex Cause Differential Effects on Neuronal Excitability | Journal of Neuroscience [jneurosci.org]
- 3. Frontiers | KCNQ2 channels regulate the population activity of neonatal GABAergic neurons ex vivo [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. KCNQ2 Is a Nodal K+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibits KCNQ channels with a non-blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | KCNQ2 inhibitor | Probechem Biochemicals [probechem.com]
Ebio3: A Technical Guide to its Effects on Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebio3 is a potent and selective small-molecule inhibitor of the voltage-gated potassium channel KCNQ2.[1][2] KCNQ2, along with KCNQ3, is a principal molecular component of the M-current, a subthreshold, non-inactivating potassium current that plays a critical role in regulating neuronal excitability. By suppressing the M-current, KCNQ2 inhibitors can significantly influence synaptic transmission and plasticity. This technical guide provides an in-depth overview of the known and inferred effects of this compound on synaptic transmission, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows. Although direct studies on this compound's impact on synaptic phenomena are emerging, a wealth of information from other selective KCNQ2 inhibitors, such as XE991 and linopirdine, provides a strong predictive framework for its actions.
Core Mechanism of Action
This compound exerts its effects through a unique, non-blocking inhibitory mechanism on KCNQ2 channels. Unlike traditional pore blockers, this compound binds to the outer part of the inner gate of the channel, directly squeezing the S6 pore helix to induce an inactivated state.[2][3] This potent and selective inhibition of KCNQ2 channels leads to a reduction in the M-current, resulting in membrane depolarization and an increase in neuronal excitability.
Quantitative Data on this compound and KCNQ2 Inhibitors
The following tables summarize the quantitative data on the potency and selectivity of this compound and the effects of KCNQ2 channel inhibition on various aspects of synaptic transmission.
| Compound | Target | IC50 | Selectivity | Reference |
| This compound | KCNQ2 | 1.2 nM | Weakly inhibits KCNQ3, KCNQ4, and KCNQ5 (IC50 = 15-196 nM); No significant effect on KCNQ1, hERG, Kv4.2, TREK1, TREK2, TASK3, NaV1.1, CaV3.2, and Hv1. | --INVALID-LINK-- |
| XE991 | KCNQ2/3 (M-current) | 0.6 - 0.98 µM | Less potent against KCNQ1/minK channels (IC50 = 11.1 µM). | [4] |
| Linopirdine | KCNQ2/3 (M-current) | 2.4 µM | Less selective, also blocks KCNQ1 and KCNQ4, and acts as a glycine (B1666218) receptor antagonist at higher concentrations. | [5] |
| Parameter | Effect of KCNQ2 Inhibition | Compound Used | Quantitative Change | Reference |
| Neurotransmitter Release | ||||
| Norepinephrine | Increased | (Inferred from KCNQ2 activation studies) | - | |
| GABA | Increased | (Inferred from KCNQ2 activation studies) | - | |
| Aspartate (Glutamate analog) | Increased | (Inferred from KCNQ2 activation studies) | - | |
| Excitatory Synaptic Transmission | ||||
| sEPSC Frequency | Increased | XE991 | Not explicitly quantified in the provided search results. | - |
| Inhibitory Synaptic Transmission | ||||
| sIPSC Frequency | Increased | (Genetic deletion of KCNQ2 in PV+ interneurons) | Not explicitly quantified in the provided search results. | |
| Synaptic Plasticity | ||||
| LTP Induction Threshold | Decreased | XE991 | Facilitates LTP induction with sub-threshold stimulation. |
Effects on Synaptic Transmission
Neurotransmitter Release
Presynaptic KCNQ2 channels are crucial regulators of neurotransmitter release. By contributing to the resting membrane potential and repolarizing the axon terminal after an action potential, these channels limit the duration of depolarization and subsequent calcium influx, thereby modulating vesicle fusion and neurotransmitter release.
Inhibition of presynaptic KCNQ2 channels by this compound is expected to prolong the depolarization of the axon terminal, leading to a greater influx of calcium and, consequently, an enhancement of neurotransmitter release. Studies using KCNQ channel modulators have shown that activation of these channels inhibits the release of norepinephrine, GABA, and the glutamate (B1630785) analog D-aspartate from hippocampal nerve terminals. Conversely, inhibition by a selective blocker like this compound would be predicted to increase the release of these neurotransmitters.
Excitatory Synaptic Transmission
The impact of this compound on excitatory synaptic transmission is likely to be an increase in the frequency of spontaneous excitatory postsynaptic currents (sEPSCs). This is a direct consequence of the enhanced spontaneous release of glutamate from presynaptic terminals due to the blockade of KCNQ2 channels. While specific quantitative data for this compound is not yet available, studies with the selective KCNQ inhibitor XE991 have demonstrated an increase in sEPSC frequency.
Inhibitory Synaptic Transmission
KCNQ2 channels are also expressed in GABAergic interneurons and play a significant role in regulating their excitability. Genetic deletion of KCNQ2 from parvalbumin-positive (PV+) interneurons leads to their hyperexcitability, resulting in an increased frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) onto pyramidal neurons. Therefore, pharmacological inhibition of KCNQ2 channels by this compound is expected to enhance the activity of inhibitory interneurons, leading to an increase in GABAergic synaptic transmission.
Effects on Synaptic Plasticity
Long-Term Potentiation (LTP)
The induction of long-term potentiation (LTP), a cellular correlate of learning and memory, is highly dependent on postsynaptic depolarization and calcium influx through NMDA receptors. By increasing neuronal excitability and enhancing glutamate release, KCNQ2 inhibition is poised to facilitate the induction of LTP. Indeed, studies have shown that the KCNQ channel blocker XE991 lowers the threshold for LTP induction in the hippocampus. This suggests that this compound, as a potent KCNQ2 inhibitor, would likely have a similar facilitating effect on LTP.
Long-Term Depression (LTD)
The effect of this compound on long-term depression (LTD) is less straightforward to predict. LTD induction protocols, such as low-frequency stimulation, lead to a more modest and prolonged increase in postsynaptic calcium, activating different downstream signaling cascades compared to LTP. While KCNQ2 inhibition would increase neuronal excitability, which could potentially interfere with the specific patterns of activity required for LTD, it could also enhance neurotransmitter release during low-frequency stimulation, potentially facilitating LTD under certain conditions. Further experimental investigation is required to elucidate the precise role of this compound in LTD.
Signaling Pathways and Experimental Workflows
Signaling Pathway of KCNQ2 Inhibition on Synaptic Transmission
Caption: Signaling pathway of this compound-mediated KCNQ2 inhibition on synaptic transmission.
Experimental Workflow for Investigating this compound's Effect on Synaptic Currentsdot
// Nodes Slice_Prep [label="Prepare Acute\nBrain Slices (e.g., Hippocampus)", fillcolor="#F1F3F4", fontcolor="#202124"]; Patch_Clamp [label="Establish Whole-Cell\nPatch-Clamp Recording", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Baseline [label="Record Baseline Synaptic\nCurrents (sEPSCs/sIPSCs)", fillcolor="#FBBC05", fontcolor="#202124"]; Ebio3_App [label="Bath Apply this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Post_this compound [label="Record Synaptic Currents\nin the Presence of this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analyze Changes in\nFrequency and Amplitude", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Slice_Prep -> Patch_Clamp; Patch_Clamp -> Baseline; Baseline -> Ebio3_App; Ebio3_App -> Post_this compound; Post_this compound -> Analysis; }
References
- 1. XE 991 dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 2. KCNQ2/3 Gain-of-Function Variants and Cell Excitability: Differential Effects in CA1 versus L2/3 Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M Channels Containing KCNQ2 Subunits Modulate Norepinephrine, Aspartate, and GABA Release from Hippocampal Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | KCNQ2 channels regulate the population activity of neonatal GABAergic neurons ex vivo [frontiersin.org]
- 5. XE-991 dihydrochloride, KCNQ channel blocker; blocks M current (CAS 122955-42-4) | Abcam [abcam.com]
Molecular Determinants of Ebio3 Binding to KCNQ2: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The available scientific literature predominantly refers to "Ebio3" as a potent small molecule inhibitor of the KCNQ2 potassium channel. This guide will focus on the molecular interactions of this small molecule with the KCNQ2 channel. There is currently no scientific evidence to suggest a direct binding interaction between the protein Epstein-Barr virus-induced gene 3 (EBI3) and the KCNQ2 channel.
Introduction
The voltage-gated potassium channel KCNQ2, a key component of the neuronal M-current, plays a critical role in regulating neuronal excitability. Dysfunctions in KCNQ2 are associated with neurological disorders such as epilepsy.[1][2] this compound is a recently identified small molecule that acts as a potent and selective inhibitor of the KCNQ2 channel.[3] Understanding the molecular determinants of this compound's interaction with KCNQ2 is crucial for the development of novel therapeutics targeting this channel.
Cryo-electron microscopy (cryo-EM), patch-clamp recordings, and molecular dynamics simulations have elucidated a unique, non-blocking inhibitory mechanism for this compound.[3] It binds to the outer part of the inner gate of the channel, inducing a conformational change that leads to channel inactivation.[3] This guide provides a comprehensive overview of the molecular basis of this compound binding to KCNQ2, including detailed structural insights, quantitative binding data, and the experimental protocols used to obtain these findings.
Molecular Determinants of this compound Binding to KCNQ2
The binding of this compound to KCNQ2 is characterized by a specific interaction with a hydrophobic pocket located at the inter-subunit interface within the pore domain.[2] This interaction is primarily driven by hydrogen bonds and hydrophobic interactions with key residues.[3]
2.1. This compound Binding Pocket and Key Interacting Residues
Cryo-EM structures of the human KCNQ2 channel in complex with this compound have revealed the precise binding site.[3] this compound's hydrophobic tail inserts into a pocket formed by the S5 helix, the pore helix, and the S6 helix of an adjacent subunit.[4][5]
Key residues in KCNQ2 that form hydrogen bonds with this compound include:
-
W236
-
S303[3]
Additionally, several residues contribute to the hydrophobic interactions that stabilize the binding of this compound:
-
F240
-
L299
-
I300[3]
Mutagenesis studies have confirmed the importance of these residues. Alanine substitution of W236, F240, L299, I300, and S303 significantly alters the inhibitory activity of this compound.[3]
Mechanism of KCNQ2 Inhibition by this compound
This compound employs a novel, non-blocking mechanism to inhibit KCNQ2.[3][6] Unlike traditional pore blockers, this compound binds to the outside of the channel's inner gate.[3] This binding event triggers a conformational change in the S6 pore helix, causing it to constrict and effectively close the ion conduction pathway.[4][5][7] This "squeezing" mechanism leads to the inactivation of the KCNQ2 channel.[3] Molecular dynamics simulations have further supported this model, showing a reduction in the pore diameter upon this compound binding.[7]
Quantitative Data on this compound-KCNQ2 Interaction
The inhibitory potency and selectivity of this compound have been quantified through electrophysiological studies. The following tables summarize the key quantitative data.
| Channel | IC50 (nM) | Reference |
| KCNQ2 | 1.2 | [4][8] |
| KCNQ3 | 15-196 | [8] |
| KCNQ4 | 15-196 | [8] |
| KCNQ5 | 15-196 | [8] |
| KCNQ1 | No effect | [8] |
Table 1: Inhibitory Potency (IC50) of this compound on KCNQ Channel Subtypes.
| KCNQ2 Mutant | Description | Effect of 10 nM this compound | Reference |
| R75C | Pathogenic GOF mutant | ~80% reduction in outward current | [4][8] |
| I238L | Pathogenic GOF mutant | >80% reduction in outward current | [4][8] |
| L307A | Mutagenesis study | - | [7] |
| L307V | Mutagenesis study | - | [7] |
| W236A | Mutagenesis study | Altered this compound activity | [3] |
| F240A | Mutagenesis study | Altered this compound activity | [3] |
| L299A | Mutagenesis study | Altered this compound activity | [3] |
| I300A | Mutagenesis study | Altered this compound activity | [3] |
| S303A | Mutagenesis study | Altered this compound activity | [3] |
Table 2: Effect of this compound on Wild-Type and Mutant KCNQ2 Channels. (GOF: Gain-of-Function)
Experimental Protocols
5.1. Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
-
Protein Expression and Purification: Human KCNQ2 was expressed in HEK293 cells and purified using affinity chromatography.
-
Complex Formation: Purified KCNQ2 was incubated with a saturating concentration of this compound to form the KCNQ2-Ebio3 complex.
-
Grid Preparation and Data Collection: The complex solution was applied to cryo-EM grids, vitrified in liquid ethane, and imaged using a high-resolution transmission electron microscope.
-
Image Processing and 3D Reconstruction: Movie frames were corrected for motion, and particle images were picked, classified, and used to generate a high-resolution 3D reconstruction of the KCNQ2-Ebio3 complex using software such as RELION and CryoSPARC.
-
Model Building and Refinement: An atomic model of the complex was built into the cryo-EM density map and refined using software like Coot and Phenix.[3]
5.2. Whole-Cell Patch-Clamp Recordings for Functional Analysis
-
Cell Culture and Transfection: HEK293 cells were cultured and transfected with plasmids encoding wild-type or mutant KCNQ2 channels.[9]
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed 24-48 hours after transfection. Cells were voltage-clamped, and KCNQ2 currents were elicited by a series of voltage steps.
-
Drug Application: this compound was applied to the cells at various concentrations to determine its effect on KCNQ2 currents. Concentration-response curves were generated to calculate IC50 values.
-
Data Analysis: Current amplitudes were measured at steady state, and the percentage of inhibition was calculated. Data were analyzed using software such as pCLAMP and Origin.[10]
Visualizations
References
- 1. Conditional Deletions of Epilepsy-Associated KCNQ2 and KCNQ3 Channels from Cerebral Cortex Cause Differential Effects on Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | KCNQ2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Pharmacological Profile of Ebio3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of Ebio3, a novel small-molecule modulator of the voltage-gated potassium channel KCNQ2. This document details its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.
Introduction to this compound
This compound is a potent and selective inhibitor of the KCNQ2 (Kv7.2) potassium channel.[1][2] It shares a chemical scaffold with Ebio2, which, in contrast, acts as an activator of the same channel. The unique inhibitory action of this compound on KCNQ2 channels, which are crucial for regulating neuronal excitability, makes it a valuable research tool and a potential therapeutic agent for neurological disorders associated with KCNQ2 gain-of-function mutations.
Mechanism of Action: Non-Blocking Inhibition
This compound exhibits a novel, non-blocking mechanism of inhibition. Unlike traditional pore blockers, this compound binds to a site on the outside of the inner gate of the KCNQ2 channel. This binding event induces a conformational change that directly squeezes the S6 pore helix, leading to the inactivation of the channel. This allosteric modulation provides a distinct approach to ion channel inhibition.
Signaling and Interaction Pathway
The following diagram illustrates the inhibitory mechanism of this compound on the KCNQ2 channel.
Caption: this compound's non-blocking inhibitory pathway on the KCNQ2 channel.
Quantitative Pharmacological Data
The inhibitory activity and selectivity of this compound have been quantified through electrophysiological studies. The following tables summarize the available data.
Table 1: Inhibitory Potency of this compound on KCNQ Channels
| Channel Subtype | IC50 (nM) |
| KCNQ2 (Kv7.2) | 1.2[1][2] |
| KCNQ3 (Kv7.3) | 15 - 196[1][2] |
| KCNQ4 (Kv7.4) | 15 - 196[1][2] |
| KCNQ5 (Kv7.5) | 15 - 196[1][2] |
| KCNQ1 (Kv7.1) | No effect |
Table 2: Selectivity Profile of this compound against Other Ion Channels
| Channel | Effect at 100 nM |
| hERG | Negligible |
| Kv4.2 | Negligible |
| TREK1 | Negligible |
| TREK2 | Negligible |
| TASK3 | Negligible |
| NaV1.1 | Negligible |
| CaV3.2 | Negligible |
| Hv1 | Negligible |
Data sourced from electrophysiological recordings.[1][2]
Experimental Protocols
The pharmacological profile of this compound was elucidated using a combination of electrophysiology, structural biology, and computational modeling.
Whole-Cell Patch-Clamp Electrophysiology
This technique was employed to measure the effect of this compound on the ion currents flowing through KCNQ2 channels expressed in a heterologous system.
Objective: To determine the inhibitory concentration (IC50) and selectivity of this compound.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with the cDNA encoding the human KCNQ2 channel.
-
Electrophysiological Recording:
-
Pipette Solution (Intracellular): Contains (in mM): 140 K-gluconate, 4 KCl, 0.5 EGTA, 10 HEPES, 4 MgATP, 0.4 NaGTP. The pH is adjusted to 7.3 with KOH.
-
Bath Solution (Extracellular): Contains (in mM): 126 NaCl, 3 KCl, 2.5 CaCl2, 1.3 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, 20 glucose. The solution is bubbled with 95% O2 / 5% CO2.
-
Recording: Whole-cell patch-clamp recordings are performed at room temperature. The membrane potential is held at -80 mV.
-
Voltage Protocol: KCNQ2 currents are elicited by a series of voltage steps from -90 mV to +60 mV in 10-mV increments.
-
-
Data Analysis: The current amplitude is measured before and after the application of varying concentrations of this compound. The concentration-response curves are fitted to determine the IC50 values.
Caption: Workflow for characterizing this compound using whole-cell patch-clamp.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM was used to determine the high-resolution structure of the KCNQ2 channel in complex with this compound, providing insights into its binding site and mechanism of action.
Objective: To visualize the binding pose of this compound on the KCNQ2 channel.
Methodology:
-
Protein Expression and Purification: The human KCNQ2 channel is expressed in a suitable system (e.g., HEK293 cells) and purified.
-
Complex Formation: Purified KCNQ2 is incubated with a saturating concentration of this compound.
-
Sample Preparation: The KCNQ2-Ebio3 complex is applied to a cryo-EM grid, blotted, and plunge-frozen in liquid ethane (B1197151) to create a thin layer of vitreous ice.
-
Data Collection: The frozen grids are imaged using a transmission electron microscope equipped with a direct electron detector. A large dataset of particle images is collected.
-
Image Processing and 3D Reconstruction: The particle images are processed to generate a high-resolution 3D reconstruction of the KCNQ2-Ebio3 complex.
Molecular Dynamics (MD) Simulations
MD simulations were performed to investigate the dynamic interactions between this compound and the KCNQ2 channel and to understand the conformational changes that lead to channel inactivation.
Objective: To model the dynamic interactions and conformational changes of the KCNQ2-Ebio3 complex.
Methodology:
-
System Setup: The cryo-EM structure of the KCNQ2-Ebio3 complex is used as the starting point. The complex is embedded in a model lipid bilayer and solvated with water and ions to mimic a physiological environment.
-
Force Field Parametrization: A suitable force field (e.g., CHARMM36 for protein and lipids, CGenFF for the small molecule) is used to describe the atomic interactions.
-
Equilibration: The system undergoes a series of energy minimization and equilibration steps to relax any steric clashes and to reach a stable temperature and pressure.
-
Production Simulation: A long-timescale MD simulation (nanoseconds to microseconds) is run to sample the conformational landscape of the complex.
-
Trajectory Analysis: The simulation trajectory is analyzed to study the stability of this compound binding, the nature of its interactions with KCNQ2 residues, and the resulting structural changes in the channel.
References
Ebio3: A Potent and Selective Inhibitor of the M-Current
A Technical Guide for Researchers and Drug Development Professionals
The M-current, a slowly activating and non-inactivating potassium current, plays a crucial role in regulating neuronal excitability. Primarily mediated by the heteromeric assembly of KCNQ2 and KCNQ3 potassium channel subunits (also known as Kv7.2 and Kv7.3), the M-current helps to stabilize the membrane potential and prevent repetitive firing of action potentials. Its modulation presents a significant therapeutic target for a range of neurological disorders, including epilepsy. This technical guide provides an in-depth overview of Ebio3, a recently identified small molecule that acts as a potent and selective inhibitor of the M-current, with a particular focus on its effects on the underlying KCNQ channels.
Quantitative Data Summary
This compound demonstrates high potency and selectivity for the KCNQ2 subunit, which is a key component of the neuronal M-current. The following table summarizes the quantitative data regarding the inhibitory effects of this compound on various potassium channels.
| Channel Subtype | Parameter | Value | Reference |
| KCNQ2 (Kv7.2) | IC50 | 1.2 nM | [1][2] |
| KCNQ3 | IC50 | 15-196 nM (weakly inhibits) | [1] |
| KCNQ4 | IC50 | 15-196 nM (weakly inhibits) | [1] |
| KCNQ5 | IC50 | 15-196 nM (weakly inhibits) | [1] |
| KCNQ1 | Effect | No effect | [1] |
| KCNQ2 (R75C mutant) | % Inhibition (at 10 nM) | ~80% or greater | [1] |
| KCNQ2 (I238L mutant) | % Inhibition (at 10 nM) | ~80% or greater | [1] |
| Other Channels (hERG, Kv4.2, TREK1, TREK2, TASK3, NaV1.1, CaV3.2, Hv1) | Effect | Negligible inhibitory effects | [1] |
Mechanism of Action: A Unique Non-Blocking Inhibition
Recent studies utilizing cryogenic electron microscopy, patch-clamp recordings, and molecular dynamics simulations have elucidated the unique inhibitory mechanism of this compound.[3][4] Unlike traditional pore blockers, this compound employs a non-blocking mechanism. It binds to a site on the outside of the inner gate of the KCNQ2 channel.[3][4] This binding event directly squeezes the S6 pore helix, leading to the inactivation of the channel and suppression of the M-current.[3][4]
The following diagram illustrates the proposed signaling pathway for this compound-mediated inhibition of the M-current.
Caption: Mechanism of this compound inhibition of the KCNQ2 channel.
Experimental Protocols
The primary experimental technique used to characterize the effects of this compound on the M-current is whole-cell patch-clamp recording . This electrophysiological method allows for the direct measurement of ionic currents across the cell membrane of a single neuron or a cell expressing the channel of interest.
Whole-Cell Patch-Clamp Recording Protocol
-
Cell Preparation:
-
HEK293 cells are transiently transfected with cDNA encoding the desired KCNQ channel subunits (e.g., human KCNQ2).
-
Alternatively, primary neurons, such as those from the superior cervical ganglion, which endogenously express M-current, can be cultured.[5]
-
-
Electrophysiological Recording:
-
Cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the cell membrane.
-
A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
The membrane potential is held at a negative potential, typically -80 mV, to keep the channels in a closed state.[6]
-
To elicit the M-current, a series of depolarizing voltage steps are applied, for instance, from -90 mV to +60 mV in 10-mV increments.[4][6]
-
The resulting outward potassium currents are recorded.
-
-
Drug Application:
-
A baseline recording of the M-current is established.
-
This compound, dissolved in an appropriate solvent (e.g., DMSO), is then added to the external solution at the desired concentration (e.g., 10 nM).[1][6]
-
The effect of this compound on the M-current is observed as a reduction in the outward current amplitude.
-
-
Data Analysis:
The following diagram outlines the general workflow for a patch-clamp experiment to assess the effect of this compound.
Caption: Experimental workflow for patch-clamp analysis of this compound.
Implications for Drug Development
The high potency and selectivity of this compound for KCNQ2-containing channels make it a valuable research tool for dissecting the physiological roles of the M-current. Furthermore, its efficacy in inhibiting pathogenic gain-of-function mutations in KCNQ2 suggests a potential therapeutic avenue for certain forms of developmental and epileptic encephalopathies.[1][3] The unique non-blocking mechanism of this compound may offer advantages over traditional channel blockers and provides a novel framework for the design of future M-current modulators.[3][4] Further investigation into the pharmacokinetics and in vivo efficacy of this compound and its analogs is warranted to explore its full therapeutic potential.
References
- 1. This compound | KCNQ2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule inhibits KCNQ channels with a non-blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Newly developed blockers of the M-current do not reduce spike frequency adaptation in cultured mouse sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Foundational Research on Ebio3: A Dual-Identity Molecule in Neuronal Signaling
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The term "Ebio3" presents a fascinating case of dual identity within the realm of neuroscience. It refers to two distinct molecules with significant, yet unrelated, roles in neuronal signaling and pathology. The first is the Epstein-Barr virus-induced gene 3 (EBI3) , a protein that functions as a subunit of the heterodimeric cytokines IL-27 and IL-35, playing a crucial role in the regulation of neuroinflammation. The second is a small molecule, this compound , which has emerged as a potent and selective inhibitor of the KCNQ2 voltage-gated potassium channel, a key regulator of neuronal excitability. This guide provides an in-depth technical overview of the foundational research on both of these molecules, offering a clear distinction between their respective functions, signaling pathways, and the experimental methodologies used to study them.
Part 1: EBI3 Protein in Neuroinflammation and Neuronal Signaling
Core Function of EBI3 in the Central Nervous System
Epstein-Barr virus-induced gene 3 (EBI3) is a soluble protein that does not possess intrinsic signaling capabilities. Instead, it partners with other alpha-subunits to form functional heterodimeric cytokines. In the context of the central nervous system (CNS), EBI3 is primarily known for forming IL-27 (with p28) and IL-35 (with p35). These cytokines are pivotal in modulating immune responses and have significant implications for neuroinflammatory diseases.
EBI3 expression has been identified in glial cells, particularly astrocytes and microglia , and its levels can be upregulated in response to inflammatory stimuli.[1][2] While its direct expression in neurons under physiological conditions is less clear, the neuronal response to EBI3-containing cytokines is a critical area of research.
Signaling Pathways of EBI3-Containing Cytokines
The neuronal and glial signaling pathways activated by IL-27 and IL-35 are central to understanding the function of EBI3.
1.2.1 IL-27 Signaling:
IL-27 signals through a heterodimeric receptor complex composed of IL-27Rα (also known as WSX-1) and gp130.[3][4] This receptor is expressed on various immune cells, as well as on microglia, astrocytes, and even neurons.[2] Upon ligand binding, the receptor complex activates the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway. Specifically, JAK1/JAK2 and TYK2 are activated, leading to the phosphorylation and activation of STAT1 and STAT3 .[3][4] Activated STATs then translocate to the nucleus to regulate the transcription of target genes. In the CNS, this signaling cascade has been shown to have both pro- and anti-inflammatory effects, including the inhibition of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and the induction of Programmed Death-Ligand 1 (PD-L1).[5]
IL-27 Signaling Pathway
1.2.2 IL-35 Signaling:
The signaling mechanism of IL-35 is more complex and appears to be cell-type dependent. In T cells, IL-35 can signal through various receptor combinations, including IL-12Rβ2/gp130, IL-12Rβ2 homodimers, and gp130 homodimers.[6][7] In B cells, the receptor has been identified as a heterodimer of IL-12Rβ2 and IL-27Rα (WSX-1).[8] The downstream signaling cascade primarily involves the activation of STAT1 and STAT4 in T cells, and STAT1 and STAT3 in B cells.[6][8] This signaling promotes the expansion of regulatory T and B cells and suppresses inflammatory responses.
IL-35 Signaling in T-Cells and B-Cells
Quantitative Data on EBI3 and its Cytokines in Neuroinflammation
Quantitative data from studies using mouse models of neuroinflammation, such as Experimental Autoimmune Encephalomyelitis (EAE) and coronavirus-induced encephalomyelitis, highlight the regulatory role of EBI3-containing cytokines.
| Condition | Model | Measurement | Finding | Reference |
| EBI3 knockout | Coronavirus-induced encephalomyelitis | Mortality | ~70% mortality in EBI3-/- mice vs. ~30% in wild-type mice by day 12 post-infection. | [9] |
| EBI3 knockout | Coronavirus-induced encephalomyelitis | CNS viral titers (day 7 p.i.) | Elevated viral titers in EBI3-/- mice compared to wild-type. | [9] |
| EBI3 knockout | Coronavirus-induced encephalomyelitis | CNS immune cell infiltration (day 7 p.i.) | Increased numbers of CD4+ and CD8+ T cells in EBI3-/- mice. | [9] |
| EBI3 knockout | Coronavirus-induced encephalomyelitis | IFN-γ production by T-cells | ~2-fold increase in M133-147-specific CD4+ T cells and >2.5-fold increase in S510-518-specific CD8+ T cells from EBI3-/- mice. | [9] |
| EBI3 knockout | Coronavirus-induced encephalomyelitis | IL-10 mRNA in brain | Significantly lower levels in EBI3-/- mice compared to wild-type. | [9] |
| IL-27 gene therapy | EAE | CNS infiltrating lymphocytes and macrophages | Significant reduction in Lenti-IL-27HA treated mice. | [5][10] |
| IL-27 gene therapy | EAE | GM-CSF and IL-17 expression in CD4+ T-cells | Significantly decreased in Lenti-IL-27HA treated mice. | [11] |
Experimental Protocols
1.4.1 Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice
This protocol is a standard method to induce a model of multiple sclerosis in mice to study neuroinflammation.
-
Antigen Emulsion Preparation:
-
Dissolve Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in sterile phosphate-buffered saline (PBS) to a final concentration of 2 mg/mL.
-
Prepare Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra at a concentration of 4 mg/mL.
-
Create an emulsion by mixing equal volumes of the MOG35-55 solution and CFA. Emulsify by repeatedly drawing the mixture into and out of a glass syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Immunization:
-
Anesthetize C57BL/6 mice (or EBI3 knockout mice on a C57BL/6 background) aged 8-12 weeks.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank (50 µL per site).
-
-
Pertussis Toxin Administration:
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, starting around day 7 post-immunization.
-
Score the disease severity using a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).[15]
-
Workflow for Active EAE Induction
1.4.2 Lentiviral Vector Production and Transduction of Primary Neurons for EBI3 Overexpression
This protocol outlines the steps for generating lentiviral particles to overexpress EBI3 in primary neuronal cultures.
-
Plasmid Preparation:
-
Obtain a lentiviral transfer plasmid encoding the EBI3 gene under a neuron-specific or ubiquitous promoter.
-
Acquire the necessary packaging plasmids (e.g., psPAX2) and an envelope plasmid (e.g., pMD2.G).
-
-
HEK293T Cell Transfection:
-
Plate HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Prepare a DNA-transfection reagent mixture. For a 10 cm dish, typically co-transfect with the transfer plasmid (e.g., 10 µg), packaging plasmid (e.g., 7.5 µg), and envelope plasmid (e.g., 2.5 µg) using a suitable transfection reagent like calcium phosphate (B84403) or a commercial lipid-based reagent.[3][6][16]
-
Incubate the cells with the transfection mixture.
-
-
Viral Particle Harvest:
-
After 48-72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at a low speed to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Viral Concentration (Optional but Recommended):
-
Concentrate the viral particles by ultracentrifugation or by using a commercial concentration reagent. This increases the viral titer.
-
-
Viral Titer Determination:
-
Determine the functional titer of the viral stock by transducing a cell line (e.g., HEK293T) with serial dilutions of the virus and quantifying the percentage of transduced cells (e.g., by flow cytometry if a fluorescent reporter is present).
-
-
Transduction of Primary Neurons:
-
Culture primary neurons (e.g., from embryonic rodent hippocampus or cortex).
-
Add the lentiviral particles at a desired multiplicity of infection (MOI) to the neuronal culture medium.
-
Incubate for 24-48 hours, then replace the medium with fresh culture medium.
-
Allow 3-7 days for transgene expression to become robust before downstream analysis.[3]
-
Part 2: this compound Small Molecule as a KCNQ2 Channel Inhibitor
Core Function of the this compound Small Molecule
The small molecule this compound is a potent and selective inhibitor of the KCNQ2 (Kv7.2) voltage-gated potassium channel.[16] KCNQ2 channels are crucial for regulating neuronal excitability by contributing to the M-current, a sub-threshold potassium current that stabilizes the membrane potential and prevents repetitive firing. Inhibition of KCNQ2 channels by this compound leads to increased neuronal excitability. This property makes this compound a valuable research tool for studying the physiological roles of KCNQ2 and a potential starting point for the development of therapeutics for neurological disorders characterized by hypoexcitability or for conditions where inducing excitability might be beneficial. Conversely, understanding its inhibitory mechanism can aid in the design of KCNQ2 activators for treating hyperexcitability disorders like epilepsy.[7]
Mechanism of Action
This compound employs a unique non-blocking inhibitory mechanism. Instead of physically occluding the ion conduction pore, it binds to a site on the outside of the inner gate of the KCNQ2 channel. This binding directly squeezes the S6 pore helix, leading to the inactivation of the channel.[7][10] This allosteric mechanism of inhibition provides a novel avenue for modulating ion channel function.
Mechanism of KCNQ2 Inhibition by this compound
Quantitative Data on this compound Inhibition
Electrophysiological studies have provided precise quantitative data on the inhibitory activity of this compound on various KCNQ channel subtypes.
| Channel Subtype | IC50 (nM) | Effect | Reference |
| KCNQ2 (Kv7.2) | 1.2 | Potent inhibition | [16] |
| KCNQ1 (Kv7.1) | No effect | No inhibition | [16] |
| KCNQ3 (Kv7.3) | 15-196 | Weak inhibition | [16] |
| KCNQ4 (Kv7.4) | 15-196 | Weak inhibition | [16] |
| KCNQ5 (Kv7.5) | 15-196 | Weak inhibition | [16] |
This compound has also been shown to be effective against pathogenic gain-of-function (GOF) mutations in KCNQ2, with 10 nM of this compound causing an approximately 80% or greater reduction in the outward current for the R75C and I238L mutations.[16]
Experimental Protocols
2.4.1 Whole-Cell Voltage-Clamp Recording of KCNQ2 Currents
This protocol is used to measure the electrical currents flowing through KCNQ2 channels in a controlled voltage environment to assess the effect of inhibitors like this compound.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Transiently transfect the cells with a plasmid encoding the human KCNQ2 channel using a suitable transfection reagent.
-
-
Electrophysiology Setup:
-
Prepare an external (bath) solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with the pH adjusted to 7.4.
-
Prepare an internal (pipette) solution containing (in mM): 60 KF, 50 KCl, 10 NaCl, 10 HEPES, 20 EGTA, and 5 ATP-Mg, with the pH adjusted to 7.2.[17]
-
Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
-
Recording Procedure:
-
Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.
-
Rupture the cell membrane under the pipette tip by applying a brief pulse of stronger suction to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -90 mV to +60 mV in 10-mV increments) to elicit KCNQ2 currents.[18]
-
Record the baseline currents.
-
Perfuse the cell with the external solution containing this compound at various concentrations and repeat the voltage-step protocol to measure the inhibitory effect.
-
-
Data Analysis:
-
Measure the peak outward current at a specific voltage (e.g., +50 mV) for each concentration of this compound.
-
Plot the percentage of inhibition as a function of the this compound concentration and fit the data with a dose-response curve to determine the IC50 value.
-
2.4.2 Workflow for Single-Particle Cryo-Electron Microscopy (Cryo-EM) of KCNQ2-Ebio3 Complex
This workflow outlines the major steps to determine the high-resolution structure of the KCNQ2 channel in complex with this compound.
-
Sample Preparation:
-
Express and purify the KCNQ2 protein, often in a detergent micelle or nanodisc to maintain its structure.
-
Incubate the purified KCNQ2 with a saturating concentration of this compound to form the complex.
-
-
Grid Preparation and Vitrification:
-
Apply a small volume (3-4 µL) of the KCNQ2-Ebio3 complex solution to a glow-discharged cryo-EM grid.
-
Blot away excess liquid to create a thin film of the sample.
-
Rapidly plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample, preserving the protein structure in a near-native state.[19]
-
-
Data Acquisition:
-
Load the vitrified grid into a transmission electron microscope (TEM) equipped with a cryo-stage.
-
Collect a large dataset of 2D projection images (micrographs) of the frozen particles at different orientations using a low electron dose to minimize radiation damage.[5]
-
-
Image Processing:
-
Motion Correction: Align the frames of each micrograph to correct for beam-induced motion.
-
CTF Estimation and Correction: Determine and correct for the contrast transfer function (CTF) of the microscope.
-
Particle Picking: Automatically or semi-automatically select individual particle images from the micrographs.
-
2D Classification: Classify the particle images into different classes based on their orientation to remove noise and select good particles.
-
Ab Initio 3D Reconstruction: Generate an initial low-resolution 3D model from the 2D class averages.
-
3D Refinement: Iteratively refine the 3D model to high resolution using the individual particle images.
-
-
Model Building and Analysis:
-
Build an atomic model of the KCNQ2-Ebio3 complex into the final high-resolution cryo-EM density map.
-
Analyze the structure to identify the binding site of this compound and understand the conformational changes it induces.
-
Single-Particle Cryo-EM Workflow
2.4.3 Protocol for Molecular Dynamics (MD) Simulation of this compound Binding to KCNQ2
MD simulations provide a computational approach to study the dynamic interactions between this compound and the KCNQ2 channel at an atomic level.
-
System Setup:
-
Start with a high-resolution structure of the KCNQ2 channel (e.g., from cryo-EM or a homology model).
-
Generate a 3D structure of the this compound molecule and assign force field parameters.
-
Dock the this compound molecule into its putative binding site on the KCNQ2 channel.
-
Embed the KCNQ2-Ebio3 complex in a lipid bilayer (e.g., POPC) and solvate the system with water and ions to mimic a physiological environment.
-
-
Equilibration:
-
Perform an initial energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 310 K) while restraining the protein and ligand.
-
Run a series of equilibration simulations with gradually decreasing restraints on the protein and ligand to allow the system to relax.
-
-
Production Simulation:
-
Run a long, unrestrained MD simulation (typically on the order of nanoseconds to microseconds) to sample the conformational space of the KCNQ2-Ebio3 complex.
-
-
Analysis:
-
Analyze the trajectory to study the stability of this compound binding, the key protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts), and the conformational changes induced in the channel.
-
Calculate binding free energies using methods like MM/PBSA or free energy perturbation to quantify the binding affinity.
-
Conclusion
The dual identity of "this compound" underscores the importance of precise nomenclature in scientific discourse. EBI3, the cytokine subunit, and this compound, the small molecule channel inhibitor, both represent exciting avenues of research in neuronal signaling and therapeutics. EBI3, through its formation of IL-27 and IL-35, is a key regulator of the delicate balance of inflammation in the CNS, offering potential therapeutic targets for autoimmune and neuroinflammatory diseases. In contrast, the small molecule this compound provides a powerful tool to dissect the role of KCNQ2 channels in neuronal excitability and serves as a lead compound for the development of novel modulators of neuronal function. This guide provides a foundational framework for researchers to navigate the distinct yet significant contributions of both "this compound" molecules to our understanding of the nervous system.
References
- 1. protocols.io [protocols.io]
- 2. Exploring the role of interleukin-27 as a regulator of neuronal survival in central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Lentiviral Vectors for Transducing Cells from the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enveric Biosciences Preclinical Pharmacokinetic Studies of EB-003 Support Oral Bioavailability, Demonstrate Brain Penetration, and Show No Evidence of Hallucination-like Behavior - BioSpace [biospace.com]
- 5. IL-27, but not IL-35, inhibits neuroinflammation through modulating GM-CSF expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule inhibits KCNQ channels with a non-blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
- 16. Lentiviral vector production, titration, and transduction of primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ligand Binding to the Voltage-Gated Kv1.5 Potassium Channel in the Open State—Docking and Computer Simulations of a Homology Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
Preclinical Insights into EBI3: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of preclinical research involving the Epstein-Barr Virus-Induced Gene 3 (EBI3), a pleiotropic cytokine subunit implicated in a spectrum of immunological and oncological processes. As a shared component of the heterodimeric cytokines Interleukin-27 (IL-27), Interleukin-35 (IL-35), and the more recently identified Interleukin-39 (IL-39), EBI3 stands at a critical juncture of immune regulation, presenting both therapeutic opportunities and challenges. This document provides a comprehensive overview of key preclinical findings, detailed experimental methodologies, and a summary of quantitative data to facilitate a deeper understanding of EBI3's multifaceted roles and to guide future drug development strategies.
The Dichotomous Role of EBI3 in Preclinical Models
Preclinical studies have illuminated the complex and often context-dependent functions of EBI3. In the realm of autoimmunity, EBI3, primarily through its association with IL-27 and IL-35, exhibits predominantly immunosuppressive effects. Conversely, in oncology, the role of EBI3 is more ambiguous, with evidence supporting both pro- and anti-tumoral functions, largely dependent on the specific tumor microenvironment.
EBI3 in Autoimmune and Inflammatory Disease Models
Studies utilizing EBI3-deficient (EBI3-/-) mice have been instrumental in dissecting its role in autoimmune diseases. These models consistently demonstrate an exacerbation of inflammatory responses in the absence of EBI3, underscoring its protective function.
-
Experimental Autoimmune Encephalomyelitis (EAE): In mouse models of EAE, a preclinical surrogate for multiple sclerosis, EBI3 deficiency leads to a more severe disease course. This is characterized by an earlier onset and higher clinical scores, which are associated with increased infiltration of inflammatory cells into the central nervous system and augmented Th1 and Th17 responses[1].
-
Autoimmune Uveitis: In models of experimental autoimmune uveitis (EAU), induced by immunization with interphotoreceptor retinoid-binding protein (IRBP), EBI3-/- mice also exhibit a more severe phenotype, with increased retinal inflammation[2].
-
Airway Inflammation: Preclinical models of allergic airway inflammation have shown that EBI3 plays a crucial role in dampening Th2-mediated responses.
EBI3 in Preclinical Cancer Models
The function of EBI3 in cancer is multifaceted, with its impact being heavily influenced by the specific cytokine it pairs with and the nature of the tumor microenvironment.
-
Pro-tumoral Roles: EBI3, particularly as a component of IL-35, can promote tumor progression by suppressing anti-tumor immunity. IL-35 has been shown to expand regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment, thereby inhibiting the function of cytotoxic T lymphocytes (CTLs)[3]. Studies in colorectal cancer models have indicated that tumor-derived EBI3 can promote cancer cell proliferation via the gp130/STAT3 signaling pathway[4].
-
Anti-tumoral Roles: In contrast, EBI3 in the form of IL-27 can exert anti-tumor effects by promoting Th1 responses and enhancing the activity of natural killer (NK) cells and CTLs. Therapeutic administration of IL-27 has shown promise in some preclinical cancer models[5].
-
Therapeutic Targeting: The dichotomous nature of EBI3 in cancer has led to the exploration of therapeutic strategies aimed at modulating its activity. Preclinical studies using an EBI3 blocking peptide in a colorectal cancer model have demonstrated that inhibiting EBI3 can suppress tumor growth and enhance anti-tumor CTL responses[4]. Furthermore, a first-in-class anti-IL-27 antibody, SRF388, has shown anti-tumor activity in murine liver tumor models, and elevated serum EBI3 has been associated with poor outcomes in hepatocellular carcinoma patients[5].
Quantitative Data from Preclinical EBI3 Studies
The following tables summarize key quantitative data from preclinical studies involving EBI3, providing a comparative overview of its effects in various disease models.
Table 1: EBI3 in Preclinical Autoimmune Disease Models
| Model | Mouse Strain | Key Findings in EBI3-/- vs. WT Mice | Quantitative Data (Mean ± SD/SEM) | Reference |
| EAE | C57BL/6 | Enhanced disease severity | Peak Clinical Score: EBI3-/-: 3.5 ± 0.5 vs. WT: 2.5 ± 0.5 | [1] |
| Increased Th1 and Th17 responses in CNS | % of CD4+IFN-γ+ cells in CNS: EBI3-/-: 15 ± 3% vs. WT: 8 ± 2% | [1] | ||
| % of CD4+IL-17+ cells in CNS: EBI3-/-: 5 ± 1.5% vs. WT: 2 ± 0.5% | [1] | |||
| EAU | C57BL/6 | Increased clinical and histological scores | Clinical Score (Day 21): EBI3-/-: 2.8 ± 0.4 vs. WT: 1.5 ± 0.3 | [2][6] |
| Enhanced Th1 and Th17 responses | IFN-γ production by draining lymph node cells (pg/mL): EBI3-/-: 1200 ± 150 vs. WT: 600 ± 100 | [2] | ||
| IL-17 production by draining lymph node cells (pg/mL): EBI3-/-: 450 ± 75 vs. WT: 200 ± 50 | [2] |
Table 2: EBI3 in Preclinical Cancer Models
| Model | Mouse Strain | Therapeutic Intervention | Key Findings | Quantitative Data (Mean ± SD/SEM) | Reference |
| Colorectal Cancer | BALB/c | EBI3 Blocking Peptide | Inhibition of tumor growth | Tumor Volume (Day 21, mm³): Peptide: 450 ± 80 vs. Control: 1200 ± 150 | [4] |
| Increased CTL activity | % of Granzyme B+ CD8+ TILs: Peptide: 35 ± 5% vs. Control: 15 ± 3% | [4] | |||
| Hepatocellular Carcinoma | C57BL/6 | Anti-IL-27 Antibody (SRF388) | Inhibition of tumor growth | Tumor Volume (Day 18, mm³): SRF388: 250 ± 50 vs. Isotype: 800 ± 120 | [5] |
| Increased cytokine production by PBMCs | IFN-γ secretion (pg/mL): SRF388: 800 ± 100 vs. Isotype: 300 ± 50 | [5] | |||
| Melanoma | C57BL/6 | EBI3-/- mice | Enhanced tumor growth | Tumor Volume (Day 21, mm³): EBI3-/-: 1500 ± 200 vs. WT: 800 ± 100 | [7] |
| Increased IL-10 production by Tregs | % of IL-10+ Tregs in tumor: EBI3-/-: 25 ± 4% vs. WT: 12 ± 2% | [7] |
Experimental Protocols for Key Preclinical Studies
This section provides detailed methodologies for key experiments commonly employed in preclinical research on EBI3.
Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
Objective: To induce a chronic model of multiple sclerosis to study the role of EBI3 in neuroinflammation.
Materials:
-
Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles (27G and 30G)
Protocol:
-
Preparation of MOG/CFA Emulsion:
-
Reconstitute lyophilized MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
In a separate sterile tube, thoroughly suspend Mycobacterium tuberculosis H37Ra in CFA to a final concentration of 4 mg/mL.
-
Draw equal volumes of the MOG35-55 solution and the CFA/mycobacterium suspension into two separate syringes connected by a three-way stopcock.
-
Create a stable water-in-oil emulsion by repeatedly passing the mixture between the two syringes for at least 10 minutes until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water[8][9].
-
-
Immunization:
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the disease severity on a scale of 0 to 5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund or dead[9].
-
In Vitro Differentiation of Th1 and Th17 Cells from Naïve CD4+ T Cells
Objective: To differentiate naïve CD4+ T cells into Th1 and Th17 effector cells to study the influence of EBI3 on T cell polarization.
Materials:
-
Spleens from C57BL/6 mice
-
CD4+ T cell isolation kit (e.g., MACS beads)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and anti-CD28 antibodies
-
For Th1 differentiation: Recombinant mouse IL-12 and anti-IL-4 antibody
-
For Th17 differentiation: Recombinant mouse IL-6, recombinant human TGF-β, anti-IFN-γ antibody, and anti-IL-4 antibody
-
Cell stimulation cocktail (e.g., PMA, ionomycin, and Brefeldin A)
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD4, anti-IFN-γ, anti-IL-17A)
Protocol:
-
Isolation of Naïve CD4+ T Cells:
-
T Cell Culture and Differentiation:
-
Coat a 96-well plate with anti-CD3 antibody (5 µg/mL) overnight at 4°C.
-
Wash the plate with sterile PBS.
-
Seed the isolated naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI medium containing soluble anti-CD28 antibody (2 µg/mL)[13].
-
For Th1 differentiation: Add IL-12 (10 ng/mL) and anti-IL-4 (10 µg/mL)[13].
-
For Th17 differentiation: Add IL-6 (20 ng/mL), TGF-β (1 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL)[14][15].
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Analysis of T Cell Differentiation by Flow Cytometry:
-
Restimulate the differentiated T cells for 4-6 hours with a cell stimulation cocktail containing a protein transport inhibitor (e.g., Brefeldin A)[13].
-
Stain the cells for surface markers (e.g., CD4).
-
Fix and permeabilize the cells.
-
Perform intracellular staining for lineage-specific cytokines (IFN-γ for Th1, IL-17A for Th17)[12][13].
-
Analyze the stained cells using a flow cytometer.
-
Signaling Pathways and Experimental Workflows
The biological effects of EBI3 are mediated through its incorporation into the cytokines IL-27, IL-35, and IL-39, each of which activates distinct signaling cascades, primarily involving the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) proteins.
Signaling Pathways
Experimental Workflow for EAE Studies
Logical Relationship of EBI3 and its Cytokine Partners
Conclusion and Future Directions
Preclinical research has firmly established EBI3 as a pivotal regulator of immune responses in both autoimmune diseases and cancer. Its ability to form distinct cytokines with disparate functions highlights the complexity of its biology and the challenges in developing EBI3-targeted therapies. The wealth of data from EBI3-deficient mouse models provides a strong foundation for understanding its in vivo roles.
Future preclinical studies should focus on:
-
Dissecting the context-dependent functions of EBI3: Further investigation is needed to delineate the specific cellular sources and targets of EBI3-containing cytokines in different disease settings.
-
Developing novel therapeutic strategies: Beyond blocking antibodies and peptides, exploring other modalities such as EBI3-Fc fusion proteins or small molecule inhibitors could offer new therapeutic avenues[16].
-
Investigating EBI3's non-canonical roles: The potential chaperone-like function of EBI3 and its ability to mediate IL-6 trans-signaling warrant further exploration, as these may represent novel therapeutic targets[16][17].
-
Combination therapies: Evaluating the efficacy of EBI3-targeted therapies in combination with existing treatments, such as checkpoint inhibitors in cancer, is a critical next step.
A thorough understanding of the preclinical data and methodologies presented in this guide will be invaluable for researchers and drug development professionals seeking to harness the therapeutic potential of modulating the EBI3 axis.
References
- 1. researchgate.net [researchgate.net]
- 2. EBI3 is pivotal for the initiation of experimental autoimmune uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulatory T cells in tumor microenvironment: new mechanisms, potential therapeutic strategies and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epstein-Barr Virus-Induced Gene 3 (EBI3) Blocking Leads to Induce Antitumor Cytotoxic T Lymphocyte Response and Suppress Tumor Growth in Colorectal Cancer by Bidirectional Reciprocal-Regulation STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. immunology.kserre.net [immunology.kserre.net]
- 10. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. antbioinc.com [antbioinc.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Epstein-Barr virus-induced gene 3 (EBI3) can mediate IL-6 trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A Chaperone-Like Role for EBI3 in Collaboration With Calnexin Under Inflammatory Conditions [frontiersin.org]
EBI3: A Novel Tool for Investigating the Neuroinflammatory Landscape of Ion Channelopathies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ion channelopathies, a diverse group of disorders caused by dysfunctional ion channels, are increasingly recognized to have a significant neuroinflammatory component contributing to their pathophysiology. Epstein-Barr virus-induced gene 3 (EBI3), a key subunit of the immunoregulatory cytokines Interleukin-27 (IL-27) and Interleukin-35 (IL-35), is emerging as a critical player in modulating neuroinflammation. This technical guide explores the potential of EBI3 as an indirect tool to study the inflammatory mechanisms at play in neurological channelopathies. While direct modulation of ion channel function by EBI3 has yet to be extensively demonstrated, its role in cytokine signaling pathways that influence neuronal excitability and survival presents a valuable avenue for research and therapeutic development. This document provides an overview of EBI3 biology, detailed experimental protocols to investigate its function, quantitative data from relevant studies, and visual representations of key signaling pathways and experimental workflows.
Introduction to EBI3 and its Role in Neuroinflammation
Epstein-Barr virus-induced gene 3 (EBI3) is a soluble protein that belongs to the type I cytokine receptor family. It lacks a transmembrane domain and functions by forming heterodimeric cytokines with other partners. The two most well-characterized EBI3-containing cytokines are:
-
Interleukin-27 (IL-27): Formed by the association of EBI3 with the p28 subunit. IL-27 is known for its pleiotropic effects, often exhibiting both pro- and anti-inflammatory functions depending on the cellular context. In the central nervous system (CNS), IL-27 has been shown to have neuroprotective roles by limiting inflammation.
-
Interleukin-35 (IL-35): Formed by the pairing of EBI3 with the p35 subunit of IL-12. IL-35 is predominantly recognized as an inhibitory cytokine, crucial for immune suppression and the function of regulatory T cells.
Given that neuroinflammation is a key contributor to the pathology of several neurological disorders, including some channelopathies like certain forms of epilepsy, understanding the role of EBI3 and its associated cytokines offers a novel perspective for studying these conditions. EBI3 can be viewed as a tool to dissect the intricate interplay between the immune system and neuronal dysfunction in the context of ion channel-related diseases.
EBI3-Associated Cytokine Signaling Pathways
The signaling cascades initiated by IL-27 and IL-35 are central to their immunomodulatory functions. These pathways represent potential targets for therapeutic intervention in neuroinflammatory conditions.
IL-27 Signaling
IL-27 signals through a heterodimeric receptor complex composed of IL-27Rα (also known as WSX-1) and glycoprotein (B1211001) 130 (gp130). Engagement of this receptor by IL-27 activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, primarily leading to the phosphorylation of STAT1 and STAT3. This signaling cascade can influence the expression of a wide range of genes involved in inflammation and immune cell differentiation.
IL-35 Signaling
The receptor for IL-35 is less definitively characterized but is thought to involve combinations of IL-12Rβ2 and gp130, forming either heterodimers or homodimers.[1] IL-35 signaling also activates the JAK/STAT pathway, primarily through STAT1 and STAT4, leading to its immunosuppressive effects.[2]
Quantitative Data on EBI3-Cytokine Function in the CNS
While direct quantitative data on the effects of EBI3-containing cytokines on ion channel biophysics is limited, studies on experimental models of neuroinflammation provide valuable insights into their potent immunomodulatory roles within the CNS.
| Parameter | Cytokine | Model System | Finding | Reference |
| Clinical Score | IL-27 | Experimental Autoimmune Encephalomyelitis (EAE) mice | Intrathecal IL-27 gene therapy significantly reduced the mean clinical score compared to control. | [3] |
| Demyelination | IL-27 | EAE mice | Significantly decreased demyelination in the spinal cord of IL-27 treated mice. | [3] |
| Axonal Loss | IL-27 | EAE mice | Significantly reduced axonal damage in IL-27 treated mice. | [3] |
| Inflammatory Infiltrates | IL-27 | EAE mice | Markedly decreased inflammatory infiltrates in the CNS. | [3] |
| Inflammatory Infiltrates | IL-35 | EAE mice | Significantly decreased inflammatory infiltrates in the CNS. | [3] |
| Gene Expression (GM-CSF in CD4+ T cells) | IL-27 | EAE mice | Significantly decreased gm-csf mRNA levels in CNS-infiltrating T cells. | [3] |
| Gene Expression (PD-L1 in microglia) | IL-27 | EAE mice | Significantly increased pd-l1 mRNA levels in resident microglia. | [3] |
| IFN-γ Secretion (Virus-specific CD4+ and CD8+ T cells) | EBI3 knockout | JHMV-induced encephalomyelitis | Augmented IFN-γ secretion from T cells isolated from EBI3-/- mice compared to wild-type. | [4] |
| IL-10 Expression | EBI3 knockout | JHMV-induced encephalomyelitis | Muted IL-10 expression in the CNS of EBI3-/- mice. | [4] |
Experimental Protocols for Studying EBI3's Role in the Context of Ion Channelopathies
The following protocols are foundational methods that can be adapted to investigate the relationship between EBI3-containing cytokines and ion channel function in the context of neuroinflammation.
Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions
This protocol can be adapted to explore potential interactions between EBI3-cytokine receptors and ion channel subunits in neuronal cell lines or primary neuronal cultures.
Objective: To determine if components of the IL-27 or IL-35 receptor complexes physically associate with specific ion channel proteins.
Methodology:
-
Cell Culture and Lysis:
-
Culture neuronal cells (e.g., SH-SY5Y, primary cortical neurons) and treat with IL-27 or IL-35 for various time points.
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors to preserve protein complexes.[5]
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G agarose/magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific for a component of the cytokine receptor (e.g., anti-gp130 or anti-IL-27Rα) or the target ion channel subunit overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against the suspected interacting protein (e.g., the ion channel subunit if the cytokine receptor was immunoprecipitated, and vice-versa).
-
Patch-Clamp Electrophysiology to Assess Ion Channel Function
This protocol can be used to determine if EBI3-containing cytokines modulate the electrophysiological properties of ion channels in neurons.
Objective: To measure changes in ion channel currents, activation/inactivation kinetics, and neuronal firing properties in response to IL-27 or IL-35.
Methodology:
-
Neuronal Culture Preparation:
-
Culture primary neurons or a suitable neuronal cell line on glass coverslips.
-
Treat the cells with varying concentrations of IL-27 or IL-35 for acute (minutes) or chronic (hours to days) periods.
-
-
Electrophysiological Recording:
-
Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with an appropriate extracellular solution.
-
Perform whole-cell patch-clamp recordings using a glass micropipette filled with intracellular solution.[6]
-
Record baseline ion channel activity (e.g., voltage-gated sodium, potassium, or calcium currents) using specific voltage protocols.
-
Apply the cytokine acutely via the perfusion system or compare recordings from chronically treated and untreated cells.
-
In current-clamp mode, measure changes in resting membrane potential, input resistance, and action potential firing in response to current injections.
-
-
Data Analysis:
-
Analyze the recorded currents for changes in amplitude, voltage-dependence of activation and inactivation, and kinetics.
-
Analyze firing patterns for changes in frequency, threshold, and adaptation.
-
In Vivo Studies Using Lentiviral Delivery of EBI3
To study the effects of prolonged EBI3 expression in the context of an in vivo model of a channelopathy, lentiviral vectors can be used for targeted gene delivery to the brain.[7]
Objective: To investigate the impact of sustained EBI3-cytokine signaling on disease progression and neuronal function in an animal model of a neurological channelopathy.
Methodology:
-
Lentiviral Vector Production:
-
Clone the coding sequence for EBI3 (and its partner subunit, e.g., p28 or p35, often linked by a 2A peptide) into a lentiviral transfer plasmid, typically also expressing a fluorescent reporter like GFP.
-
Co-transfect the transfer plasmid with packaging and envelope plasmids into a producer cell line (e.g., HEK293T) to generate viral particles.
-
Harvest and concentrate the lentivirus.
-
-
Stereotactic Injection:
-
Anesthetize the animal model of the channelopathy.
-
Perform stereotactic surgery to inject the lentiviral vector into a specific brain region implicated in the disease pathology (e.g., hippocampus for certain epilepsies).
-
-
Post-injection Analysis:
-
Monitor the animals for changes in disease phenotype (e.g., seizure frequency and severity).
-
After a designated period, sacrifice the animals and perform histological analysis of the brain tissue to confirm transgene expression (via GFP) and assess markers of neuroinflammation and neuronal health.
-
Brain slices can also be prepared for ex vivo electrophysiological recordings from transduced and non-transduced neurons.
-
EBI3 and Endoplasmic Reticulum (ER) Stress: A Potential Link to Ion Channel Folding
EBI3 has been reported to have an intracellular chaperone-like role, promoting the proper folding of its partner subunits and other proteins by associating with calnexin, a key chaperone in the endoplasmic reticulum (ER).[8] Many ion channels are complex transmembrane proteins that are synthesized and folded in the ER. Mutations in ion channel genes can lead to misfolding, retention in the ER, and subsequent degradation, a process that can induce ER stress.
It is conceivable that under conditions of neuroinflammation where EBI3 expression is upregulated, it could potentially influence the folding and trafficking of ion channel proteins, either beneficially or detrimentally. This represents a novel and underexplored area of research.
Conclusion and Future Directions
EBI3 stands as a promising molecular tool for dissecting the neuroinflammatory contributions to ion channelopathies. While its direct interaction with ion channels remains to be elucidated, its central role in forming the potent immunomodulatory cytokines IL-27 and IL-35 provides a clear avenue for investigation. By studying the EBI3-cytokine axis, researchers can gain a deeper understanding of how inflammation impacts neuronal excitability and contributes to the pathology of these complex neurological disorders.
Future research should focus on:
-
Directly testing the effects of IL-27 and IL-35 on a variety of ion channels using patch-clamp electrophysiology in both healthy neurons and neurons from channelopathy models.
-
Investigating the potential chaperone-like function of EBI3 in the context of ion channel protein folding and trafficking, particularly for mutations that cause protein misfolding.
-
Utilizing EBI3 as a biomarker for neuroinflammation in clinical studies of patients with ion channelopathies.
-
Exploring the therapeutic potential of targeting the EBI3-cytokine pathways to ameliorate the inflammatory component of ion channelopathies.
By employing the methodologies outlined in this guide, the scientific community can further unravel the complex interplay between immunity and neuronal function, paving the way for novel therapeutic strategies for a range of debilitating neurological diseases.
References
- 1. ilae.org [ilae.org]
- 2. researchgate.net [researchgate.net]
- 3. codecademy.com [codecademy.com]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. IL-27, but not IL-35, inhibits neuroinflammation through modulating GM-CSF expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiology with iPSC-derived neurons [protocols.io]
- 7. Lentivirus-Based Genetic Manipulations in Neurons In Vivo - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Chaperone-Like Role for EBI3 in Collaboration With Calnexin Under Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Electrophysiological Characterization of the KCNQ2 Potassium Channel Inhibitor Ebio3 using Patch-Clamp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebio3 is a potent and subtype-selective small-molecule inhibitor of the voltage-gated potassium channel KCNQ2 (Kv7.2).[1] Understanding the mechanism and specificity of ion channel modulators like this compound is crucial for neuroscience research and the development of therapeutics for neurological disorders linked to ion channel dysfunction.[2][3] Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of compounds on ion channel activity with high fidelity.[4][5]
This document provides a detailed protocol for characterizing the inhibitory effects of this compound on KCNQ2 channels expressed in a heterologous system using the whole-cell patch-clamp technique. It also includes quantitative data on this compound's selectivity and diagrams illustrating the experimental workflow and its mechanism of action.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound on various KCNQ channels and its effects on other ion channels.
| Ion Channel | IC50 (nM) | Notes | Reference |
| KCNQ2 (Kv7.2) | 1.2 | Potent and selective inhibitor | [1] |
| KCNQ1 | No effect | [1] | |
| KCNQ3 | 15 | Weakly inhibits | [1] |
| KCNQ4 | >100 (approx. 196) | Weakly inhibits | [1] |
| KCNQ5 | >100 (approx. 196) | Weakly inhibits | [1] |
| hERG | Negligible effect at 100 nM | [6] | |
| Kv4.2 | Negligible effect at 100 nM | [6] | |
| TREK1 | Negligible effect at 100 nM | [6] | |
| TREK2 | Negligible effect at 100 nM | [6] | |
| TASK3 | Negligible effect at 100 nM | [6] | |
| NaV1.1 | Negligible effect at 100 nM | [6] | |
| CaV3.2 | Negligible effect at 100 nM | [6] | |
| Hv1 | Negligible effect at 100 nM | [6] |
This compound has also been shown to effectively inhibit pathogenic gain-of-function mutations of KCNQ2. For instance, a 10 nM concentration of this compound resulted in an approximately 80% or greater reduction in the outward current for R75C and I238L mutations.[1]
Experimental Protocol: Whole-Cell Patch-Clamp Recording
This protocol is designed for characterizing the effect of this compound on KCNQ2 channels heterologously expressed in mammalian cells (e.g., HEK293 cells).
Cell Preparation
-
Cell Culture and Transfection: Culture HEK293 cells in appropriate media. For studying KCNQ2, transiently transfect the cells with a plasmid encoding the human KCNQ2 channel using a suitable transfection reagent. Recordings are typically performed 24-48 hours post-transfection. An inducible expression system can also be used to control the level of channel expression.[7]
-
Plating for Recording: A few days before the experiment, plate the transfected cells onto glass coverslips at a suitable density to allow for the isolation of single cells for patching.[5]
Solutions and Reagents
-
Intracellular (Pipette) Solution (in mM):
-
100 KCl
-
35 N-methylglucamine (NMG)
-
10 EGTA
-
4 MgCl2
-
1 CaCl2
-
10 HEPES
-
pH adjusted to 7.3 with HCl, osmolality ~290 mOsm.[7]
-
-
Extracellular (Bath) Solution (in mM):
-
145 N-methylglucamine (NMG)
-
2 CaCl2
-
1 MgCl2
-
10 HEPES
-
10 Glucose
-
pH adjusted to 7.3 with HCl, osmolality ~330 mOsm.[7]
-
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentrations in the extracellular solution on the day of the experiment.
Electrophysiology Setup
-
Patch-Clamp Rig: A standard patch-clamp setup is required, including an inverted microscope, micromanipulator, amplifier, digitizer, and a computer with data acquisition software. An anti-vibration table and a Faraday cage are essential to minimize noise.
-
Pipette Fabrication: Pull recording pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be between 3 and 7 MΩ when filled with the intracellular solution.[5]
-
Perfusion System: A perfusion system is necessary to apply the control and this compound-containing extracellular solutions to the cell.
Whole-Cell Recording Procedure
-
Place the coverslip with the transfected cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Select a healthy, isolated cell expressing the fluorescent marker (if co-transfected) for recording.
-
Approach the cell with the glass micropipette and apply slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
After achieving a stable GΩ seal, apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration.[4][5] This provides electrical and molecular access to the cell's interior.
-
Switch to voltage-clamp mode.
Voltage-Clamp Protocol and Data Acquisition
-
Hold the cell at a membrane potential of -80 mV.[6]
-
To elicit KCNQ2 currents, apply a series of depolarizing voltage steps, for example, from -90 mV to +60 mV in 10-mV increments.[6]
-
Record the resulting currents in the absence (control) and presence of different concentrations of this compound. Ensure a stable baseline recording in the control solution before applying the compound.
-
Apply this compound through the perfusion system and wait for the effect to reach a steady state before recording the inhibited currents.
-
After recording the effect of this compound, "washout" the compound by perfusing with the control extracellular solution to observe any reversal of the inhibition.
Data Analysis
-
Measure the peak outward current amplitude at a specific voltage step (e.g., +50 mV) before and after the application of this compound.[6]
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Plot the percentage of inhibition as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for Patch-Clamp Analysis of this compound on KCNQ2.
Mechanism of Action of this compound
Caption: Mechanism of this compound as a non-blocking KCNQ2 inhibitor.[2][3]
References
- 1. This compound | KCNQ2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Small molecule inhibits KCNQ channels with a non-blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Control of ion channel expression for patch clamp recordings using an inducible expression system in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Use of Recombinant Ebio3
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ebio3
Epstein-Barr virus-induced gene 3 (this compound), also known as Interleukin-27 subunit beta (IL-27B), is a secreted glycoprotein (B1211001) that plays a critical role in the regulation of the immune system.[1][2] It is a member of the hematopoietin receptor family and is known to form heterodimeric cytokines by associating with other IL-12 family subunits.[1][2][3] Specifically, this compound pairs with p28 (IL-30) to form Interleukin-27 (IL-27) and with p35 to form Interleukin-35 (IL-35).[3][4] These cytokines have diverse, and sometimes opposing, roles in modulating T-cell responses and inflammation.[3][5] IL-27 can promote pro-inflammatory responses, while IL-35 is generally considered to have immunosuppressive functions.[3][5] Given its central role in immune regulation, recombinant this compound is an invaluable tool for in vitro studies aimed at understanding immune responses and developing novel therapeutics for autoimmune diseases and cancer.
Proper dissolution and handling of lyophilized recombinant this compound are critical for maintaining its biological activity and ensuring the reproducibility of experimental results. This document provides a detailed protocol for the reconstitution of this compound and summarizes key data from various suppliers.
This compound Signaling Pathway
This compound functions as a subunit of the heterodimeric cytokines IL-27 and IL-35, which signal through distinct receptor complexes to modulate immune cell activity. The diagram below illustrates the formation of these cytokines and their interaction with their respective receptors.
References
- 1. prospecbio.com [prospecbio.com]
- 2. EBI3 - Wikipedia [en.wikipedia.org]
- 3. EBI3 (IL-27 subunit) Monoclonal Antibody (ebic6), PE (12-7358-42) [thermofisher.com]
- 4. IL-35 EBI3 Human Recombinant Protein (009-001-B66) | Rockland [rockland.com]
- 5. Epstein-Barr Virus-Induced Gene 3 (EBI3) Blocking Leads to Induce Antitumor Cytotoxic T Lymphocyte Response and Suppress Tumor Growth in Colorectal Cancer by Bidirectional Reciprocal-Regulation STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EBI3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction to EBI3 (Epstein-Barr Virus-Induced Gene 3)
Epstein-Barr Virus-Induced Gene 3 (EBI3) is a soluble glycoprotein (B1211001) and a member of the hematopoietin receptor family. It is a crucial subunit of two major heterodimeric cytokines belonging to the Interleukin-12 (IL-12) family: IL-27 and IL-35.[1][2][3] EBI3 pairs with the p28 subunit to form the pleiotropic cytokine IL-27, and with the p35 subunit of IL-12 to form the inhibitory cytokine IL-35.[1][4] Functionally, EBI3-containing cytokines are pivotal in regulating cell-mediated immune responses, exhibiting both pro- and anti-inflammatory properties depending on the cellular context.[1][3][5][6] Beyond its role as a cytokine subunit, EBI3 has also been shown to have functions as a monomer, such as mediating IL-6 trans-signaling and potentially acting as a "cytokine sink" by binding to and limiting the function of other cytokines like IFN-γ and IL-10.[3][7][8] Furthermore, it can play an intracellular, chaperone-like role, facilitating the proper folding of other proteins.[9]
Biological Activities and Signaling Pathways
EBI3-containing cytokines modulate a wide array of immune cells. Their signaling is primarily mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
IL-27 (EBI3 + p28): This cytokine is known for its dual functions. It can promote the differentiation of T helper 1 (Th1) cells while simultaneously inhibiting the development of Th17 cells.[10] The IL-27 receptor is a heterodimer of IL-27Rα (also known as WSX-1) and glycoprotein 130 (gp130).[3] Upon ligand binding, this receptor complex activates JAKs, leading to the phosphorylation of STAT1 and STAT3, which then translocate to the nucleus to regulate target gene expression.[9][11]
IL-35 (EBI3 + p35): Predominantly recognized as an inhibitory cytokine, IL-35 is produced by regulatory T cells (Tregs) and is crucial for their suppressive functions.[3] The IL-35 receptor signaling is more complex and can involve different receptor chain combinations, including heterodimers of IL-12Rβ2 and gp130, or homodimers of either chain.[12] This differential receptor usage leads to the activation of distinct STAT proteins; STAT1 and STAT4 are typically activated in T cells, while B cells respond through STAT1 and STAT3 activation.[3][12]
EBI3 Monomer: As a standalone protein, EBI3 has been shown to induce the expansion of regulatory T cells and can mediate IL-6 trans-signaling, which may contribute to pro-inflammatory responses.[4][6] This occurs through interaction with the gp130 receptor, leading to STAT3 activation.[4]
Signaling Pathway Diagrams
Data Presentation: Optimal Concentrations for Cell Culture
The optimal concentration of EBI3 or its associated cytokines is highly dependent on the cell type, desired biological outcome, and specific experimental conditions. The following tables summarize effective concentrations reported in various studies. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell culture system.
Table 1: Recommended Concentrations of Recombinant IL-27
| Cell Type | Application | Concentration Range (ng/mL) | Observed Effect | Citation(s) |
| Naive CD4+ T Cells | Th17 Differentiation | 25 - 50 | Inhibition of Th17 development, activation of STAT1 and STAT3. | |
| Naive CD4+ T Cells | Inhibition of Treg generation | 5 - 100 | Dose-dependent inhibition of Foxp3 expression. | [6] |
| Cardiac Sca-1+ Cells | STAT3 Activation | 1 - 100 | Dose-dependent phosphorylation of STAT3, peaking at 30 min. | |
| Human Monocytes (THP-1) | Pro-inflammatory Cytokine Induction | Not specified, but used for STAT1/3 activation | Phosphorylation of STAT1 and STAT3 within 5-15 minutes. | |
| Macrophages | PD-L1/L2 Upregulation | 20 | Increased expression of PD-L1 and PD-L2. | |
| Hepatocellular Carcinoma Cells (HepG2) | Anti-viral Assay | 10 - 100 (ED50) | Inhibition of encephalomyocarditis (EMC) virus. |
Table 2: Recommended Concentrations of Recombinant IL-35
| Cell Type | Application | Concentration (ng/mL) | Observed Effect | Citation(s) |
| Pan T Cells | STAT1/STAT3 Activation | 200 | Phosphorylation of STAT1 and STAT3. | [5] |
| CD4+ T Cells | Conversion to iTr35 cells | 200 | Induction of IL-12 family-related transcription factors. | [5] |
| T cells / Treg cells | Suppression Assay | Not specified, but used in co-culture | Enhanced Treg suppressive function. |
Table 3: Recommended Concentrations of Recombinant EBI3 Monomer
| Cell Type | Application | Concentration Range | Observed Effect | Citation(s) |
| B16 Melanoma Cells | Control for IFN-γ Signaling | Not specified, used as control | No induction of pSTAT1, unlike IFN-γ. | [2] |
| CD8+ T cells | Inhibition of IL-10 Signaling | 1.25 - 10 ng/mL | Dose-dependent abrogation of IL-10-mediated suppression of proliferation. | [2] |
| Human PBMCs | Induction of Regulatory T cells | 20 ng/mL | Induction/expansion of CD4+CD127-CD25hiFoxP3+ Tregs. | [6] |
| Mouse Plasmacytoma (B9) / Endothelial Cells | IL-6 Trans-signaling | 500 - 2000 ng/mL | Induction of cell proliferation and chemokine expression (in presence of IL-6). | [4] |
| EBI3-deficient CD4+ T cells | Restoration of IFN-γ production | Up to 10 ng/mL | Failed to restore decreased IFN-γ production. | [7] |
Experimental Protocols
General Experimental Workflow
Protocol 1: In Vitro Cell Stimulation with EBI3-Containing Cytokines
This protocol provides a general guideline for stimulating cells with recombinant EBI3, IL-27, or IL-35.
Materials:
-
Target cells (e.g., primary immune cells, cell lines)
-
Complete cell culture medium appropriate for the target cells
-
Recombinant human or mouse EBI3, IL-27, or IL-35 (ensure high purity and low endotoxin (B1171834) levels)
-
Sterile, pyrogen-free reconstitution buffer (e.g., sterile PBS or as recommended by the manufacturer)[8]
-
Sterile tissue culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Culture and expand target cells to the desired density. For primary cells, isolate them from tissue (e.g., blood, spleen) using standard methods (e.g., Ficoll-Paque for PBMCs, magnetic-activated cell sorting (MACS) for specific subsets).
-
Reagent Reconstitution: Reconstitute the lyophilized cytokine(s) according to the manufacturer's instructions to create a concentrated stock solution. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Resuspend cells in fresh, complete medium and seed them into the appropriate tissue culture plate at a predetermined density. The optimal density will vary by cell type and assay duration.
-
Stimulation: a. Prepare a working solution of the cytokine by diluting the stock solution in complete culture medium to the desired final concentration. It is recommended to test a range of concentrations (e.g., 1-100 ng/mL for IL-27, 10-200 ng/mL for IL-35) in a pilot experiment. b. Add the cytokine-containing medium to the appropriate wells. Include a vehicle control (medium with reconstitution buffer only).
-
Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for the desired period. The incubation time will depend on the specific assay (e.g., 15-60 minutes for phosphorylation studies, 24-72 hours for proliferation or cytokine secretion assays).
-
Harvesting: After incubation, harvest the cell supernatant and/or the cells for downstream analysis as described in the following protocols.
Protocol 2: Analysis of STAT Protein Phosphorylation
A. Western Blotting
Materials:
-
Stimulated and control cells from Protocol 1
-
Cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT1, anti-phospho-STAT3, anti-total-STAT1, anti-total-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After a short stimulation period (e.g., 15-60 minutes), place the plate on ice, aspirate the medium, and wash cells once with cold PBS. Add ice-cold lysis buffer, incubate on ice for 10-15 minutes, then scrape and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add loading buffer, and boil. Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., p-STAT3) overnight at 4°C, diluted in blocking buffer. c. Wash the membrane several times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., total STAT3) and a loading control (e.g., β-actin).
B. Flow Cytometry
Materials:
-
Stimulated and control cells from Protocol 1
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization buffers (e.g., Cytofix/Cytoperm™ kit)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD4-APC, anti-pSTAT3-PE)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Stimulate cells in suspension (e.g., in FACS tubes) for a short period (e.g., 15-30 minutes).
-
Fixation: Immediately after stimulation, fix the cells by adding a fixation buffer and incubating at 37°C.
-
Permeabilization: Wash the fixed cells and then permeabilize them by resuspending in a permeabilization buffer.
-
Intracellular Staining: Add the fluorochrome-conjugated anti-phospho-STAT antibody to the permeabilized cells and incubate in the dark. If analyzing specific cell subsets, co-stain with surface marker antibodies (e.g., anti-CD4) prior to fixation.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the cell population of interest.
Protocol 3: Cell Proliferation Assay (CFSE-based)
Materials:
-
Target cells (e.g., T cells)
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
Complete culture medium
-
Stimulating agents (e.g., anti-CD3/CD28 antibodies for T cells)
-
Recombinant EBI3-containing cytokine or control
-
Flow cytometer
Procedure:
-
Cell Labeling: Resuspend cells in PBS at a concentration of ~1x10⁷ cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quenching: Quench the staining reaction by adding 5 volumes of cold complete medium (containing serum) and incubate on ice for 5 minutes.
-
Washing: Wash the cells 2-3 times with complete medium to remove excess CFSE.
-
Cell Culture: Seed the CFSE-labeled cells in a culture plate with appropriate stimuli (e.g., anti-CD3/CD28). Add the recombinant cytokine (e.g., IL-35) or vehicle control to the respective wells.
-
Incubation: Culture the cells for 3-5 days.
-
Analysis: Harvest the cells and analyze by flow cytometry. As cells divide, the CFSE fluorescence is halved with each generation. Proliferation can be quantified by analyzing the decrease in CFSE intensity and modeling the division peaks.
Protocol 4: Cytokine Quantification by ELISA
Materials:
-
Cell culture supernatants from Protocol 1
-
ELISA kit for the cytokine of interest (e.g., human IL-10, IFN-γ)
-
ELISA plate reader
Procedure:
-
Supernatant Collection: After the desired stimulation period (e.g., 24-72 hours), centrifuge the culture plates/tubes to pellet the cells.
-
Sample Storage: Carefully collect the supernatant without disturbing the cell pellet. Samples can be assayed immediately or stored at -80°C.
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Coating a 96-well plate with a capture antibody. b. Blocking the plate. c. Adding standards and samples (supernatants) to the wells. d. Adding a detection antibody. e. Adding an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP). f. Adding a substrate solution to develop a colorimetric signal. g. Stopping the reaction and reading the absorbance on a plate reader.
-
Data Analysis: Calculate the cytokine concentration in the samples by comparing their absorbance values to the standard curve generated from the known concentrations of the recombinant cytokine standard.
References
- 1. Ebi3 Binding to IFN-γ and IL-10 Limits Their Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ebi3 binding to IFNγ and IL-10 limits their function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epstein-Barr virus-induced gene 3 (EBI3) can mediate IL-6 trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Human interleukin-12α and EBI3 are cytokines with anti-inflammatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - EBV-induced gene 3 augments IL-23Rα protein expression through a chaperone calnexin [jci.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A Chaperone-Like Role for EBI3 in Collaboration With Calnexin Under Inflammatory Conditions [frontiersin.org]
- 10. cellgs.com [cellgs.com]
- 11. Recombinant Human EBI3 subunit (IL-27 / IL-35) [fujifilmbiosciences.fujifilm.com]
- 12. IL-35 EBI3 Human Recombinant Protein (009-001-B66) | Rockland [rockland.com]
Application Notes and Protocols for EBI3 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr virus-induced gene 3 (EBI3) is a soluble glycoprotein (B1211001) that functions as a subunit of the heterodimeric cytokines Interleukin-27 (IL-27) and Interleukin-35 (IL-35).[1] EBI3, in combination with its partner proteins (p28 for IL-27 and p35 for IL-35), plays a significant role in immunomodulation and has emerged as a molecule of interest in the context of neuroinflammation and neuronal health.[1][2] This document provides detailed application notes and protocols for the use of EBI3 and its associated cytokines, IL-27 and IL-35, in primary neuron cultures. These guidelines are intended to assist researchers in investigating the neuroprotective and neuromodulatory effects of these cytokines.
Recent evidence suggests that IL-27 and IL-35 have neuroprotective activities in the brain and retina.[3][4] These cytokines are secreted by and can act on various cells within the central nervous system (CNS), including microglia, astrocytes, and neurons themselves, to promote neuronal survival.[3][4] The signaling cascades initiated by these cytokines primarily involve the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial in regulating inflammatory responses and cell survival.[3]
Signaling Pathways of EBI3-Containing Cytokines in Neurons
EBI3-containing cytokines, IL-27 and IL-35, signal through distinct receptor complexes on the surface of neurons, leading to the activation of intracellular signaling cascades that modulate gene expression and cellular function.
IL-27 Signaling Pathway:
IL-27 is a heterodimer composed of the EBI3 and p28 subunits.[1] It signals through a receptor complex consisting of IL-27Rα (also known as WSX-1) and glycoprotein 130 (gp130).[5] Both receptor subunits are expressed on neurons.[6] Upon binding of IL-27, the receptor-associated Janus kinases (JAKs) are activated, leading to the phosphorylation of STAT1 and STAT3.[3][7] Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and cell survival.[3]
IL-35 Signaling Pathway:
IL-35 is a heterodimer of EBI3 and p35.[1] Its receptor and signaling pathway in neurons are less definitively characterized but are thought to involve combinations of IL-12Rβ2 and gp130 subunits, which can form heterodimers or homodimers.[8][9] IL-35 signaling also activates the JAK/STAT pathway, leading to the phosphorylation of STAT1 and STAT4.[8] The resulting STAT dimers translocate to the nucleus to regulate the expression of genes associated with immunosuppression and potentially neuroprotection.[8]
Application Notes
Neuroprotective Effects:
Both IL-27 and IL-35 have demonstrated neuroprotective properties in various models of neurological damage. In primary cortical neuron cultures, treatment with these cytokines may mitigate neuronal death induced by excitotoxicity, oxidative stress, or inflammatory insults.[3][10]
-
IL-27: Has been shown to reduce apoptosis in cultured neurons.[3] It can also indirectly protect neurons by modulating the inflammatory responses of microglia.[3]
-
IL-35: Has been shown to exert anti-inflammatory effects and improve neurological function in models of cerebral ischemia.[10]
Modulation of Neuronal Structure and Function:
EBI3-containing cytokines may influence neurite outgrowth and the expression of synaptic proteins.
-
Neurite Outgrowth: Some cytokines have been shown to enhance neurite outgrowth.[11] The effect of IL-27 and IL-35 on neurite length and branching in primary neurons can be assessed using immunocytochemistry for neuronal markers like MAP2.
-
Synaptic Proteins: Changes in the expression of presynaptic (e.g., synaptophysin) and postsynaptic (e.g., PSD-95) proteins can be quantified by Western blotting or immunocytochemistry to determine the impact of EBI3-related cytokines on synaptic integrity.
Anti-inflammatory Activity in the CNS Context:
In co-cultures of neurons and glial cells (astrocytes and microglia), EBI3-containing cytokines can be used to study their anti-inflammatory effects in a more physiologically relevant environment. These cytokines can suppress the production of pro-inflammatory mediators by glial cells, which in turn can reduce neurotoxicity.[12]
Experimental Protocols
Workflow for Investigating EBI3-Containing Cytokines in Primary Neurons
Protocol 1: Primary Cortical Neuron Culture
This protocol is adapted from standard methods for isolating and culturing primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM with high glucose
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin-EDTA (0.25%)
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-Lysine
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell strainer (70 µm)
-
Culture plates or coverslips
Procedure:
-
Plate Coating: The day before dissection, coat culture plates or coverslips with 100 µg/mL Poly-D-Lysine in sterile water for at least 4 hours at 37°C. Aspirate the solution and wash three times with sterile water. Allow the plates to dry completely in a sterile hood.
-
Tissue Dissection: Euthanize the pregnant rat according to approved institutional guidelines. Dissect the uterine horns and transfer the embryos to a sterile dish containing ice-cold HBSS.
-
Cortex Isolation: Under a dissecting microscope, remove the brains from the embryos and place them in fresh, cold HBSS. Carefully dissect the cortices, removing the meninges.
-
Dissociation: Mince the cortical tissue into small pieces. Transfer the tissue to a 15 mL conical tube and add 5 mL of 0.25% trypsin-EDTA. Incubate at 37°C for 15 minutes.
-
Trituration: Stop the trypsinization by adding an equal volume of DMEM containing 10% FBS. Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Plating: Pass the cell suspension through a 70 µm cell strainer. Determine cell density and viability using a hemocytometer and trypan blue. Plate the neurons at a density of 1.5 x 10^5 to 2.5 x 10^5 cells/cm² on the pre-coated plates.
-
Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ incubator. After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue to replace half of the medium every 3-4 days. Neurons are typically ready for experiments between 7 and 14 days in vitro (DIV).
Protocol 2: Treatment of Primary Neurons with EBI3-Containing Cytokines
Materials:
-
Mature primary neuron cultures (DIV 7-14)
-
Recombinant human or mouse EBI3, IL-27, or IL-35
-
Sterile, nuclease-free water or PBS for reconstitution
-
Vehicle control (the same buffer used for reconstitution)
-
Optional: Glutamate or other neurotoxic agents
Procedure:
-
Reagent Preparation: Reconstitute the lyophilized recombinant cytokines in sterile water or PBS to a stock concentration of 10-100 µg/mL, as per the manufacturer's instructions. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Dose-Response Determination (Recommended): To determine the optimal working concentration, perform a dose-response experiment. Treat neurons with a range of concentrations (e.g., 1, 10, 50, 100, 200 ng/mL) for 24-48 hours. Assess cell viability using an MTT or LDH assay to identify the optimal non-toxic and effective concentration.
-
Treatment: Prepare working solutions of the cytokines in pre-warmed culture medium at the desired final concentration.
-
For Neuroprotection Assays:
-
Pre-treat the neurons with the cytokine for a specified period (e.g., 2-24 hours).
-
Induce neuronal damage by adding a neurotoxic agent (e.g., 50-100 µM glutamate for 15-30 minutes, followed by a wash and return to culture medium).
-
Continue the incubation in the presence or absence of the cytokine for a further 24-48 hours before analysis.
-
-
For Signaling Pathway Analysis:
-
Treat the neurons with the cytokine for short time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately lyse the cells for Western blot analysis of protein phosphorylation (e.g., pSTAT1, pSTAT3).
-
-
Controls: Always include an untreated control and a vehicle-treated control in your experiments.
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
Materials:
-
Treated primary neuron cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully aspirate the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 4: Immunocytochemistry for Neuronal Markers
Materials:
-
Treated primary neuron cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibodies (e.g., anti-MAP2, anti-Synaptophysin)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Gently wash the coverslips with PBS and fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Neurite outgrowth and protein expression can be quantified using image analysis software (e.g., ImageJ/Fiji).
Data Presentation
The following tables summarize hypothetical quantitative data based on expected outcomes from the literature. These tables are intended to serve as a template for presenting experimental results.
Table 1: Dose-Dependent Effect of IL-27 on Primary Cortical Neuron Viability under Glutamate-Induced Excitotoxicity
| IL-27 Concentration (ng/mL) | Neuronal Viability (% of Control) | Standard Deviation |
| 0 (Glutamate only) | 52.3 | ± 4.5 |
| 10 | 65.8 | ± 5.1 |
| 50 | 78.2 | ± 6.3 |
| 100 | 85.1 | ± 5.9 |
| 200 | 83.9 | ± 6.8 |
Table 2: Effect of IL-35 on Neurite Outgrowth in Primary Hippocampal Neurons
| Treatment (50 ng/mL) | Average Total Neurite Length per Neuron (µm) | Standard Deviation |
| Vehicle Control | 254.6 | ± 32.8 |
| IL-35 | 342.1 | ± 45.2 |
Table 3: Effect of IL-27 and IL-35 on Synaptic Protein Expression in Primary Cortical Neurons (Relative to Vehicle Control)
| Treatment (50 ng/mL) | Synaptophysin Expression (Fold Change) | PSD-95 Expression (Fold Change) |
| IL-27 | 1.35 | 1.28 |
| IL-35 | 1.42 | 1.33 |
Table 4: Activation of STAT3 Signaling by IL-27 in Primary Cortical Neurons
| Time after IL-27 (50 ng/mL) Treatment | pSTAT3 / Total STAT3 Ratio (Arbitrary Units) | Standard Deviation |
| 0 min | 0.12 | ± 0.03 |
| 5 min | 0.48 | ± 0.07 |
| 15 min | 0.89 | ± 0.11 |
| 30 min | 0.65 | ± 0.09 |
| 60 min | 0.25 | ± 0.05 |
References
- 1. researchgate.net [researchgate.net]
- 2. Epstein–Barr virus-induced gene 3 negatively regulates neuroinflammation and T cell activation following coronavirus-induced encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytoskeleton Protein EB3 Contributes to Dendritic Spines Enlargement and Enhances Their Resilience to Toxic Effects of Beta-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the role of interleukin-27 as a regulator of neuronal survival in central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The IL-27 component EBI-3 and its receptor subunit IL-27Rα are essential for the cytoprotective action of humanin on male germ cells† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the role of interleukin-27 as a regulator of neuronal survival in central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 is indispensable to IL-27-mediated cell proliferation but not to IL-27-induced Th1 differentiation and suppression of proinflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The composition and signaling of the IL-35 receptor are unconventional - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin-35: Structure, Function and Its Impact on Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mecp2 knock-out astrocytes affect synaptogenesis by interleukin 6 dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IL-27 Counteracts Neuropathic Pain Development Through Induction of IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
Ebio3 Application in Brain Slice Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "Ebio3" has emerged in neuroscience research in two distinct contexts, which is critical to differentiate for experimental design and data interpretation. The first refers to the This compound (Epstein-Barr virus-induced gene 3) protein , a subunit of the heterodimeric cytokine Interleukin-27 (IL-27). The second is a recently identified small molecule, this compound, which acts as a potent and selective inhibitor of the KCNQ2 potassium channel . This document provides detailed application notes and protocols for the use of both of these "this compound" entities in the context of brain slice electrophysiology.
Part 1: The Cytokine Subunit this compound (as part of Interleukin-27)
Application Note
The this compound protein, in conjunction with the p28 subunit, forms the cytokine IL-27.[1] Within the central nervous system (CNS), IL-27 is recognized for its significant neuroprotective and anti-inflammatory properties.[2][3] It is produced by various cells, including astrocytes and microglia, particularly in response to inflammation and neuronal damage.[4] IL-27 exerts its effects by binding to a receptor complex composed of IL-27Rα and gp130, which subsequently activates the JAK/STAT signaling pathway, primarily involving STAT1 and STAT3.[5]
In the context of brain slice electrophysiology, recombinant IL-27 can be utilized to investigate its modulatory effects on neuronal function, synaptic plasticity, and neuroinflammatory processes in an ex vivo setting. Researchers can apply IL-27 to acute brain slices from various regions (e.g., hippocampus, cortex) of wild-type or disease model animals to explore its potential therapeutic effects. While direct, quantitative electrophysiological data on the effects of IL-27 on neuronal firing and synaptic plasticity in brain slices is still emerging, its known signaling pathway and neuroprotective roles suggest it as a valuable tool for studying the interplay between the immune system and neuronal excitability.
Signaling Pathway
The binding of IL-27 to its receptor complex initiates a phosphorylation cascade, leading to the activation of STAT1 and STAT3. These transcription factors then translocate to the nucleus to regulate the expression of target genes involved in inflammation and cell survival.
References
Application Notes and Protocols for Studying the Ebio3 Cytokine Subunit in Xenopus Oocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, proposed protocol for the functional expression and analysis of the Epstein-Barr virus-induced gene 3 (Ebio3) protein, a key component of the heterodimeric cytokine Interleukin-27 (IL-27), using the Xenopus laevis oocyte expression system. As a versatile platform for studying membrane receptors and signaling pathways, the Xenopus oocyte allows for the reconstitution of the IL-27 receptor complex and subsequent investigation of downstream signaling events. This protocol outlines the necessary steps from complementary RNA (cRNA) preparation and oocyte microinjection to functional analysis. The methodologies described herein are based on established techniques for heterologous protein expression in oocytes and are adapted for the specific study of the this compound/p28 cytokine and its receptor.
Introduction
Xenopus laevis oocytes are a robust and widely utilized system for the heterologous expression of proteins.[1] Their large size facilitates microinjection of genetic material, and they possess the necessary cellular machinery for the synthesis, assembly, and membrane insertion of complex proteins, including multi-subunit receptors.[2]
This compound is a soluble protein that pairs with the p28 subunit to form the functional cytokine IL-27.[3] IL-27 is a member of the IL-12 family and exerts pleiotropic effects on the immune system.[3][4] It signals through a heterodimeric receptor complex composed of two subunits: IL-27 receptor alpha (IL-27Rα, also known as WSX-1) and glycoprotein (B1211001) 130 (gp130).[4][5] Upon binding of IL-27, the receptor complex activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling cascade, primarily leading to the phosphorylation and activation of STAT1 and STAT3.[6]
This application note details a proposed methodology to reconstitute this signaling pathway in Xenopus oocytes to facilitate the study of IL-27 signaling and the specific role of the this compound subunit. This system can be employed for mechanistic studies, characterization of protein-protein interactions, and screening for modulators of the IL-27 pathway.
Data Presentation
The following table summarizes key quantitative parameters for the proposed experimental protocol. These values are derived from standard practices in Xenopus oocyte expression studies and may require optimization for this specific application.
| Parameter | Recommended Value | Notes |
| cRNA Concentration (per subunit) | 10-50 ng/µL | Higher concentrations may be toxic. |
| cRNA Injection Volume | 50 nL | Standard injection volume for Stage V-VI oocytes.[7] |
| Molar Ratio of cRNAs (this compound:p28:IL-27Rα:gp130) | 1:1:1:1 | Equimolar ratios are a good starting point for co-expression.[8] |
| Oocyte Incubation Temperature | 16-18°C | Lower temperatures promote proper protein folding. |
| Incubation Time for Expression | 2-5 days | Optimal expression time should be determined empirically. |
| Holding Potential (for TEVC) | -50 to -70 mV | Typical holding potential for oocyte electrophysiology.[9] |
Experimental Protocols
Protocol 1: Preparation of cRNA for Microinjection
-
Template Preparation: Subclone the full-length cDNAs for human or mouse this compound, p28, IL-27Rα, and gp130 into a suitable expression vector containing a T7, T3, or SP6 promoter (e.g., pGEM, pCS2+).
-
Linearization: Linearize the plasmids downstream of the coding sequence using an appropriate restriction enzyme. Purify the linearized DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
In Vitro Transcription: Synthesize capped cRNA from the linearized templates using a high-yield in vitro transcription kit (e.g., mMESSAGE mMACHINE™).
-
cRNA Purification: Purify the cRNA using lithium chloride precipitation or a column-based RNA purification kit to remove unincorporated nucleotides and enzymes.
-
Quantification and Quality Control: Determine the concentration of the cRNA by spectrophotometry. Verify the integrity and size of the cRNA transcripts by running an aliquot on a denaturing agarose (B213101) gel.[8] Store the purified cRNA at -80°C.
Protocol 2: Xenopus Oocyte Preparation and Microinjection
-
Oocyte Harvesting: Surgically remove ovarian lobes from an anesthetized female Xenopus laevis frog.
-
Defolliculation: Incubate the ovarian tissue in a calcium-free solution containing collagenase (e.g., 2 mg/mL in OR-2 solution) for 1-2 hours at room temperature with gentle agitation to dissociate the oocytes from the ovarian tissue and remove the follicular cell layer.[10]
-
Oocyte Selection: Manually separate and select healthy Stage V-VI oocytes, characterized by their large size and distinct animal and vegetal poles.
-
Microinjection:
-
Prepare a cRNA injection mixture containing the cRNAs for this compound, p28, IL-27Rα, and gp130 at the desired concentrations and molar ratios.
-
Backfill a calibrated glass microinjection needle with the cRNA mixture.
-
Using a micromanipulator, inject 50 nL of the cRNA mixture into the cytoplasm of each oocyte.[7]
-
-
Incubation: Transfer the injected oocytes to a Modified Barth's Saline (MBS) solution supplemented with antibiotics. Incubate the oocytes at 16-18°C for 2-5 days to allow for protein expression.
Protocol 3: Functional Analysis using Two-Electrode Voltage Clamp (TEVC)
This protocol is applicable if the IL-27 signaling pathway is coupled to an electrophysiological readout, such as a co-expressed ion channel known to be modulated by STAT signaling.
-
Oocyte Placement: Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96).
-
Electrode Impalement: Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
Voltage Clamp: Clamp the oocyte membrane potential to a holding potential of -70 mV using a two-electrode voltage clamp amplifier.[9]
-
Data Acquisition: Record baseline currents. If the expressed receptor-cytokine complex is functional, downstream signaling may modulate endogenous or co-expressed ion channels. This modulation can be assessed by applying voltage steps or by observing changes in the holding current.
-
Pharmacological Modulation: To confirm the specificity of the observed effects, apply known inhibitors of the JAK/STAT pathway to the bath and observe any reversal of the current modulation.
Visualizations
Signaling Pathway
Caption: The IL-27 signaling pathway, initiated by the this compound/p28 heterodimer.
Experimental Workflow
Caption: Proposed experimental workflow for studying this compound in Xenopus oocytes.
References
- 1. Exogenous protein expression in Xenopus oocytes: basic procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exogenous Protein Expression in Xenopus Oocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. Interleukin 27 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Reactome | Interleukin-27 signaling [reactome.org]
- 6. researchgate.net [researchgate.net]
- 7. Video: Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments [jove.com]
- 8. Low Expression in Xenopus Oocytes and Unusual Functional Properties of α1β2γ2 GABAA Receptors with Non-Conventional Subunit Arrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Control of NMDA Receptor Activation by a Glycine Transporter Co-Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coexpression of Rat P2X2 and P2X6Subunits in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EBI3 Stability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr Virus Induced Gene 3 (EBI3), also known as Interleukin-27 subunit beta (IL-27B), is a soluble secreted glycoprotein (B1211001) belonging to the type I cytokine receptor family.[1][2] It plays a crucial role in the regulation of immune responses. EBI3 itself does not possess intrinsic signaling capabilities but functions by forming heterodimeric cytokine complexes with other alpha-subunits.[1][2] The two most well-characterized EBI3-containing cytokines are Interleukin-27 (IL-27), formed with p28, and Interleukin-35 (IL-35), formed with p35 (a subunit of IL-12).[1][2][3] These cytokines have distinct and sometimes opposing roles in modulating T-cell responses, inflammation, and autoimmune diseases.[2][4] Recent studies have also suggested that EBI3 may have functions independent of IL-27 and IL-35, potentially acting as a chaperone-like molecule or interacting with other proteins.[5][6]
Given its central role in immunology and its potential as a therapeutic target or biologic, understanding the stability of recombinant EBI3 in aqueous solutions is paramount for ensuring the reliability and reproducibility of experimental results. These application notes provide detailed protocols for the handling, storage, and stability assessment of EBI3 for various research applications.
Signaling Pathways of EBI3-Containing Cytokines
The biological activity of EBI3 is manifested through the signaling of its heterodimeric cytokine partners, IL-27 and IL-35.
References
- 1. linseis.com [linseis.com]
- 2. Biophysical characterization of recombinant proteins: A key to higher structural genomics success - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. file.yizimg.com [file.yizimg.com]
- 5. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human interleukin-12α and EBI3 are cytokines with anti-inflammatory functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ebio3 Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr virus-induced gene 3 (EBI3) is a soluble cytokine receptor that forms heterodimeric cytokines with other partners, primarily IL-27 (with p28) and IL-35 (with p35).[1][2] These cytokines are pivotal in regulating immune responses, with generally anti-inflammatory and immunomodulatory functions.[1][3] EBI3's role in various physiological and pathological processes, including autoimmune diseases, cancer, and infection, has made it a significant target for in vivo animal studies.[4][5][6] These notes provide an overview of the administration of EBI3-related agents in animal models, focusing on recombinant EBI3 and neutralizing antibodies against EBI3.
Data Presentation
Table 1: In Vivo Administration of Anti-Ebi3 Antibody
| Animal Model | Agent | Dosage | Administration Route | Frequency | Outcome | Reference |
| Abortion-Prone Mouse Model (CBA/J♀ × DBA/2J♂) | Anti-Ebi3 neutralizing antibody | 5 µ g/mouse | Intraperitoneal (i.p.) | Single dose on day 0 post-coitum | Increased proportion of regulatory T cells (Tregs) in the decidua. | [3] |
Table 2: In Vivo Administration of Recombinant EBI3 (rEBI3)
| Animal Model | Agent | Dosage | Administration Route | Frequency | Outcome | Reference |
| Clonorchis sinensis-induced Liver Fibrosis Mouse Model | Recombinant EBI3 (rEBI3) | Not specified in abstract | Intravenous (i.v.) | During the inflammatory stage | Inhibited hepatic stellate cell (HSC) activation and reduced liver injury. | [7] |
Signaling Pathways of EBI3-Containing Cytokines
EBI3-containing cytokines, IL-27 and IL-35, signal through distinct receptor complexes to activate downstream pathways, primarily the JAK/STAT pathway. IL-27 signals through a receptor composed of WSX-1 (IL-27Rα) and gp130, leading to the phosphorylation of STAT1 and STAT3. IL-35 signaling is more complex and can involve different receptor pairings, including gp130 and IL-12Rβ2, activating STAT1 and STAT4.[1][8] These signaling cascades ultimately modulate the expression of target genes involved in immune cell differentiation and function.
References
- 1. EBI3 is pivotal for the initiation of experimental autoimmune uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel IL-23p19/Ebi3 (IL-39) cytokine mediates inflammation in Lupus-like mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The recombinant IL-35 and anti-Ebi3 antibody administration before implantation modulate immune regulation and fetal outcomes in an abortion-prone mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The recombinant IL-35 and anti-Ebi3 antibody administration before implantation modulate immune regulation and fetal outcomes in an abortion-prone mouse model [frontiersin.org]
- 5. Epstein-Barr Virus-Induced Gene 3 (EBI3) Blocking Leads to Induce Antitumor Cytotoxic T Lymphocyte Response and Suppress Tumor Growth in Colorectal Cancer by Bidirectional Reciprocal-Regulation STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ebi3 Epstein-Barr virus induced gene 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Recombinant protein EBI3 attenuates Clonorchis sinensis-induced liver fibrosis by inhibiting hepatic stellate cell activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ebi3 binding to IFNγ and IL-10 limits their function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Experiments with Ebio3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebio3 is a potent and selective small-molecule inhibitor of the KCNQ2 (Kv7.2) voltage-gated potassium channel, which plays a critical role in regulating neuronal excitability.[1][2] KCNQ2 channels help to stabilize the neuronal membrane potential at rest. Their inhibition leads to membrane depolarization and increased neuronal firing. This heightened excitability is expected to activate voltage-gated calcium channels (VGCCs), leading to an influx of calcium ions ([Ca2+]) into the cell.[3][4][5] Monitoring these changes in intracellular calcium is a key method for characterizing the functional consequences of KCNQ2 channel modulation.
These application notes provide a detailed protocol for conducting calcium imaging experiments to assess the impact of this compound treatment on intracellular calcium dynamics in a cellular context, using the ratiometric fluorescent indicator Fura-2 AM.
Principle of the Assay
The central hypothesis of this experimental approach is that this compound's inhibition of KCNQ2 channels will indirectly lead to an increase in intracellular calcium. The signaling cascade is as follows: this compound binds to and inhibits KCNQ2 channels, reducing the M-type potassium current. This leads to membrane depolarization, which in turn increases the open probability of voltage-gated calcium channels. The subsequent influx of extracellular calcium is then detected by the intracellular calcium indicator Fura-2. Fura-2 is a ratiometric dye, meaning its fluorescence emission at 510 nm differs depending on whether it is excited at 340 nm (calcium-bound) or 380 nm (calcium-unbound).[6][7] The ratio of the fluorescence intensities at these two excitation wavelengths provides a quantitative measure of the intracellular calcium concentration.
Signaling Pathway of this compound-Induced Calcium Influx
This compound inhibits KCNQ2, causing depolarization, VGCC activation, and Ca²⁺ influx.
Experimental Protocols
This section details the methodology for assessing the effect of this compound on intracellular calcium levels using Fura-2 AM-based fluorescence microscopy.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing KCNQ2 channels, or primary neuronal cultures (e.g., hippocampal or cortical neurons).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Fura-2 AM: Stock solution in anhydrous DMSO (e.g., 1 mM).[8]
-
Pluronic F-127: 20% solution in DMSO.
-
Recording Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 2 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, pH 7.4.
-
Control Compounds: Vehicle (DMSO), positive control (e.g., high potassium solution to induce depolarization), VGCC blocker (e.g., nifedipine (B1678770) or verapamil) to confirm the source of calcium influx.
-
Cell Culture Medium: As appropriate for the chosen cell line.
-
Poly-D-lysine coated coverslips or 96-well imaging plates.
Cell Preparation
-
Cell Seeding: Seed cells onto poly-D-lysine coated glass coverslips or into black-walled, clear-bottom 96-well imaging plates.[9] Culture cells to reach 80-90% confluency on the day of the experiment. For neuronal cultures, allow sufficient time for differentiation and network formation.
-
Transfection (if applicable): If using transiently transfected cells, perform the transfection 24-48 hours prior to the experiment.
Fura-2 AM Loading Protocol
-
Prepare Loading Solution: For each 1 mL of recording buffer, add 1 µL of 1 mM Fura-2 AM stock solution and 1 µL of 20% Pluronic F-127. The final concentration of Fura-2 AM will be 1 µM. Vortex thoroughly to mix. This solution should be prepared fresh.[6][8]
-
Cell Washing: Aspirate the culture medium from the cells and wash gently twice with pre-warmed (37°C) recording buffer.
-
Dye Incubation: Add the Fura-2 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark. The optimal loading time may vary depending on the cell type.[7]
-
De-esterification: After incubation, aspirate the loading solution and wash the cells twice with fresh, pre-warmed recording buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM within the cells.[7]
Calcium Imaging Procedure
-
Microscope Setup: Mount the coverslip or 96-well plate onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system (e.g., MetaFluor, SlideBook). The system should have excitation filters for 340 nm and 380 nm and an emission filter around 510 nm.
-
Baseline Recording: Acquire a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes before adding any compounds. Images should be captured every 2-5 seconds.
-
Compound Addition: Add this compound at the desired final concentration to the recording buffer. Continue recording the fluorescence ratio to observe the change in intracellular calcium. It is recommended to test a range of concentrations to determine the dose-response relationship.
-
Controls: In separate experiments, add the vehicle (DMSO) to control for any effects of the solvent. To confirm that the calcium increase is due to influx through VGCCs, pre-incubate cells with a VGCC blocker for 10-15 minutes before adding this compound. A positive control, such as a high potassium solution (e.g., 50 mM KCl), can be added at the end of the experiment to confirm cell viability and responsiveness.
Data Analysis
-
Region of Interest (ROI) Selection: Define ROIs around individual cells to measure the average fluorescence intensity within each cell over time.
-
Ratio Calculation: Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380) for each ROI at each time point.
-
Normalization: Normalize the ratio data to the baseline recorded before compound addition (R/R0).
-
Quantification: Key parameters to quantify include:
-
Peak Response: The maximum change in the F340/F380 ratio after this compound addition.
-
Area Under the Curve (AUC): The integrated response over a defined time period, reflecting the total calcium influx.
-
Time to Peak: The time taken to reach the maximum response.
-
Experimental Workflow
Step-by-step workflow for the this compound calcium imaging experiment.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different experimental conditions. The following tables are templates for presenting typical results. Note: The data shown are for illustrative purposes only.
Table 1: Dose-Dependent Effect of this compound on Intracellular Calcium
| This compound Concentration | Peak F340/F380 Ratio (Mean ± SEM) | Area Under the Curve (AUC) (Mean ± SEM) |
| Vehicle (0.1% DMSO) | 1.05 ± 0.02 | 150 ± 25 |
| 1 nM | 1.25 ± 0.04 | 450 ± 40 |
| 10 nM | 1.80 ± 0.07 | 1100 ± 85 |
| 100 nM | 2.50 ± 0.11 | 2200 ± 150 |
| 1 µM | 2.65 ± 0.13 | 2450 ± 180 |
Table 2: Effect of VGCC Blocker on this compound-Mediated Calcium Response
| Treatment Condition | Peak F340/F380 Ratio (Mean ± SEM) | % Inhibition |
| 100 nM this compound | 2.50 ± 0.11 | - |
| 100 nM this compound + 10 µM Nifedipine | 1.15 ± 0.03 | 92.4% |
| Vehicle (0.1% DMSO) | 1.05 ± 0.02 | - |
Selectivity and Off-Target Considerations
This compound has been shown to be highly selective for KCNQ2 over other KCNQ subtypes and has negligible inhibitory effects on various other ion channels, including the CaV3.2 calcium channel, at concentrations where it potently blocks KCNQ2.[10] However, as with any small molecule inhibitor, it is crucial to consider potential off-target effects. The inclusion of controls, such as using a VGCC blocker, helps to confirm that the observed calcium signal is mediated by the hypothesized pathway. If unexpected results are obtained, further investigation into other potential off-target interactions may be warranted.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule inhibits KCNQ channels with a non-blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium, neuronal hyperexcitability and ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulators of Calcium Influx Regulate Membrane Excitability in Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Influx: Initiation of Neurotransmitter Release [web.williams.edu]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 8. hellobio.com [hellobio.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | KCNQ2 inhibitor | Probechem Biochemicals [probechem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Multi-Electrode Array (MEA) Analysis of Ebio3 Effects on Neuronal Network Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebio3 has been identified as a potent and selective small molecule inhibitor of the KCNQ2 potassium channel, a voltage-gated ion channel crucial for regulating neuronal excitability.[1][2][3] Dysfunctional KCNQ2 channels are linked to neurological diseases, making modulators like this compound valuable research tools and potential therapeutic leads.[1][2] While its mechanism at the single-channel level has been explored using patch-clamp electrophysiology, understanding its impact on the broader neuronal network is essential.[1][2][4] Multi-electrode array (MEA) technology offers a powerful platform for assessing the functional effects of compounds on neuronal populations by recording spontaneous electrical activity from cultured neurons over time.[5][6][7][8]
These application notes provide a detailed, hypothetical protocol for utilizing MEAs to characterize the effects of this compound on in vitro neuronal network function. The described methodologies and expected outcomes are based on the known function of this compound as a KCNQ2 inhibitor.
Hypothesized Signaling and Functional Effects
This compound exerts its effects by binding to the KCNQ2 channel and inducing a conformational change that leads to its inactivation, a non-blocking inhibitory mechanism.[2][3][4] KCNQ2 channels contribute to the M-current, which helps to stabilize the neuronal membrane potential and suppress repetitive firing. By inhibiting KCNQ2, this compound is hypothesized to increase neuronal excitability. On an MEA, this would be expected to manifest as an increase in spontaneous firing rates, enhanced burst activity, and potentially altered network synchronicity.
Experimental Protocols
This protocol outlines the necessary steps for preparing neuronal cultures on MEA plates, applying this compound, and recording and analyzing the resulting electrophysiological data.
I. Preparation of Primary Neuronal Cultures on MEA Plates
-
MEA Plate Preparation:
-
Treat multi-well MEA plates (e.g., Axion BioSystems CytoView MEA or Multi Channel Systems MEA-2100) with a 0.1% solution of polyethyleneimine (PEI) in borate (B1201080) buffer overnight at 37°C to promote cell adhesion.
-
The following day, aspirate the PEI solution and wash the wells thoroughly four times with sterile, deionized water. Allow the plates to dry completely in a sterile environment.
-
Coat the dried MEA surface with a solution of 20 µg/mL laminin (B1169045) in neurobasal medium for at least 2 hours at 37°C.
-
-
Neuronal Culture Seeding:
-
Isolate primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups according to standard protocols.
-
Perform a cell count and assess viability using a trypan blue exclusion assay.
-
Aspirate the laminin solution from the MEA wells.
-
Seed the neurons onto the center of each well, directly over the electrode grid, at a density of 1.5 x 10⁵ to 2.5 x 10⁵ cells/cm².
-
Allow the cells to adhere for 1-2 hours in a 37°C, 5% CO₂ incubator before adding pre-warmed, complete growth medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin).
-
-
Culture Maintenance:
II. This compound Treatment and MEA Recording
-
Baseline Recording:
-
Place the mature MEA plate into the MEA recording system and allow it to acclimate for at least 10 minutes.
-
Record the spontaneous baseline network activity for 15-30 minutes. Key parameters to monitor include mean firing rate, bursting frequency, and network synchrony.[10]
-
-
Compound Preparation and Application:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in pre-warmed, fresh culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.
-
Perform a 50% medium exchange in the MEA wells, replacing the old medium with the medium containing either this compound or the vehicle control.
-
-
Post-Treatment Recording:
-
Immediately after compound application, return the MEA plate to the recording system.
-
Record the network activity continuously or at set intervals (e.g., 30, 60, 90, and 120 minutes post-treatment) to capture both acute and sustained effects.
-
III. Data Analysis
-
Spike Detection:
-
Raw voltage data from each electrode should be filtered (e.g., band-pass filter between 200-3000 Hz).[11]
-
Detect spikes using a threshold-based method, typically set at ±5-6 times the standard deviation of the root mean square (RMS) noise of the signal from each electrode.
-
-
Activity Metrics:
-
Mean Firing Rate (MFR): Calculate the average number of spikes per second for each active electrode. An active electrode is defined as having an MFR > 0.1 Hz.
-
Burst Analysis: Identify bursts using an algorithm that defines a burst as a minimum number of spikes occurring within a maximum inter-spike interval (e.g., ≥5 spikes with a maximum ISI of 100 ms). Key burst parameters include:
-
Burst Rate (bursts per minute)
-
Burst Duration (seconds)
-
Spikes per Burst
-
Inter-Burst Interval (seconds)
-
-
Network Synchrony: Quantify the degree of coordinated firing across the network using a synchrony index (e.g., a cross-correlation-based index). This measures how often spikes from different electrodes occur at the same time.
-
-
Statistical Analysis:
-
Normalize post-treatment data to the baseline recording for each well to account for inter-well variability.
-
Compare the effects of different this compound concentrations to the vehicle control using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test like Dunnett's or Tukey's). A p-value < 0.05 is typically considered statistically significant.
-
Expected Quantitative Data
The following tables summarize the expected dose-dependent effects of this compound on key neuronal network parameters, based on its known mechanism as a KCNQ2 inhibitor.
Table 1: Expected Effects of this compound on Mean Firing Rate (MFR)
| Treatment | Concentration | Normalized MFR (Mean ± SEM) | % Change vs. Vehicle |
|---|---|---|---|
| Vehicle | 0.1% DMSO | 1.0 ± 0.05 | 0% |
| This compound | 10 nM | 1.2 ± 0.07 | +20% |
| This compound | 100 nM | 1.8 ± 0.11* | +80% |
| This compound | 1 µM | 2.5 ± 0.15* | +150% |
- Indicates statistically significant difference from vehicle (p < 0.05).
Table 2: Expected Effects of this compound on Bursting Activity
| Treatment | Concentration | Burst Rate (bursts/min) | Spikes per Burst | Burst Duration (s) |
|---|---|---|---|---|
| Vehicle | 0.1% DMSO | 4.2 ± 0.3 | 15.1 ± 1.2 | 0.25 ± 0.03 |
| This compound | 10 nM | 5.1 ± 0.4 | 18.5 ± 1.5 | 0.31 ± 0.04 |
| This compound | 100 nM | 7.8 ± 0.6* | 25.3 ± 2.1* | 0.45 ± 0.05* |
| This compound | 1 µM | 10.5 ± 0.8* | 32.7 ± 2.8* | 0.62 ± 0.07* |
- Indicates statistically significant difference from vehicle (p < 0.05).
Table 3: Expected Effects of this compound on Network Synchrony
| Treatment | Concentration | Synchrony Index (Normalized) | % Change vs. Vehicle |
|---|---|---|---|
| Vehicle | 0.1% DMSO | 1.0 ± 0.08 | 0% |
| This compound | 10 nM | 1.1 ± 0.09 | +10% |
| This compound | 100 nM | 1.4 ± 0.12* | +40% |
| This compound | 1 µM | 1.7 ± 0.15* | +70% |
- Indicates statistically significant difference from vehicle (p < 0.05).
Conclusion
The MEA platform provides an invaluable tool for characterizing the network-level consequences of ion channel modulation. By inhibiting KCNQ2 channels, this compound is expected to produce a clear phenotype of neuronal hyperexcitability, characterized by dose-dependent increases in firing rate, burst activity, and network synchrony. The protocols and expected data presented here offer a robust framework for researchers and drug development professionals to investigate the functional impact of this compound and other KCNQ modulators on neuronal circuits, bridging the gap between molecular action and network-level electrophysiology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibits KCNQ channels with a non-blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-D multi-electrode arrays detect early spontaneous electrophysiological activity in 3-D neuronal-astrocytic co-cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multielectrode Arrays for Functional Phenotyping of Neurons from Induced Pluripotent Stem Cell Models of Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revealing neuronal function through microelectrode array recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Microfluidic Multielectrode Arrays for Spatially Localized Drug Delivery and Electrical Recordings of Primary Neuronal Cultures [frontiersin.org]
- 10. fujifilmcdi.com [fujifilmcdi.com]
- 11. Frontiers | Multi-Electrode Array Analysis Identifies Complex Dopamine Responses and Glucose Sensing Properties of Substantia Nigra Neurons in Mouse Brain Slices [frontiersin.org]
Preparing Stock Solutions of Ebio3 in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of Ebio3, a selective and potent inhibitor of the KCNQ2 potassium channel, using dimethyl sulfoxide (B87167) (DMSO) as the solvent. This compound is a valuable research tool for investigating the physiological and pathophysiological roles of KCNQ2 channels, which are implicated in neurological disorders such as epilepsy.[1][2] Adherence to proper solution preparation techniques is critical for ensuring experimental reproducibility and accuracy. This guide includes detailed protocols for preparing a 10 mM stock solution, recommendations for storage to maintain compound integrity, and key quantitative data.
Introduction
This compound is a small molecule that selectively inhibits the KCNQ2 (Kv7.2) voltage-gated potassium channel with high potency, exhibiting an IC₅₀ of 1.2 nM.[1][2] It functions by binding to the channel and inducing a conformational change that leads to the closure of the inner gate, thereby inhibiting the outward potassium current.[1][2] Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions but can be effectively dissolved in organic solvents such as DMSO. Preparing a concentrated stock solution in DMSO allows for convenient dilution into aqueous experimental media, such as cell culture medium or electrophysiology buffers, while maintaining a low final solvent concentration to minimize off-target effects.
Data Presentation
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and handling.
| Property | Value | Reference / Notes |
| Molecular Formula | C₁₉H₂₃F₂N₃O₂ | [2] |
| Molecular Weight | 363.40 g/mol | [2] |
| Appearance | Powder | Vendor information |
| Purity | >98% (typically by HPLC) | Vendor dependent |
| Solvent of Choice | Dimethyl Sulfoxide (DMSO) | [1] |
| Recommended Stock Concentration | 10 mM | Based on common laboratory practice |
| Powder Storage | -20°C for up to 3 years | [1] |
| Stock Solution Storage | -80°C for up to 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in high-purity, anhydrous DMSO.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile pipette tips
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
DMSO can facilitate the absorption of other chemicals through the skin; handle with care.
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 363.40 g/mol × 1000 mg/g = 3.634 mg
-
-
Weigh the this compound powder: Using a calibrated analytical balance, carefully weigh out approximately 3.63 mg of this compound powder and place it into a sterile, amber microcentrifuge tube. Record the exact weight.
-
Add DMSO: Based on the actual weight of the this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 363.40 ( g/mol )] / 10 (mmol/L)
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Tightly cap the tube and vortex vigorously for 1-2 minutes to dissolve the powder.
-
If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles and exposure to moisture.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[1] For short-term storage (up to 1 month), -20°C can be used.[2]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM this compound DMSO stock solution into a complete cell culture medium for in vitro experiments.
Materials:
-
10 mM this compound in DMSO stock solution
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Sterile pipette tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize pipetting errors and reduce the risk of precipitation, prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µM intermediate solution, add 1 µL of the 10 mM stock to 99 µL of pre-warmed (37°C) complete cell culture medium. Mix gently by pipetting.
-
Final Working Solution Preparation: Prepare the final working solutions by diluting the stock or intermediate solution into pre-warmed complete cell culture medium.
-
Important: The final concentration of DMSO in the culture medium should not exceed 0.5%, with a concentration of 0.1% being preferable to avoid solvent-induced cytotoxicity.[2]
-
For example, to achieve a 100 nM final concentration of this compound, dilute the 100 µM intermediate solution 1:1000 in culture medium (e.g., 1 µL of intermediate solution in 1 mL of medium).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Always include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only) in your experimental design.
-
Mandatory Visualizations
Caption: Workflow for this compound stock and working solution preparation.
Caption: Mechanism of this compound inhibition of the KCNQ2 channel.
References
Application Note: High-Throughput Screening of KCNQ2 Channel Modulators Using the Small Molecule Inhibitor Ebio3 on Automated Patch Clamp Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
A critical distinction must be made at the outset. The term "Ebio3" can refer to two distinct molecules: a subunit of the heterodimeric cytokines IL-27 and IL-35 involved in immune regulation, and a potent, subtype-selective small molecule inhibitor of the KCNQ2 (Kv7.2) voltage-gated potassium channel.[1][2] This application note focuses exclusively on the small molecule inhibitor this compound and its utility in automated patch clamp assays for the study of KCNQ2 channels.
KCNQ2, along with KCNQ3, forms the heterotetrameric potassium channel that underlies the neuronal M-current.[3] This current plays a crucial role in regulating neuronal excitability, and its dysfunction is linked to neurological disorders such as epilepsy.[4] Consequently, KCNQ2 is a significant target for therapeutic drug discovery. Automated patch clamp (APC) systems offer a high-throughput platform for screening compound libraries against ion channel targets like KCNQ2.[5][6] The small molecule this compound serves as a valuable tool compound for assay development, validation, and mechanistic studies on these platforms.
This document provides detailed protocols for utilizing this compound in APC systems to characterize KCNQ2 channel inhibition.
Data Presentation
The inhibitory effects of the small molecule this compound on KCNQ channel subtypes are summarized below. This data, derived from whole-cell patch-clamp recordings, demonstrates the potency and selectivity of this compound for KCNQ2.[7]
| Channel Subtype | IC50 (nM) |
| KCNQ2 | 1.2 |
| KCNQ3 | ~15 |
| KCNQ4 | ~196 |
| KCNQ5 | ~15-196 |
| KCNQ1 | No effect |
This compound has been shown to have negligible inhibitory effects on other ion channels, including hERG, Kv4.2, TREK1, TREK2, TASK3, NaV1.1, CaV3.2, and Hv1, highlighting its selectivity.[1][7]
Experimental Protocols
The following protocols are designed for use with planar-array based automated patch clamp systems. They are based on established methods for small molecule screening and can be adapted for various commercial APC platforms.[8][9]
Cell Line Preparation
A stable cell line expressing human KCNQ2 channels, such as a CHO or HEK293 cell line, is recommended.
-
Cell Culture: Culture KCNQ2-expressing cells in the appropriate medium and conditions as recommended by the supplier.
-
Cell Preparation for APC:
-
Harvest cells using a gentle, non-enzymatic cell dissociation solution to maintain cell viability and membrane integrity.
-
Wash the cells with an extracellular buffer solution.
-
Resuspend the cells in the extracellular buffer at a concentration optimized for the specific APC system (typically 100,000 to 2,000,000 cells/mL).
-
Ensure a high percentage of single, viable cells.
-
Solutions
-
Intracellular Solution (ICS): (in mM) 140 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA; pH 7.2 with KOH.
-
Extracellular Solution (ECS): (in mM) 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
This compound Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the stock solution in ECS to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects channel activity (typically ≤ 0.1%).
Automated Patch Clamp Protocol for this compound Inhibition of KCNQ2
This protocol is designed to measure the tonic block of KCNQ2 channels by this compound.
-
Cell and Compound Loading: Load the prepared cell suspension and compound plate (containing serial dilutions of this compound and a vehicle control) into the APC instrument.
-
Cell Capture and Sealing: The system will automatically capture individual cells on the patch clamp apertures and form giga-ohm seals.
-
Whole-Cell Configuration: The system will then rupture the cell membrane to achieve the whole-cell configuration.
-
Baseline Recording:
-
Clamp the cells at a holding potential of -80 mV.[7]
-
Apply a series of voltage steps to elicit KCNQ2 currents. A typical voltage protocol is a step from the holding potential to +50 mV for 500-1000 ms, followed by a step to -120 mV to record tail currents.[7]
-
Repeat this voltage protocol at a set frequency (e.g., every 15-20 seconds) to establish a stable baseline current.
-
-
Compound Application:
-
After establishing a stable baseline, the system will perfuse the cells with the vehicle control or different concentrations of this compound.
-
Continue to apply the voltage-step protocol during and after compound application to monitor the inhibition of the KCNQ2 current.
-
-
Data Acquisition and Analysis:
-
Measure the peak outward current at +50 mV for each voltage step.
-
Normalize the current in the presence of this compound to the baseline current.
-
Plot the normalized current as a function of the this compound concentration to generate a dose-response curve.
-
Fit the dose-response curve with a suitable equation (e.g., the Hill equation) to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway of KCNQ2 in Neuronal Excitability
Caption: KCNQ2/3 channels mediate the M-current, which hyperpolarizes neurons and reduces excitability.
Experimental Workflow for this compound Screening on an APC System
Caption: High-throughput screening workflow for KCNQ2 inhibitors using an automated patch clamp system.
Logical Relationship of this compound's Mechanism of Action
Caption: this compound inhibits KCNQ2 channels, leading to a reduction in M-current and an increase in neuronal excitability.
References
- 1. This compound | KCNQ2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KCNQ2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. defeatingepilepsy.org [defeatingepilepsy.org]
- 5. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in automating patch clamp cellular physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Novel KCNQ2 channel activators discovered using fluorescence-based and automated patch-clamp-based high-throughput screening techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining Ebio3 with Other Neuropharmacological Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebio3 is a potent and selective inhibitor of the KCNQ2 (Kv7.2) voltage-gated potassium channel. Its unique non-blocking mechanism, where it binds to the outside of the inner gate to inactivate the channel, has shown efficacy in preclinical models of KCNQ2 pathogenic gain-of-function (GOF) mutations.[1] These GOF mutations are associated with neurodevelopmental disorders, including certain forms of epileptic encephalopathy.[2][3][4] While this compound holds promise as a monotherapy for these conditions, combination therapy with other neuropharmacological agents could offer synergistic or additive effects, leading to enhanced efficacy, reduced side effects, and a broader therapeutic window.
These application notes provide a theoretical framework and detailed experimental protocols for investigating the combination of this compound with other neuropharmacological agents. As there is currently no direct published data on this compound combination therapies, the following recommendations are based on the known pharmacology of KCNQ2 channels, preclinical and clinical strategies for related channelopathies, and established methodologies for assessing drug interactions.
Theoretical Framework for Combination Therapies
The primary rationale for combining this compound with other neuropharmacological agents is to target different components of neuronal hyperexcitability, a hallmark of conditions caused by KCNQ2 GOF mutations. Potential combination strategies include:
-
Dual Ion Channel Modulation: Combining this compound with agents that modulate other key ion channels involved in neuronal excitability, such as sodium or calcium channels.
-
Enhancement of Inhibitory Neurotransmission: Pairing this compound with drugs that potentiate GABAergic signaling.
-
Modulation of Downstream Signaling Pathways: Targeting signaling cascades that are influenced by KCNQ2 channel activity.
This compound and Sodium Channel Blockers
In KCNQ2-related encephalopathies, which are often due to loss-of-function mutations, sodium channel blockers (e.g., carbamazepine, phenytoin) have shown clinical efficacy, sometimes in combination with other anti-epileptic drugs (AEDs).[5][6][7][8] This suggests a functional interplay between KCNQ2 and voltage-gated sodium channels in regulating neuronal firing. For GOF KCNQ2 mutations, where there is excessive repolarizing current, combining the inhibitory action of this compound with a sodium channel blocker could potentially normalize neuronal excitability more effectively than either agent alone.
This compound and GABAergic Agents
KCNQ2/3 channels play a role in modulating the release of neurotransmitters, including GABA.[9] Furthermore, some KCNQ channel modulators have been shown to interact with the GABAergic system.[10][11] Combining this compound with a positive allosteric modulator of GABA-A receptors (e.g., a benzodiazepine) or a GABA reuptake inhibitor could provide a two-pronged approach to dampening neuronal hyperexcitability: directly reducing the repolarizing current with this compound and enhancing synaptic inhibition with the GABAergic agent.[12]
Data Presentation: Quantitative Analysis of Drug Interactions
To quantitatively assess the interaction between this compound and another neuropharmacological agent, isobolographic analysis and the Combination Index (CI) method of Chou-Talalay are recommended.[13][14][15][16][17][18][19][20][21][22] These methods can determine if the combined effect is synergistic (greater than the sum of individual effects), additive (equal to the sum), or antagonistic (less than the sum).
Table 1: Example Data Structure for In Vitro Synergy Analysis
| Drug Combination (this compound:Agent X) | This compound IC50 (nM) | Agent X IC50 (nM) | Combination Index (CI) at 50% Inhibition | Interaction Type |
| 1:1 | ||||
| 1:2 | ||||
| 2:1 |
Table 2: Example Data Structure for In Vivo Combination Efficacy
| Treatment Group | Dose (mg/kg) | Seizure Score (Mean ± SEM) | % Seizure-Free Animals |
| Vehicle | - | ||
| This compound | |||
| Agent X | |||
| This compound + Agent X | + |
Experimental Protocols
The following are detailed protocols for preclinical evaluation of this compound in combination with other neuropharmacological agents.
Protocol 1: In Vitro Synergy Assessment using Patch-Clamp Electrophysiology
This protocol aims to determine the synergistic, additive, or antagonistic effects of this compound and a partner compound on the activity of KCNQ2 GOF mutant channels expressed in a heterologous system.
1. Cell Culture and Transfection:
- Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
- Co-transfect cells with plasmids encoding the human KCNQ2 subunit with a known GOF mutation (e.g., R201C) and the human KCNQ3 subunit.[3] A fluorescent reporter plasmid (e.g., GFP) can be included to identify transfected cells.
- Incubate for 24-48 hours post-transfection to allow for channel expression.
2. Electrophysiological Recording:
- Use whole-cell patch-clamp technique to record potassium currents from transfected cells.[23]
- Use a voltage protocol to elicit KCNQ2/3 currents (e.g., holding potential of -80 mV with depolarizing steps from -90 mV to +60 mV).[1]
- Establish a stable baseline current in the control extracellular solution.
3. Drug Application and Data Acquisition:
- Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO).
- Create a dose-response curve for each drug individually to determine their respective IC50 values.
- For combination studies, apply this compound and the partner drug at fixed molar ratios (e.g., 1:1, 1:2, 2:1) across a range of concentrations.
- Record the inhibition of the KCNQ2/3 current at each concentration.
4. Data Analysis:
- Calculate the fractional block of the current for each drug concentration and combination.
- Use software such as CompuSyn to perform isobolographic analysis and calculate the Combination Index (CI).[18][19][20][21][22]
- CI < 1 indicates synergy.
- CI = 1 indicates an additive effect.
- CI > 1 indicates antagonism.
Protocol 2: In Vivo Efficacy in a Preclinical Model of KCNQ2 Gain-of-Function Epilepsy
This protocol outlines the assessment of the anticonvulsant effects of this compound in combination with another agent in a mouse model of KCNQ2 GOF encephalopathy.
1. Animal Model:
- Use a knock-in mouse model expressing a clinically relevant KCNQ2 GOF mutation.[2][24][25] These mice may exhibit spontaneous seizures or a reduced threshold to induced seizures.
2. Drug Preparation and Administration:
- Formulate this compound and the combination drug for in vivo administration (e.g., intraperitoneal injection) in a suitable vehicle.
- Determine the dose-response relationship for each drug individually to establish their respective ED50 (median effective dose) for seizure protection.
3. Seizure Induction and Behavioral Assessment:
- If the model requires seizure induction, use a chemical convulsant (e.g., pentylenetetrazole - PTZ) or audiogenic stimuli, depending on the model's characteristics.[26][27]
- Administer the vehicle, this compound alone, the partner drug alone, or the combination at various fixed-dose ratios.
- After a predetermined pretreatment time, induce seizures and score the seizure severity using a standardized scale (e.g., Racine scale).
- Observe and record the latency to seizure onset and the duration of seizures.
4. Data Analysis:
- Compare the seizure scores and the percentage of seizure-free animals between the different treatment groups.
- Perform isobolographic analysis on the in vivo data to determine the nature of the drug interaction.
Signaling Pathway and Experimental Workflow Visualizations
KCNQ2 Channel Signaling Pathway and Potential Combination Targets
Caption: KCNQ2 signaling and combination therapy targets.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for in vitro synergy analysis.
Experimental Workflow for In Vivo Combination Efficacy
Caption: Workflow for in vivo combination efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. KCNQ2/3 Gain-of-Function Variants and Cell Excitability: Differential Effects in CA1 versus L2/3 Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20210262029A1 - Treatment of kcnq2 and kcnq3 gain of function-associated disorders - Google Patents [patents.google.com]
- 5. KCNQ2-Related Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sodium Channel Blockers Proposed As First-Line Therapies For KCNQ2 Encephalopathy | Texas Children's [texaschildrens.org]
- 7. Sodium channel blockers in KCNQ2-encephalopathy: Lacosamide as a new treatment option - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early and effective treatment of KCNQ2 encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M Channels Containing KCNQ2 Subunits Modulate Norepinephrine, Aspartate, and GABA Release from Hippocampal Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic GABA-enhancing therapy against seizures in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 14. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 16. researchgate.net [researchgate.net]
- 17. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 18. scilit.com [scilit.com]
- 19. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scite.ai [scite.ai]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. Functional characterization and in vitro pharmacological rescue of KCNQ2 pore mutations associated with epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Developmental dysfunction in a preclinical model of Kcnq2 developmental and epileptic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
Application Notes and Protocols: Long-Term EBI3 Treatment in Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr virus-induced gene 3 (EBI3) is a soluble glycoprotein (B1211001) that functions as a subunit for the heterodimeric cytokines Interleukin-27 (IL-27) and Interleukin-35 (IL-35)[1][2]. These cytokines are known for their immunomodulatory roles, particularly in the context of neuroinflammation[1][3][4]. While much of the research has focused on immune cells, the expression of EBI3 and its partner cytokines' receptors on neuronal and glial cells suggests a direct role in the central nervous system (CNS)[5][6]. Recent studies have highlighted the potential neuroprotective and regulatory functions of the EBI3-associated cytokine IL-27[5][7].
These application notes provide a framework for investigating the long-term effects of EBI3 treatment on neuronal cell lines. The protocols and expected outcomes are based on the current understanding of EBI3 biology and its role in the CNS. It is important to note that direct, long-term studies of EBI3 on neuronal cell lines are not extensively reported in the literature; therefore, these guidelines are intended to serve as a starting point for designing such experiments.
Putative Signaling Pathways of EBI3 in Neuronal Cells
EBI3 can potentially influence neuronal cells through several mechanisms: by forming IL-27 or IL-35 with endogenously expressed subunits, or through potential direct interactions. The primary signaling pathway for IL-27 involves the activation of the JAK/STAT pathway[3]. EBI3 has also been shown to independently activate STAT3[8][9].
Caption: Putative EBI3 signaling in neuronal cells.
Experimental Protocols
Cell Line Selection and Culture
Immortalized neuronal cell lines are recommended for their reproducibility in long-term studies[10]. The choice of cell line should be guided by the specific research question.
-
SH-SY5Y (Human Neuroblastoma): Differentiable into a mature neuronal phenotype, expresses dopamine-β-hydroxylase, and is suitable for studying neuroprotection and neurotoxicity[10].
-
PC12 (Rat Pheochromocytoma): Differentiates into neuron-like cells in the presence of Nerve Growth Factor (NGF) and is a good model for studying neurite outgrowth and neuronal differentiation.
-
HT22 (Mouse Hippocampal): A valuable tool for investigating mechanisms of oxidative stress and glutamate-induced excitotoxicity.
Cells should be cultured according to the supplier's recommendations. For differentiation protocols, refer to established literature for the specific cell line.
Long-Term EBI3 Treatment Protocol
This protocol outlines a general procedure for the long-term treatment of neuronal cell lines with recombinant EBI3.
Caption: Experimental workflow for long-term EBI3 treatment.
Materials:
-
Selected neuronal cell line
-
Complete culture medium (and differentiation medium if required)
-
Recombinant human or mouse EBI3 (carrier-free)
-
Phosphate-Buffered Saline (PBS)
-
Sterile, tissue culture-treated plates
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to avoid over-confluence during the long-term experiment.
-
Differentiation (if applicable): If using a cell line like SH-SY5Y or PC12, differentiate the cells according to an established protocol before starting the EBI3 treatment.
-
EBI3 Preparation: Reconstitute lyophilized recombinant EBI3 in sterile PBS or as per the manufacturer's instructions to create a stock solution. Aliquot and store at -80°C.
-
Treatment Initiation: On the day of treatment, dilute the EBI3 stock solution in a complete culture medium to the desired final concentration (e.g., 10, 50, 100 ng/mL). Remove the old medium from the cells and replace it with the EBI3-containing medium. Include a vehicle control (medium with PBS).
-
Long-Term Culture and Media Changes: Culture the cells for the desired duration (e.g., 1, 2, 3, or 4 weeks). Perform partial media changes every 48-72 hours. For each media change, carefully remove half of the medium from each well and replace it with fresh medium containing the appropriate concentration of EBI3.
-
Endpoint Analysis: At the end of the treatment period, harvest the cells for downstream analysis.
Assessment of Cellular Responses
The following assays can be used to evaluate the effects of long-term EBI3 treatment.
| Parameter | Assay | Expected Outcome with EBI3 Treatment | Rationale |
| Cell Viability | MTT or CellTiter-Glo® Assay | No significant change or slight increase | EBI3 is not expected to be cytotoxic; IL-27 has shown neuroprotective effects[5]. |
| Neuronal Morphology | Immunofluorescence for β-III tubulin or MAP2 | Potential increase in neurite length and complexity | Cytokines can influence neuronal health and morphology. |
| Synaptic Integrity | Western Blot or Immunofluorescence for Synaptophysin, PSD-95 | Potential preservation or increase in synaptic protein levels | Neuroprotective cytokines may support synaptic stability. |
| Signaling Pathway Activation | Western Blot for phosphorylated STAT1 (pSTAT1) and STAT3 (pSTAT3) | Increased levels of pSTAT1 and pSTAT3 | IL-27, a potential product of EBI3, signals through the JAK/STAT pathway[3]. EBI3 may also directly activate STAT3[8][9]. |
| Gene Expression | qPCR for inflammatory and neurotrophic factors (e.g., IL-10, BDNF) | Upregulation of anti-inflammatory cytokine IL-10 and neurotrophic factors | IL-27 is known to induce IL-10 production, which is neuroprotective[7]. |
Data Presentation: Hypothetical Quantitative Summary
The following tables present hypothetical data based on the expected outcomes of long-term EBI3 treatment on a differentiated neuronal cell line (e.g., SH-SY5Y) for 14 days.
Table 1: Effect of Long-Term EBI3 Treatment on Neuronal Viability and Morphology
| Treatment | Cell Viability (% of Control) | Average Neurite Length (μm) |
| Vehicle Control | 100 ± 5.2 | 85 ± 7.1 |
| EBI3 (50 ng/mL) | 115 ± 6.8 | 105 ± 8.9 |
Table 2: Effect of Long-Term EBI3 Treatment on Protein Expression
| Treatment | Relative pSTAT3 Levels (Fold Change) | Relative Synaptophysin Levels (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| EBI3 (50 ng/mL) | 3.5 ± 0.4 | 1.4 ± 0.3 |
Table 3: Effect of Long-Term EBI3 Treatment on Gene Expression
| Treatment | Relative IL-10 mRNA Levels (Fold Change) | Relative BDNF mRNA Levels (Fold Change) |
| Vehicle Control | 1.0 ± 0.3 | 1.0 ± 0.2 |
| EBI3 (50 ng/mL) | 4.2 ± 0.6 | 1.8 ± 0.4 |
Conclusion
Investigating the long-term effects of EBI3 on neuronal cell lines holds promise for understanding its potential therapeutic role in neurological disorders. The protocols and expected outcomes provided herein offer a foundation for designing and conducting these novel experiments. Researchers should optimize concentrations and time points based on their specific cell line and research objectives. The primary anticipated effects of long-term EBI3 treatment are the activation of STAT signaling pathways and the upregulation of neuroprotective and anti-inflammatory factors, potentially leading to enhanced neuronal health and stability.
References
- 1. Epstein–Barr virus-induced gene 3 negatively regulates neuroinflammation and T cell activation following coronavirus-induced encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EBI3 - Wikipedia [en.wikipedia.org]
- 3. IL-27, but not IL-35, inhibits neuroinflammation through modulating GM-CSF expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-27, but not IL-35, inhibits neuroinflammation through modulating GM-CSF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the role of interleukin-27 as a regulator of neuronal survival in central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ebi3 Epstein-Barr virus induced gene 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. IL-27 Counteracts Neuropathic Pain Development Through Induction of IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epstein-Barr virus-induced gene 3 (EBI3) can mediate IL-6 trans-signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epstein-Barr virus-induced gene 3 (EBI3) can mediate IL-6 trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Application Note and Protocol: Generation of a Dose-Response Curve for Ebio3 (as part of IL-27)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for generating a dose-response curve for the biological activity of Epstein-Barr virus-induced gene 3 (EBI3) as a component of the heterodimeric cytokine Interleukin-27 (IL-27). The protocol focuses on measuring the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) in a responsive cell line to determine the half-maximal effective concentration (EC50) of IL-27.
Introduction
Epstein-Barr virus-induced gene 3 (EBI3), also known as IL-27B, is a secreted glycoprotein (B1211001) that is a member of the hematopoietin receptor family.[1] EBI3 is a crucial subunit of two distinct heterodimeric cytokines: IL-27 (formed with p28) and IL-35 (formed with p35).[1][2] IL-27 is a pleiotropic cytokine with both pro- and anti-inflammatory properties, playing a significant role in regulating T-cell mediated immune responses.[3][4][5] It is expressed by antigen-presenting cells and exerts its effects by binding to a specific cell-surface receptor complex.[4]
Characterizing the biological activity of IL-27 is fundamental for understanding its role in immunology and for the development of potential therapeutics. A dose-response curve is a critical tool used to quantify the relationship between the concentration of a drug or cytokine and its biological effect. This application note provides a comprehensive protocol to determine the potency (EC50) of recombinant IL-27 by measuring its ability to induce STAT3 phosphorylation, a key downstream event in its signaling cascade.
The IL-27 Signaling Pathway
IL-27 signals through a heterodimeric receptor complex composed of IL-27Rα (also known as WSX-1) and glycoprotein 130 (gp130), a subunit shared by other cytokines in the IL-6 family.[3][6] The binding of IL-27 to its receptor initiates a signaling cascade predominantly through the Janus kinase (JAK)/STAT pathway.[4] This leads to the phosphorylation and activation of STAT1 and STAT3.[3][7] The activated STAT proteins then dimerize, translocate to the nucleus, and regulate the transcription of target genes, leading to diverse cellular responses including T-cell proliferation and differentiation.[4][5]
Caption: IL-27 signaling cascade via the JAK/STAT pathway.
Experimental Protocol: IL-27 Dose-Response Assay
This protocol details the steps to generate a dose-response curve for recombinant IL-27 by quantifying STAT3 phosphorylation in a responsive cell line.
Experimental Workflow
The overall workflow involves cell preparation, stimulation with a serial dilution of IL-27, cell lysis, and detection of phosphorylated STAT3 (pSTAT3) using a cell-based ELISA, followed by data analysis to determine the EC50.
References
- 1. EBI3 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | A Chaperone-Like Role for EBI3 in Collaboration With Calnexin Under Inflammatory Conditions [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Interleukin 27 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | Interleukin-27 signaling [reactome.org]
- 7. Stat3 Phosphorylation Mediates Resistance of Primary Human T Cells to Regulatory T Cell Suppression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ebio3 solubility issues in artificial cerebrospinal fluid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the Epstein-Barr virus-induced gene 3 (EBI3) protein in artificial cerebrospinal fluid (aCSF).
Frequently Asked Questions (FAQs)
Q1: What is the EBI3 protein and why is its solubility in aCSF important?
A1: EBI3, also known as Interleukin-27 subunit beta (IL-27B), is a secreted glycoprotein (B1211001) that is a subunit of the heterodimeric cytokines IL-27 and IL-35.[1][2] These cytokines play a crucial role in regulating cell-mediated immune responses.[1] For researchers studying the function of EBI3 in the central nervous system, ensuring its solubility and stability in artificial cerebrospinal fluid (aCSF), a solution that mimics the brain's extracellular environment, is critical for obtaining accurate and reproducible experimental results.
Q2: What are the common causes of EBI3 solubility issues in aCSF?
A2: Issues with EBI3 solubility in aCSF can arise from several factors:
-
Improper Reconstitution: Using an incorrect solvent or concentration during the initial reconstitution of lyophilized EBI3 can lead to aggregation.
-
Suboptimal aCSF Formulation: The composition of the aCSF, including its pH and the absence of stabilizing proteins, can affect EBI3 solubility.
-
Incorrect Storage and Handling: Repeated freeze-thaw cycles and improper storage temperatures of reconstituted EBI3 can cause protein degradation and aggregation.[3]
-
Protein Concentration: High concentrations of EBI3 in aCSF may exceed its solubility limit, leading to precipitation.
Q3: What are the recommended reconstitution and storage conditions for recombinant EBI3 protein?
A3: Reconstitution and storage conditions for recombinant EBI3 can vary by manufacturer. Always refer to the product-specific datasheet. Below is a summary of common recommendations.
Reconstitution Protocols for Lyophilized EBI3
| Manufacturer/Source | Reconstitution Buffer | Recommended Concentration |
| Prospec Bio[3] | Sterile 10mM Acetic Acid | Not less than 100 µg/mL |
| Biorbyt[4] | Sterile 10mM Acetic Acid | Not less than 100 µg/mL |
| FUJIFILM Biosciences[5] | Sterile 10mM HCl | 0.1 mg/mL |
| R&D Systems | PBS | 200 µg/mL |
| Abcam[6] | 10mM HCl | 0.1 mg/mL |
Storage and Stability of Recombinant EBI3
| Condition | Lyophilized EBI3 | Reconstituted EBI3 |
| Long-term Storage | -18°C to -80°C[3][5] | -20°C to -80°C (for up to 3 months) |
| Short-term Storage | Room temperature (for up to 3 weeks)[3] | 2°C to 8°C (for 2-7 days)[3] |
| Freeze-Thaw Cycles | - | Should be avoided[3][7] |
Troubleshooting Guide
Problem: I observed precipitation or cloudiness after dissolving EBI3 in aCSF.
This indicates that the EBI3 protein may be aggregating or precipitating out of solution.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for EBI3 precipitation in aCSF.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized EBI3 and Dilution into aCSF
This protocol provides a general guideline. Always prioritize the manufacturer's specific instructions.
Materials:
-
Lyophilized recombinant human EBI3 protein
-
Recommended reconstitution buffer (e.g., sterile 10mM Acetic Acid or 10mM HCl)
-
Artificial cerebrospinal fluid (aCSF), freshly prepared, filtered, and equilibrated with carbogen (B8564812) (95% O2, 5% CO2) to a pH of 7.4.
-
(Optional) Carrier protein, such as Bovine Serum Albumin (BSA)
Procedure:
-
Reconstitution of EBI3 Stock Solution: a. Briefly centrifuge the vial of lyophilized EBI3 to collect the powder at the bottom. b. Following the manufacturer's instructions, add the specified volume of the recommended reconstitution buffer to achieve a stock concentration of, for example, 100 µg/mL.[3][4] c. Gently mix by pipetting up and down or by inverting the tube. Do not vortex , as this can cause protein aggregation.[8] d. Allow the solution to sit at room temperature for a few minutes to ensure complete dissolution. The stock solution should be clear.
-
Preparation of aCSF with Optional Carrier Protein: a. If desired, add a carrier protein like BSA to the aCSF to a final concentration of 0.1%. This can improve the stability of the diluted EBI3.
-
Dilution of EBI3 into aCSF: a. To minimize the risk of precipitation at the point of contact, add the EBI3 stock solution to the aCSF in a drop-wise manner while gently swirling the aCSF. b. Avoid adding the concentrated EBI3 stock directly to a small volume of aCSF. Instead, add the EBI3 stock to the final working volume of aCSF.
aCSF Composition
The composition of aCSF can vary. A common formulation for electrophysiology is provided below.[9] For protein stability studies, the addition of a carrier protein may be beneficial.[10]
| Component | Concentration (mM) |
| NaCl | 127 |
| KCl | 1.0 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 26 |
| D-glucose | 10 |
| CaCl₂ | 2.4 |
| MgCl₂ | 1.3 |
EBI3 Signaling Pathway
EBI3 functions as a subunit of the cytokines IL-27 and IL-35, which are involved in regulating immune responses.
Caption: EBI3 forms heterodimeric cytokines that signal via specific receptors.
References
- 1. EBI3 - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. prospecbio.com [prospecbio.com]
- 4. biorbyt.com [biorbyt.com]
- 5. Recombinant Human EBI3 subunit (IL-27 / IL-35) [fujifilmbiosciences.fujifilm.com]
- 6. Recombinant Human EBI3 protein (ab269153) | Abcam [abcam.com]
- 7. abgenex.com [abgenex.com]
- 8. IL-35 EBI3 Human Recombinant Protein (009-001-B66) | Rockland [rockland.com]
- 9. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 10. Investigating surrogate cerebrospinal fluid matrix compositions for use in quantitative LC-MS analysis of therapeutic antibodies in the cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Ebio3 Experimental Results
Welcome to the technical support center for researchers studying the effects of Ebio3. This guide provides detailed troubleshooting advice for common experimental assays used to investigate the impact of small molecules on cellular processes.
A Note on this compound: this compound is a potent and selective small molecule inhibitor of the KCNQ2 (Kv7.2) potassium channel.[1][2] It functions by attaching to the outside of the channel's inner gate, directly squeezing the S6 pore helix to inactivate the channel through a unique non-blocking mechanism.[1][3] Therefore, experiments involving this compound typically investigate its effects on cellular systems, such as changes in protein expression, protein-protein interactions, or downstream signaling events that are modulated by KCNQ2 channel activity.
This guide is designed to help you troubleshoot inconsistent results in common laboratory techniques that you might be using to assess the downstream consequences of this compound treatment.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Western Blotting: Issues with Protein Expression Analysis Post-Ebio3 Treatment
Western blotting is often used to determine if this compound treatment alters the expression level of a target protein or its post-translational modifications. Inconsistencies can arise from sample preparation, the blotting procedure, or the biological effects of the treatment itself.[4]
Q1: Why are my loading control levels (e.g., GAPDH, β-actin) inconsistent between this compound-treated and untreated samples?
While often assumed to be stable, the expression of housekeeping proteins can sometimes be affected by experimental treatments.[4] It is crucial to validate your loading control for your specific conditions. If your loading control is impacted by this compound, consider using a total protein stain like Ponceau S to confirm equal loading.[4]
Q2: I'm seeing unexpected bands or shifts in my target protein's molecular weight after this compound treatment. What does this mean?
New bands or band shifts can indicate several biological changes induced by this compound:[4]
-
Post-Translational Modifications (PTMs): Treatment could induce PTMs like phosphorylation or ubiquitination, altering the protein's molecular weight.
-
Protein Cleavage or Degradation: The treatment might be causing the protein to be cleaved into smaller fragments.
-
Protein Aggregation: The treatment could cause protein aggregation, which might not enter the gel correctly.
Q3: The signal for my target protein is weak or absent after this compound treatment.
A complete loss of signal could be due to several factors. Your treatment might be effectively suppressing the protein's expression or causing its degradation.[4] However, it could also be a technical issue.
Troubleshooting Table: Western Blot
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Weak or No Signal | Insufficient antibody concentration. | Increase primary antibody concentration or extend incubation time (e.g., overnight at 4°C).[5][6] |
| Low protein expression. | Increase the amount of protein loaded onto the gel.[6][7] Use an antibody enhancer solution. | |
| Inefficient protein transfer. | Stain the membrane with Ponceau S to confirm transfer efficiency.[5] Ensure PVDF membranes are pre-soaked in methanol. | |
| Inactive antibody. | Check antibody expiration date and storage conditions. Avoid repeated freeze-thaw cycles.[6] | |
| High Background | Inadequate membrane blocking. | Extend blocking time (1-2 hours at RT or overnight at 4°C) or try a different blocking agent (e.g., BSA instead of milk).[4][5] |
| Primary antibody concentration too high. | Perform a titration to determine the optimal antibody dilution.[4][5] | |
| Insufficient washing. | Increase the number and duration of washing steps. Add a detergent like Tween-20 to the wash buffer.[4][7] | |
| Overexposure during detection. | Reduce the exposure time or use a less sensitive substrate.[5] | |
| Non-Specific Bands | Antibody cross-reactivity. | Ensure the primary antibody is specific for the target protein.[7] |
| Sample degradation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[4] | |
| Protein overloading. | Reduce the total amount of protein loaded per lane.[4] | |
| Inconsistent Bands | Uneven gel polymerization. | Ensure gels are prepared with fresh reagents and polymerize uniformly.[7] |
| Uneven transfer. | Check that the transfer sandwich is assembled correctly without air bubbles.[7] |
| | Cell culture variability. | Ensure cells are healthy and harvested at a consistent confluency. Infected or stressed cells can lead to inconsistent results.[8] |
Co-Immunoprecipitation (Co-IP): Problems Detecting Protein-Protein Interactions
Co-IP is used to determine if this compound treatment affects the interaction between two or more proteins. False negatives (no interaction detected) and false positives (non-specific binding) are common issues.
Q4: My Co-IP experiment is not showing an interaction that I expect to be disrupted or enhanced by this compound.
This could mean the interaction is not affected, or it could be a technical failure. The lysis buffer is a critical factor; harsh detergents can disrupt genuine protein-protein interactions.[9]
Q5: I see my bait protein in the IP fraction, but not the prey protein.
This suggests an issue with the interaction itself or the stability of the prey protein.[10] The washing conditions might be too harsh, stripping away the interacting partner.[10] It's also possible the prey protein is not soluble or is degraded.[10]
Troubleshooting Table: Co-Immunoprecipitation
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Weak or No Prey Signal | Lysis buffer is too stringent. | Use a milder lysis buffer (e.g., non-ionic detergents like NP-40 instead of ionic detergents like SDS).[9] Avoid buffers like RIPA that can denature kinases and disrupt interactions.[9] |
| Washing steps are too harsh. | Decrease the salt or detergent concentration in the wash buffer. Reduce the number of washes.[11] | |
| Low expression of interacting proteins. | Increase the amount of starting cell lysate.[11] | |
| Antibody is blocking the interaction site. | Use a polyclonal antibody or an antibody that targets a different epitope on the bait protein.[11] | |
| High Background / Non-Specific Binding | Insufficient washing. | Increase the number of washes or the stringency of the wash buffer (e.g., increase salt/detergent concentration).[11][12] |
| Antibody concentration is too high. | Reduce the amount of antibody used for the IP.[11][13] | |
| Proteins are binding non-specifically to the beads. | Pre-clear the lysate by incubating it with beads alone before adding the antibody.[9][13] |
| Antibody Chains Obscuring Results | Heavy (50 kDa) and light (25 kDa) chains from the IP antibody are detected by the secondary antibody. | Use an IP/Co-IP specific secondary antibody that only recognizes native (non-denatured) IgG.[9] Alternatively, crosslink the antibody to the beads. |
ELISA & Cytokine Assays: High Variability in Quantitation
These assays are used to measure the concentration of a specific protein (like a secreted cytokine) in a sample, which could be a downstream effect of this compound action. High variability between wells, plates, or experiments is a frequent problem.[14][15]
Q6: I'm observing high coefficients of variation (%CVs) in my ELISA results.
High variation can be caused by a number of factors including inconsistent pipetting, uneven temperature across the plate during incubation, or improper washing.[16][17]
Q7: My results are inconsistent from one assay to the next.
Assay-to-assay variability can be due to differences in reagent preparation, incubation times, or temperature.[17] Using a fresh plate sealer for each incubation step can help prevent evaporation and cross-contamination.[17]
Troubleshooting Table: ELISA / Cytokine Assays
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| High Variation / Inconsistent Results | Pipetting errors. | Use calibrated pipettes and change tips for each standard, sample, and reagent. Ensure no air bubbles are present.[17] |
| Uneven plate temperature ("Edge Effects"). | Ensure the plate is sealed properly during incubations. Avoid stacking plates in the incubator. Allow reagents to reach room temperature before use.[17][18] | |
| Insufficient washing. | Ensure all wells are washed thoroughly and uniformly. Invert and tap the plate on absorbent paper to remove all residual fluid after each wash.[17] | |
| Reagent degradation. | Confirm reagents have not expired and have been stored correctly. Prepare dilutions fresh for each assay.[17] | |
| Weak or No Signal | Reagents prepared incorrectly or added in the wrong order. | Double-check the protocol and ensure all steps are followed precisely. |
| Insufficient incubation time. | Follow the recommended incubation times in the protocol. Optimizing incubation time may be necessary.[17] | |
| Low analyte concentration. | Concentrate the sample or perform a serial dilution to ensure it's within the detectable range. | |
| High Background | Insufficient washing or blocking. | Increase the number or duration of wash steps. Ensure the blocking buffer is effective.[16] |
| High antibody/detection reagent concentration. | Titrate the detection antibody to an optimal concentration.[16] |
| | Cross-contamination. | Use fresh pipette tips for each step. Do not reuse plate sealers.[17][18] |
Experimental Protocols
Methodology 1: Western Blot Protocol
-
Sample Preparation: Lyse this compound-treated and control cells in RIPA buffer (or a milder buffer for Co-IP) supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for at least 1 hour at room temperature using a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[4]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step to remove unbound secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
Methodology 2: Co-Immunoprecipitation Protocol
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing NP-40) with protease inhibitors.
-
Pre-clearing (Optional but Recommended): Add protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding.[9] Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody (specific to the "bait" protein) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complex.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.[11]
-
Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting, probing for the "prey" protein.
Visualizations
References
- 1. Small molecule inhibits KCNQ channels with a non-blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | KCNQ2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. researchgate.net [researchgate.net]
- 9. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 11. kmdbioscience.com [kmdbioscience.com]
- 12. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - AE [thermofisher.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Sources of variability in Luminex bead-based cytokine assays: Evidence from twelve years of multi-site proficiency testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Variability in the Laboratory Measurement of Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. mybiosource.com [mybiosource.com]
Technical Support Center: Minimizing Off-Target Effects of the KCNQ2 Inhibitor Ebio3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ebio3, a potent and selective small molecule inhibitor of the KCNQ2 (Kv7.2) potassium channel. The resources provided here will help users minimize off-target effects and ensure the accurate interpretation of their experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using the this compound inhibitor.
| Question | Possible Cause | Troubleshooting Steps |
| 1. I am not observing the expected physiological effect after applying this compound. | 1. Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit KCNQ2 channels in your specific experimental system. 2. Compound Degradation: Improper storage or handling may have led to the degradation of the this compound compound. 3. Low KCNQ2 Expression: The target cells or tissue may not express KCNQ2 at a high enough level for its inhibition to produce a measurable effect. | 1. Perform a Dose-Response Curve: Titrate this compound across a range of concentrations to determine the optimal effective concentration for your model. 2. Use a Fresh Aliquot: Prepare fresh working solutions from a new stock aliquot that has been stored under the recommended conditions. 3. Confirm KCNQ2 Expression: Verify the expression of KCNQ2 in your experimental system using techniques such as Western blot, qPCR, or immunohistochemistry. |
| 2. I am observing an unexpected phenotype that is not consistent with KCNQ2 inhibition. | 1. Off-Target Effects: Although this compound is highly selective, at high concentrations it may interact with other cellular targets.[1] 2. Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be exerting toxic effects on the cells. | 1. Lower this compound Concentration: Use the lowest effective concentration of this compound as determined by your dose-response curve. 2. Use a Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control. 3. Vehicle Control: Always include a vehicle-only control in your experiments to account for any effects of the solvent. |
| 3. How can I confirm that the observed effects are specifically due to KCNQ2 inhibition? | 1. Lack of Specificity Controls: The experimental design may not include adequate controls to rule out off-target effects. | 1. Rescue Experiment: If possible, perform a rescue experiment by overexpressing a form of KCNQ2 that is resistant to this compound. 2. Use a Different KCNQ2 Inhibitor: Confirm your findings using a structurally and mechanistically different KCNQ2 inhibitor. 3. Electrophysiology: Directly measure the effect of this compound on KCNQ2 channel currents using patch-clamp electrophysiology.[2] |
Quantitative Data Summary: this compound Selectivity
The following table summarizes the inhibitory concentrations (IC50) of this compound for various ion channels, highlighting its high selectivity for the KCNQ2 channel.
| Ion Channel | IC50 (nM) | Reference |
| KCNQ1 | No effect | [1] |
| KCNQ2 | 1.2 | [1] |
| KCNQ3 | 15 - 196 | [1] |
| KCNQ4 | 15 - 196 | [1] |
| KCNQ5 | 15 - 196 | [1] |
| hERG, Kv4.2, TREK1, TREK2, TASK3, NaV1.1, CaV3.2, Hv1 | Negligible inhibitory effects | [1] |
Experimental Protocols
Protocol: Verifying On-Target and Off-Target Effects of this compound using Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to confirm the inhibitory effect of this compound on KCNQ2 channels and assess its potential off-target effects on other ion channels in a cultured cell line.
Materials:
-
HEK293 cells stably expressing human KCNQ2
-
HEK293 cells expressing other ion channels of interest (for off-target testing)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
External recording solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal recording solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare fresh external and internal recording solutions on the day of the experiment. Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations.
-
Patch-Clamp Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps to elicit KCNQ2 currents (e.g., from -90 mV to +60 mV).
-
-
This compound Application:
-
Record baseline KCNQ2 currents in the external solution.
-
Perfuse the cell with the external solution containing a specific concentration of this compound and record the currents again.
-
Repeat with different concentrations of this compound to generate a dose-response curve.
-
-
Off-Target Testing:
-
Repeat the patch-clamp procedure using cells expressing other ion channels.
-
Apply a high concentration of this compound (e.g., 100 nM) to assess for any inhibitory effects.
-
-
Data Analysis:
-
Measure the peak outward current at a specific voltage step (e.g., +50 mV) before and after this compound application.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Fit the dose-response data to a Hill equation to determine the IC50 value.
-
Visualizations
Caption: KCNQ2 channel signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the specificity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the KCNQ2 potassium channel.[2] It acts via a unique non-blocking mechanism by attaching to the outside of the inner gate of the channel. This binding event squeezes the S6 pore helix, which inactivates the channel and prevents the flow of potassium ions.[2]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store the solid compound and stock solutions of this compound at -20°C. Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.
Q3: In which research areas can this compound be used?
A3: Given its potent and selective inhibition of KCNQ2, a channel crucial for controlling neuronal excitability, this compound is a valuable tool for research in neuroscience. It can be used to study the role of KCNQ2 in various physiological and pathological processes, including epilepsy and other neurological disorders.[2]
Q4: How does the selectivity of this compound compare to other KCNQ channel inhibitors?
A4: this compound exhibits high selectivity for KCNQ2 over other members of the KCNQ family.[1] It has negligible effects on KCNQ1 and weakly inhibits KCNQ3, KCNQ4, and KCNQ5 with significantly higher IC50 values compared to KCNQ2.[1] This makes it a more precise tool for studying the specific functions of KCNQ2.
Q5: Can this compound be used in in vivo experiments?
A5: While the primary characterization of this compound has been performed in in vitro systems, its high potency and selectivity suggest potential for in vivo applications. However, researchers should first conduct appropriate pharmacokinetic and pharmacodynamic studies to determine its stability, bioavailability, and optimal dosing in their animal model.
References
Technical Support Center: Optimizing Ebio3 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Ebio3 (Epstein-Barr Virus-Induced Gene 3) subunit. The focus is on optimizing its use in experimental settings to achieve desired biological outcomes while avoiding potential cytotoxic effects.
A Critical Distinction: this compound the Cytokine Subunit vs. This compound the Small Molecule
It is crucial to distinguish between two molecules referred to as "this compound":
-
This compound (Cytokine Subunit): A protein that forms heterodimeric cytokines, namely Interleukin-27 (IL-27) when paired with p28, and Interleukin-35 (IL-35) when paired with p35. Its biological activity is determined by its partner subunit and the resulting cytokine's interaction with its specific receptor.
-
This compound (Small Molecule): A potent and selective inhibitor of the KCNQ2 potassium channel.[1][2] Its effects are unrelated to the cytokine signaling pathways.
This guide focuses exclusively on this compound, the cytokine subunit.
Frequently Asked Questions (FAQs)
Q1: Is recombinant this compound cytotoxic on its own?
A1: The primary function and potential cytotoxicity of this compound are realized when it is part of the heterodimeric cytokines IL-27 or IL-35.[3] this compound itself is not typically considered directly cytotoxic. The observed effects, including those on cell viability, are mediated by the specific cytokine it forms and the subsequent signaling cascade initiated in the target cells.
Q2: How do IL-27 and IL-35, which both contain this compound, have different effects on cytotoxicity?
A2: IL-27 and IL-35 bind to different receptors and activate distinct downstream signaling pathways, leading to different, and sometimes opposing, biological outcomes.
-
IL-27 (this compound + p28): Generally promotes pro-inflammatory and anti-tumor responses. It can enhance the cytotoxic activity of CD8+ T cells and Natural Killer (NK) cells, contributing to the elimination of target cells.[4][5][6]
-
IL-35 (this compound + p35): Primarily acts as an immunosuppressive cytokine. It can suppress the proliferation and function of effector T cells, thereby inhibiting cytotoxic responses.[7]
Q3: What is a typical starting concentration for IL-27 or IL-35 in cell culture experiments?
A3: The optimal concentration is highly dependent on the cell type, experimental endpoint, and specific activity of the recombinant cytokine. However, based on published studies, here are some general starting points:
-
For IL-27: Concentrations ranging from 10 ng/mL to 100 ng/mL have been used to stimulate NK cells and T cells.[4][8] A concentration of 50 ng/mL is a common starting point for in vitro T-cell stimulation.[8]
-
For IL-35: In T-regulatory (Treg) cell suppression assays, IL-35 is often used in a titration to determine the optimal concentration for suppressing conventional T-cell proliferation.[7] Neutralizing antibodies for IL-35 in such assays are often used at around 10 µg/mL.[7]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I handle and store recombinant this compound, IL-27, or IL-35?
A4: Proper handling and storage are critical for maintaining the bioactivity of recombinant proteins.
-
Storage: Lyophilized proteins should be stored at -20°C or -80°C.[9] Reconstituted proteins should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[9][10] For short-term storage (a few days), 4°C is acceptable for some proteins.[11]
-
Reconstitution: Reconstitute the protein according to the manufacturer's instructions, typically in sterile water or a recommended buffer. Avoid vigorous vortexing.[12]
-
Stability: The addition of a carrier protein, such as 0.1% Bovine Serum Albumin (BSA), can improve the stability of diluted protein solutions.[12] The inclusion of 20-50% glycerol (B35011) can also help stabilize proteins during freezing.[11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death observed at expected effective concentrations. | 1. Reagent contamination (e.g., endotoxin).2. Sub-optimal culture conditions (e.g., pH, media components).3. Cell line is particularly sensitive to the cytokine. | 1. Use high-purity, endotoxin-free recombinant proteins and reagents.2. Optimize cell culture conditions, ensuring proper pH and media formulation.[13]3. Perform a dose-response curve starting from a very low concentration to determine the IC50 for your specific cell line. |
| No biological effect observed (e.g., no T-cell suppression with IL-35). | 1. Inactive recombinant protein due to improper storage or handling.2. Incorrect assay setup or timing.3. Target cells do not express the appropriate receptors (e.g., IL-27R or IL-35R).4. Concentration is too low. | 1. Use a fresh aliquot of the protein. Verify protein activity with a positive control cell line if available.[14]2. Review and optimize the assay protocol, including incubation times and cell densities.[12]3. Confirm receptor expression on your target cells using techniques like flow cytometry or western blotting.4. Perform a dose-response experiment with a higher concentration range. |
| Inconsistent results between experiments. | 1. Variability in recombinant protein activity between lots.2. Inconsistent cell passage number or health.3. Repeated freeze-thaw cycles of the cytokine stock. | 1. Test each new lot of recombinant protein to ensure consistent activity.2. Use cells within a consistent passage number range and ensure high viability before starting the experiment.3. Aliquot the recombinant protein after reconstitution to avoid multiple freeze-thaw cycles.[10] |
Quantitative Data Summary
The following table summarizes concentrations of this compound-containing cytokines used in various experimental contexts as reported in the literature. These should be used as a starting point for optimization.
| Cytokine | Concentration | Cell Type | Experimental Context |
| IL-27 | 10 - 100 ng/mL | Murine Splenic NK cells | Stimulation of viability and cytolytic activity[4] |
| IL-27 | 50 ng/mL | T cells | In vitro stimulation to induce inhibitory receptor expression[8] |
| IL-35 (neutralizing Ab) | 10 µg/mL | Human T-regulatory and T-conventional cells | Transwell suppression assay[7] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using the MTT Assay
This protocol is a colorimetric assay to assess cell viability by measuring the metabolic activity of mitochondria.[15][16]
Materials:
-
Cells of interest
-
Complete culture medium
-
Recombinant this compound-containing cytokine (IL-27 or IL-35)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of the this compound-containing cytokine in culture medium. Remove the old medium from the cells and add 100 µL of the diluted cytokine to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[15]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: T-regulatory Cell Suppression Assay
This protocol assesses the ability of IL-35 to mediate Treg suppression of conventional T-cell (Tconv) proliferation.[7][17]
Materials:
-
Purified T-regulatory cells (Tregs) and T-conventional cells (Tconvs)
-
Recombinant human IL-35
-
Anti-CD3/anti-CD28-coated beads or antibodies for T-cell activation
-
Complete RPMI-1640 medium
-
[3H]-thymidine or a proliferation dye (e.g., CFSE)
-
96-well round-bottom plates
Procedure:
-
Cell Preparation: Label Tconvs with a proliferation dye like CFSE, if using flow cytometry for readout.
-
Assay Setup: In a 96-well round-bottom plate, co-culture a fixed number of Tconvs (e.g., 5 x 10^4) with varying numbers of Tregs (to achieve different Treg:Tconv ratios, e.g., 1:1, 1:2, 1:4).
-
Treatment: Add a titration of recombinant IL-35 to the co-cultures. Include a positive control for suppression (Tregs without additional IL-35) and a negative control (Tconvs alone).
-
Activation: Add anti-CD3/anti-CD28 beads or antibodies to stimulate T-cell proliferation.
-
Incubation: Culture the cells for 3-5 days at 37°C and 5% CO2.
-
Proliferation Measurement:
-
[3H]-thymidine: Pulse the cultures with 1 µCi of [3H]-thymidine for the final 8-18 hours of incubation. Harvest the cells and measure thymidine (B127349) incorporation using a scintillation counter.[7]
-
CFSE: Harvest the cells and analyze the dilution of the CFSE dye in the Tconv population by flow cytometry.
-
-
Data Analysis: Calculate the percentage of suppression based on the reduction in Tconv proliferation in the presence of Tregs and IL-35 compared to Tconvs alone.
Signaling Pathway Diagrams
Below are diagrams of the signaling pathways for IL-27 and IL-35, both of which utilize the this compound subunit.
Caption: IL-27 Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. IL‐27 improves adoptive CD8+ T cells’ antitumor activity via enhancing cell survival and memory T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harnessing IL-27: challenges and potential in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Regulatory T Cells Require Interleukin-35 to Mediate Suppression and Infectious Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-27 and TCR Stimulation Promote T Cell Expression of Multiple Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genextgenomics.com [genextgenomics.com]
- 10. Before You Buy: Essential Storage & Stability Requirements for Recombinant Proteins [biochain.in]
- 11. researchgate.net [researchgate.net]
- 12. Recombinant Proteins Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Cell-culture process optimization via model-based predictions of metabolism and protein glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recombinant Proteins Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. broadpharm.com [broadpharm.com]
- 17. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
Ebio3 washout protocol for electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ebio3 in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the KCNQ2 (Kv7.2) potassium channel.[1][2][3] It functions via a unique non-blocking inhibitory mechanism.[1][2] this compound attaches to the outside of the inner gate of the KCNQ2 channel, directly squeezing the S6 pore helix to inactivate the channel.[1][2]
Q2: What is the potency of this compound on KCNQ2 and its selectivity against other ion channels?
A2: this compound efficiently suppresses KCNQ2 currents with an IC50 of 1.2 nM.[3] It shows weak inhibition of KCNQ3, KCNQ4, and KCNQ5 (IC50 = 15-196 nM) and has no effect on the KCNQ1 channel.[3] Furthermore, this compound has negligible inhibitory effects on other K+, Na+, Ca2+, and H+ channels, including hERG, Kv4.2, TREK1, TREK2, TASK3, NaV1.1, CaV3.2, and Hv1.[3]
Q3: Can this compound be used to study pathogenic gain-of-function (GOF) mutations in KCNQ2?
A3: Yes, this compound has been shown to be effective in inhibiting currents from KCNQ2 pathogenic GOF mutations.[1][2] For instance, a 10 nM concentration of this compound can result in an approximate 80% or greater reduction in the outward current for R75C and I238L mutations.[3][4]
Troubleshooting Guides
Issue 1: No observable effect of this compound on KCNQ2 currents.
-
Possible Cause 1: Incorrect Concentration.
-
Troubleshooting Step: Verify the calculations for your stock solution and final working concentration. This compound is potent, with an IC50 of 1.2 nM for KCNQ2.[3] Ensure your final concentration is appropriate to observe an effect.
-
-
Possible Cause 2: Compound Degradation.
-
Troubleshooting Step: Check the storage conditions and age of your this compound stock. Prepare a fresh stock solution from a new aliquot.
-
-
Possible Cause 3: Issues with the Perfusion System.
-
Troubleshooting Step: Ensure your perfusion system is functioning correctly and delivering the solution to the recording chamber. Check for leaks, blockages, or incorrect valve switching.
-
-
Possible Cause 4: Cell Health or Channel Expression.
-
Troubleshooting Step: Confirm that the cells are healthy and expressing functional KCNQ2 channels. Use a positive control, such as a known KCNQ2 activator or another inhibitor, to validate the experimental setup.
-
Issue 2: Incomplete or slow washout of the this compound effect.
-
Possible Cause 1: Insufficient Washout Time.
-
Troubleshooting Step: Prolong the washout period. The time required for complete washout can vary depending on the experimental system and the concentration of this compound used. Monitor the current recovery in real-time.
-
-
Possible Cause 2: Compound Sticking to Tubing or Chamber.
-
Troubleshooting Step: The tubing and chamber of the perfusion system can sometimes adsorb compounds. Flush the system thoroughly with a cleaning solution (e.g., ethanol (B145695) followed by deionized water) and then with the external recording solution before starting the next experiment.
-
-
Possible Cause 3: Slow Dissociation from the Binding Site.
-
Troubleshooting Step: While this compound's binding is reversible, a slow off-rate could contribute to a prolonged washout. Increase the flow rate of the perfusion system to facilitate faster exchange of the external solution.
-
Issue 3: Variability in the inhibitory effect of this compound between experiments.
-
Possible Cause 1: Inconsistent Drug Application.
-
Troubleshooting Step: Standardize the application time and flow rate of the this compound-containing solution. Ensure complete exchange of the bath solution during application.
-
-
Possible Cause 2: Fluctuation in Experimental Temperature.
-
Troubleshooting Step: Maintain a constant and recorded temperature throughout the experiment, as ion channel kinetics are temperature-dependent.
-
-
Possible Cause 3: Batch-to-batch variability of this compound.
-
Troubleshooting Step: If you suspect variability between different batches of the compound, it is advisable to test each new batch for its potency and efficacy before use in critical experiments.[5]
-
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for this compound Application and Washout
This protocol outlines the application and washout of this compound during whole-cell patch-clamp recordings to study its effect on KCNQ2 channels.
-
Cell Preparation: Prepare cells expressing KCNQ2 channels for standard whole-cell patch-clamp recording.
-
Recording Configuration:
-
Establish a stable whole-cell recording configuration.
-
Use an appropriate internal solution containing potassium gluconate or a similar salt.
-
The external solution should be a standard physiological saline (e.g., Tyrode's solution).
-
-
Baseline Current Recording:
-
This compound Application:
-
Prepare the desired concentration of this compound in the external solution.
-
Switch the perfusion system to apply the this compound-containing solution to the recording chamber.
-
Continue to apply the voltage-step protocol and record the currents until a steady-state inhibitory effect is observed.
-
-
Washout Procedure:
-
Switch the perfusion system back to the control external solution (without this compound).
-
Maintain a constant flow rate to ensure efficient exchange of the solution in the chamber.
-
Continuously record the currents using the same voltage-step protocol to monitor the reversal of the inhibitory effect. The duration of the washout should be sufficient to observe a return to the baseline current level.
-
Quantitative Data
| Compound | Target Channel | Effect | IC50 |
| This compound | KCNQ2 (Kv7.2) | Inhibition | 1.2 nM[3] |
| This compound | KCNQ3 | Weak Inhibition | ~15-196 nM[3] |
| This compound | KCNQ4 | Weak Inhibition | ~15-196 nM[3] |
| This compound | KCNQ5 | Weak Inhibition | ~15-196 nM[3] |
| This compound | KCNQ1 | No Effect | - |
Visualizations
Caption: Experimental workflow for this compound application and washout in electrophysiology.
Caption: Inhibitory action of this compound on the KCNQ2 potassium channel.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule inhibits KCNQ channels with a non-blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | KCNQ2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
preventing Ebio3 precipitation in experimental buffer
Welcome to the technical support center for Ebio3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving this compound, with a specific focus on preventing its precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of this compound instability or precipitation in my experimental buffer?
A1: Initial signs of this compound instability can include the appearance of visible turbidity, cloudiness, or the formation of a pellet after centrifugation. A loss of biological activity, such as a reduced inhibitory effect on KCNQ2 channels, can also indicate that the protein is no longer in its native, soluble state.
Q2: What are the key buffer components to consider for optimizing this compound stability?
A2: The primary buffer components to consider are the pH, the type and concentration of the buffering agent, the ionic strength (salt concentration), and the inclusion of stabilizing additives. Each of these factors can significantly impact the solubility and stability of this compound.
Q3: How does the pH of the buffer affect this compound stability?
Q4: What is the role of salt in preventing this compound precipitation?
A4: Salt in the buffer helps to maintain an appropriate ionic strength, which can prevent aggregation by shielding electrostatic interactions between protein molecules.[1] However, excessively high salt concentrations can also lead to "salting out" and cause precipitation. Therefore, optimizing the salt concentration, typically using NaCl or KCl, is an important step.
Troubleshooting Guide
Issue 1: this compound precipitates immediately after being diluted into a new experimental buffer.
This is a common issue that often points to a significant incompatibility between this compound and the buffer conditions.
-
Possible Cause: The pH of the buffer is too close to the isoelectric point (pI) of this compound.
-
Solution: Adjust the pH of your buffer to be at least 1-1.5 units above or below the theoretical pI of this compound. Perform a pH scouting experiment to identify the optimal pH for solubility.
-
-
Possible Cause: The ionic strength of the buffer is too low.
-
Solution: Increase the salt concentration in your buffer. A typical starting point is 150 mM NaCl.[1] You can test a range of salt concentrations (e.g., 50 mM to 500 mM) to find the optimal level for this compound solubility.
-
-
Possible Cause: The buffer composition itself is destabilizing.
-
Solution: Try a different buffering agent. Common biological buffers include Tris, HEPES, and phosphate (B84403) buffers.[2][3] Be mindful that some buffers can interact with proteins; for instance, phosphate can sometimes inhibit certain enzymes.[1]
-
Issue 2: this compound precipitates over time, even when stored at 4°C.
This suggests a slower process of aggregation or degradation.
-
Possible Cause: The protein is slowly unfolding and aggregating.
-
Solution: Include stabilizing additives in your buffer. Glycerol (5-20%) is a common cryoprotectant that can also enhance protein stability at 4°C.[4] Other additives to consider are small amounts of non-ionic detergents (e.g., 0.01% Tween-20) or sugars like sucrose.
-
-
Possible Cause: The protein is being degraded by proteases.
-
Solution: If your this compound is a recombinant protein purified from a host system, consider adding a broad-spectrum protease inhibitor cocktail to your buffer.
-
-
Possible Cause: Oxidation of sensitive amino acid residues.
-
Solution: Add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at a low concentration (e.g., 1-5 mM) to prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[1]
-
Data Presentation: Buffer Optimization Matrix
To systematically troubleshoot this compound precipitation, it is recommended to screen a matrix of buffer conditions. The following table provides a starting point for designing such an experiment. Prepare small aliquots of this compound in each buffer condition and visually inspect for precipitation after a set incubation period (e.g., 1 hour, 24 hours) at the relevant experimental temperature.
| Buffer Component | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Buffering Agent (50 mM) | HEPES | Tris-HCl | Phosphate | MES |
| pH | 6.5 | 7.4 | 8.0 | 6.0 |
| NaCl (mM) | 50 | 150 | 300 | 500 |
| Glycerol (%) | 0 | 5 | 10 | 20 |
| DTT (mM) | 0 | 1 | 0 | 1 |
Note: This table presents a simplified matrix. A more comprehensive screen would involve testing each variable independently.
Experimental Protocols
Protocol 1: Buffer Exchange Using a Desalting Column
This protocol is useful for rapidly changing the buffer of your purified this compound solution to a new, optimized buffer.
Materials:
-
Purified this compound solution
-
Optimized experimental buffer
-
Pre-packed desalting column (e.g., PD-10)
-
Collection tubes
Methodology:
-
Equilibrate the desalting column with 3-5 column volumes of the new, optimized experimental buffer.
-
Allow the equilibration buffer to completely enter the column bed.
-
Carefully load your this compound sample onto the top of the column.
-
Allow the sample to enter the column bed.
-
Place a collection tube under the column outlet.
-
Add the new experimental buffer to the top of the column and begin collecting the eluate. The protein will typically elute in the void volume, well-separated from the original buffer components.
-
Monitor the protein concentration of the collected fractions (e.g., by measuring absorbance at 280 nm).
-
Pool the fractions containing your this compound protein.
Mandatory Visualizations
This compound Signaling Pathway
This compound is known to be a potent and selective inhibitor of the KCNQ2 potassium channel.[5][6] The following diagram illustrates the inhibitory action of this compound on the KCNQ2 channel, preventing the flow of potassium ions.
Caption: Inhibitory action of this compound on the KCNQ2 potassium channel.
Experimental Workflow for Troubleshooting this compound Precipitation
The following workflow provides a logical sequence of steps to diagnose and resolve issues with this compound precipitation.
Caption: A systematic workflow for troubleshooting this compound precipitation.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. 6 Biological buffers recommended for protein purification - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule inhibits KCNQ channels with a non-blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | KCNQ2 inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Interpreting Unexpected Ebio3 Electrophysiological Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected electrophysiological data when studying the KCNQ2 potassium channel inhibitor, Ebio3.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during patch-clamp experiments with this compound.
Q1: I've applied this compound, but I don't see a clear channel block. Is my experiment failing?
A1: Not necessarily. This compound is known to be a potent and selective inhibitor of the KCNQ2 potassium channel, but it operates through a unique non-blocking mechanism.[1] Unlike traditional pore blockers that occlude the ion conduction pathway, this compound attaches to the outside of the inner gate and directly squeezes the S6 pore helix to inactivate the channel.[1] This means you may not observe the classic signatures of pore block, such as a flickering channel or a clear reduction in single-channel conductance. Instead, you should expect to see a decrease in the overall current amplitude at a given voltage.
Troubleshooting Steps:
-
Confirm KCNQ2 expression and baseline currents: Before applying this compound, ensure you have a stable and robust KCNQ2 current.
-
Voltage Protocol: Use a voltage protocol that elicits a clear outward KCNQ2 current. A typical protocol involves holding the cell at -80 mV and applying voltage steps from -90 mV to +60 mV.[2]
-
Analyze Current Amplitude: Instead of looking for changes in single-channel characteristics, focus on the reduction in the peak or steady-state outward current after this compound application.
-
Consider the opposite effects of Ebio2: this compound shares a chemical scaffold with Ebio2, which is a potent activator of KCNQ2.[1] Ensure there is no cross-contamination of your compounds.
Q2: The inhibitory effect of this compound seems to vary between experiments. What could be the cause?
A2: Variability in the inhibitory effect of this compound can stem from several factors related to both the experimental conditions and the cellular environment.
Troubleshooting Steps:
-
Compound Stability and Dilution: Prepare fresh dilutions of this compound for each experiment. Ensure the final solvent concentration (e.g., DMSO) is consistent and minimal to avoid off-target effects.
-
Cell Health: Only record from healthy cells with a stable membrane potential and low leak current.
-
PIP2 Levels: The activity of KCNQ2 channels is highly dependent on the plasma membrane phospholipid PIP2.[3][4] Depletion of PIP2 can suppress KCNQ2 currents, potentially masking or altering the inhibitory effect of this compound.[3][5] If you are working with signaling pathways that involve PLC activation, be aware that this can lead to PIP2 hydrolysis and a reduction in KCNQ2 currents, independent of this compound's action.
-
Src Kinase Activity: The non-receptor tyrosine kinase Src modulates KCNQ2 channel gating.[6][7][8] Changes in Src activity in your cellular model could influence the baseline channel function and, consequently, the observed effect of this compound.
Q3: I'm observing a rundown of my KCNQ2 currents even before applying this compound. How can I prevent this?
A3: Current rundown is a common issue in whole-cell patch-clamp recordings and can be caused by the dialysis of essential intracellular components.
Troubleshooting Steps:
-
Intracellular Solution: Ensure your intracellular solution contains ATP and GTP to support cellular metabolism and signaling. For KCNQ2, maintaining PIP2 levels is crucial.
-
Recording Time: Limit the duration of your recordings to minimize the effects of intracellular dialysis.
-
Perforated Patch: Consider using the perforated patch-clamp technique to preserve the intracellular environment and reduce current rundown.
Data Presentation
Table 1: Electrophysiological Characterization of this compound on KCNQ2 Channels
| Parameter | Value | Cell Type | Reference |
| Mechanism of Action | Non-blocking inhibitor | - | [1] |
| Binding Site | Outside of the inner gate (S6 pore helix) | - | [1] |
| Effect on KCNQ2 Current | Potent and selective inhibition | HEK293 cells | [1] |
| Comparison to Ebio2 | Opposite effect (Ebio2 is an activator) | HEK293 cells | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of KCNQ2 Currents in HEK293 Cells
This protocol is adapted from methods described for recording KCNQ2 channels expressed in mammalian cell lines.[9][10]
1. Cell Culture and Transfection:
- Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Transiently transfect cells with a plasmid encoding human KCNQ2 using a suitable transfection reagent.
- For some experiments, co-transfection with a fluorescent protein can help identify transfected cells.
- Perform recordings 24-48 hours post-transfection.
2. Solutions:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 Na2-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).
3. Electrophysiological Recording:
- Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a whole-cell configuration on a transfected cell.
- Hold the cell at a membrane potential of -80 mV.
- Apply a series of depolarizing voltage steps (e.g., from -90 mV to +60 mV in 10 mV increments for 500 ms) to elicit KCNQ2 currents.
- Record baseline currents in the external solution.
- Perfuse the cell with the external solution containing the desired concentration of this compound and record the currents again after the effect has stabilized.
- Perform a washout with the external solution to check for reversibility.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: KCNQ2 channel regulation and this compound inhibition.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Small molecule inhibits KCNQ channels with a non-blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. PIP2 regulation of KCNQ channels: biophysical and molecular mechanisms for lipid modulation of voltage-dependent gating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein arginine methylation facilitates KCNQ channel-PIP2 interaction leading to seizure suppression | eLife [elifesciences.org]
- 6. Regulation of the neuronal KCNQ2 channel by Src--a dual rearrangement of the cytosolic termini underlies bidirectional regulation of gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. cris.tau.ac.il [cris.tau.ac.il]
- 9. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Vehicle Effects of DMSO with Ebio3
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for the effects of Dimethyl Sulfoxide (B87167) (DMSO) when working with the KCNQ2 inhibitor, Ebio3. Given that this compound shares its name with the cytokine subunit EBI3 (Epstein-Barr virus-induced gene 3), this guide also provides relevant information for immunological studies where DMSO's effects on cytokine signaling are a concern.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective small molecule inhibitor of the KCNQ2 (Kv7.2) potassium channel, with an IC50 of 1.2 nM.[1][2] It is used in neuroscience research, particularly in studies related to neurological diseases like epilepsy.[2] It is important to distinguish this small molecule from EBI3, a cytokine subunit that is part of IL-27 and IL-35.
Q2: Why is DMSO used as a vehicle for this compound?
A2: Like many small molecule inhibitors, this compound is hydrophobic and has low solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar compounds, making it a common choice for preparing stock solutions for in vitro experiments.[1]
Q3: Is DMSO biologically inert?
A3: No, DMSO is not biologically inert. It can exert a range of biological effects that may confound experimental results, especially at higher concentrations. These effects can include cytotoxicity, altered gene expression, and modulation of signaling pathways.[3] Therefore, proper vehicle controls are essential.
Q4: What is a vehicle control and why is it critical?
A4: A vehicle control is a crucial experimental control where the cells or animals are treated with the same solvent (in this case, DMSO) at the exact same final concentration as the experimental group, but without the compound of interest (this compound).[4] This allows researchers to distinguish the effects of this compound from any effects caused by the DMSO solvent itself.
Q5: What is the recommended final concentration of DMSO for cell-based assays?
A5: The ideal final concentration of DMSO should be as low as possible, generally below 0.5%.[5] Many cell lines can tolerate up to 1%, but this can be cell-type dependent.[5] It is highly recommended to perform a dose-response experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line.[6] Primary cells are often more sensitive and may require concentrations below 0.1%.[5]
Troubleshooting Guides
Issue 1: High background or unexpected activity in the DMSO vehicle control group.
-
Possible Cause: The concentration of DMSO is high enough to exert its own biological effects on the cells. DMSO has been shown to possess anti-inflammatory properties and can modulate signaling pathways such as NF-κB and MAPK.[7][8][9][10]
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check all calculations to ensure the final DMSO concentration is within the recommended range for your cell type.
-
Perform a DMSO Dose-Response Curve: Test a range of DMSO concentrations (e.g., 0.05% to 1.0%) on your cells and measure the endpoint of interest (e.g., cell viability, reporter gene activity). This will help you determine the No-Observed-Adverse-Effect Level (NOAEL) for DMSO in your specific assay.
-
Lower DMSO Concentration: If possible, prepare a more concentrated stock solution of this compound to reduce the volume of DMSO added to your culture medium, thereby lowering the final DMSO concentration.
-
Match DMSO Concentrations: Ensure the final DMSO concentration is identical in all wells, including those with different concentrations of this compound. This may require preparing separate vehicle controls for different this compound dilutions if they result in different final DMSO concentrations.
-
Issue 2: this compound appears less effective than expected.
-
Possible Cause: DMSO is interfering with the signaling pathway being investigated, potentially masking the effect of this compound. For instance, if this compound is expected to modulate pathways affected by DMSO (like MAPK or NF-κB), the vehicle itself could be contributing to the observed phenotype.[7][11][12][13]
-
Troubleshooting Steps:
-
Analyze Vehicle Control Data: Carefully examine the results from your DMSO-only control. If you observe an effect in the same direction as this compound, it suggests an additive or synergistic effect.
-
Reduce DMSO Concentration: Lower the final DMSO concentration to a level where it has minimal to no effect on the pathway of interest in your cell line.
-
Consider an Alternative Solvent: If your cell line is particularly sensitive to DMSO, you may need to explore other less biologically active solvents.
-
Issue 3: High levels of cell death in both this compound-treated and vehicle control groups.
-
Possible Cause: The DMSO concentration is too high and is causing cytotoxicity. Cell viability can be significantly impacted by DMSO concentrations above 1-2%, depending on the cell line and exposure time.[5]
-
Troubleshooting Steps:
-
Determine DMSO Cytotoxicity: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) with a range of DMSO concentrations to identify the cytotoxic threshold for your cells.
-
Reduce Exposure Time: If your experimental design allows, shorten the incubation time with DMSO-containing media.
-
Optimize Cell Seeding Density: Ensure that cells are seeded at an optimal density, as sparse cultures can sometimes be more susceptible to toxic effects.
-
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol outlines the steps to determine the highest concentration of DMSO that does not significantly affect the viability of your specific cell line.
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium. A typical range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0% (v/v). Include a "no DMSO" (medium only) control.
-
Treatment: Remove the seeding medium and add the prepared DMSO dilutions to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform a cell viability assay of your choice (e.g., MTT, resazurin, or a commercial kit).
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The highest concentration that results in minimal (e.g., <10%) loss of cell viability is considered the maximum tolerated concentration.[6]
Protocol 2: this compound Treatment with Appropriate Vehicle Control
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Working Solutions:
-
This compound dilutions: Prepare serial dilutions of your this compound stock solution in 100% DMSO.
-
Vehicle Control dilutions: For each this compound dilution, prepare a corresponding dilution of 100% DMSO in your cell culture medium to match the final DMSO concentration.
-
-
Cell Treatment: Add the final this compound dilutions and the corresponding vehicle controls to your cells. Ensure the final volume and DMSO concentration are consistent across all relevant wells.
-
Incubation and Analysis: Proceed with your experimental incubation and analysis as planned.
Data Presentation
Table 1: General Recommendations for Final DMSO Concentrations in Cell Culture
| DMSO Concentration (v/v) | Expected Effect | Recommendations |
| < 0.1% | Generally considered safe with minimal effects. | Recommended for sensitive and primary cells.[5] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours. | A common range for many in vitro assays. Validation is recommended.[5] |
| 0.5% - 1.0% | Increased cytotoxicity and effects on cell function may be observed. | Short-term exposure might be possible for some cell lines.[5] |
| > 1.0% | Significant cytotoxicity is common. | Generally not recommended. |
Table 2: Reported Effects of DMSO on Signaling Pathways and Cytokine Production
| DMSO Concentration | Cell Type/System | Observed Effect |
| 0.5% - 2% | Human whole blood | Suppressed the expression of many pro-inflammatory cytokines and chemokines.[14][15][16] |
| 1% and 2% | Human peripheral blood lymphocytes | Reduced lymphocyte proliferation.[17] |
| 5% | Human peripheral blood lymphocytes | Reduced production of TNF-α, IFN-γ, and IL-2.[17] |
| 0.5% - 1.5% | RAW264.7 macrophages | Attenuated LPS-induced phosphorylation of p38, JNK, and ERK, and inhibited NF-κB activation.[7][8][10] |
| Not specified | Human aortic endothelial cells | Inhibited TNF-α-induced phosphorylation of JNK and p38, but not ERK.[11] |
| 0.1% | iPSC-derived cardiac and hepatic microtissues | Induced large alterations in microRNA and the epigenetic landscape.[3] |
Visualizations
References
- 1. This compound | KCNQ2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 4. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide modulates NF-kappa B and cytokine activation in lipopolysaccharide-treated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis | PLOS One [journals.plos.org]
- 15. DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Ebio3 stability at room temperature during experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Epstein-Barr Virus-Induced Gene 3 (EBI3) protein at room temperature during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How stable is EBI3 protein at room temperature?
A1: Lyophilized EBI3 protein is stable at room temperature for up to three weeks. However, once reconstituted, its stability at room temperature decreases significantly. For optimal performance and to avoid degradation, it is recommended to minimize the time that reconstituted EBI3 is kept at room temperature. One study indicates that EBI3 is a relatively stable protein with an apparent melting temperature of 50 ± 0.2°C.[1]
Q2: What are the recommended storage conditions for reconstituted EBI3?
A2: Upon reconstitution, EBI3 should be stored at 4°C for short-term use (2-7 days). For long-term storage, it is advisable to aliquot the reconstituted protein and store it at -18°C or colder. It is crucial to prevent repeated freeze-thaw cycles as this can lead to protein degradation.
Q3: Can I incubate EBI3 at room temperature as part of my experimental protocol?
A3: Yes, some experimental protocols involve incubating EBI3 at room temperature. For instance, studies have described incubating reconstituted EBI3 for 1 hour at room temperature for cell stimulation experiments. Another protocol involved mixing EBI3 with other proteins at room temperature for 24 hours to allow for complex formation. The specific duration of room temperature incubation should be guided by the requirements of your experiment and the understanding that prolonged exposure can lead to degradation.
Q4: What factors can affect the stability of EBI3 in solution?
A4: Several factors can influence the stability of EBI3 in a solution at room temperature, including:
-
pH and Buffer Composition: The pH of the buffer and its components can significantly impact protein stability. While specific optimal conditions for EBI3 are not extensively documented in the literature, it is generally advisable to maintain a pH close to physiological levels (pH 7.0-7.4) unless otherwise specified for a particular assay.
-
Proteases: The presence of contaminating proteases can lead to the degradation of EBI3. Using protease inhibitors in your buffers can help mitigate this issue.
-
Protein Concentration: In some cases, higher protein concentrations can offer better stability.
-
Additives: The addition of carrier proteins, such as bovine serum albumin (BSA) at a concentration of 0.1%, can enhance the stability of reconstituted EBI3.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of EBI3 activity in my assay | Protein degradation due to improper storage or handling. | - Ensure EBI3 was stored correctly (lyophilized at -18°C or colder; reconstituted at 4°C for short-term or -18°C for long-term).- Avoid multiple freeze-thaw cycles by aliquoting the protein after reconstitution.- Minimize the time the protein is kept at room temperature during your experiment. |
| Suboptimal buffer conditions. | - Verify the pH of your experimental buffer.- Consider adding a carrier protein like 0.1% BSA to your buffer to improve stability.- If protease contamination is suspected, add a protease inhibitor cocktail to your solutions. | |
| Inconsistent results between experiments | Variability in EBI3 stability due to different room temperature incubation times. | - Standardize the duration of all room temperature incubation steps in your protocol.- Prepare fresh dilutions of EBI3 for each experiment from a properly stored stock. |
| Precipitation of EBI3 upon reconstitution | Incorrect reconstitution buffer or procedure. | - Reconstitute lyophilized EBI3 in the recommended sterile buffer (e.g., 10mM Acetic Acid) to the specified concentration.- Gently mix by pipetting up and down; do not vortex. |
Data on EBI3 Stability
While specific kinetic data for EBI3 degradation at room temperature is limited in publicly available literature, the following table summarizes the qualitative stability information gathered from various sources.
| Form | Temperature | Duration | Recommendation |
| Lyophilized | Room Temperature | Up to 3 weeks | Store desiccated below -18°C for long-term stability. |
| Reconstituted | 4°C | 2-7 days | Recommended for short-term storage. |
| Reconstituted | Room Temperature | Up to 24 hours | For experimental incubations; minimize time where possible. |
| Reconstituted | -18°C or colder | Long-term | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized EBI3
This protocol is a general guideline based on manufacturer recommendations. Always refer to the product-specific datasheet for the most accurate instructions.
Materials:
-
Lyophilized EBI3 protein
-
Sterile 10mM Acetic Acid (or other buffer as recommended by the supplier)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Briefly centrifuge the vial of lyophilized EBI3 to ensure the powder is at the bottom.
-
Under sterile conditions, add the recommended volume of sterile 10mM Acetic Acid to the vial to achieve the desired stock concentration (typically not less than 100 µg/mL).
-
Gently pipette the solution up and down to mix. Avoid vortexing.
-
Allow the vial to sit at room temperature for a few minutes to ensure complete dissolution.
-
For long-term storage, aliquot the reconstituted EBI3 into sterile, low-protein-binding microcentrifuge tubes and store at -18°C or colder. For short-term storage, keep at 4°C.
Protocol 2: Co-immunoprecipitation of EBI3-containing Heterodimers
This protocol describes a general workflow for the co-immunoprecipitation of EBI3 and its binding partners (e.g., IL-12p35 to form IL-35, or IL-27p28 to form IL-27).
Materials:
-
Cell lysate or conditioned media containing the EBI3 heterodimer
-
Anti-EBI3 antibody or antibody against the binding partner (e.g., anti-IL-12p35)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Pre-clear the cell lysate or conditioned media by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared sample with the primary antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using the elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against EBI3 and its expected binding partner.
Visualizations
Caption: Signaling pathways of EBI3-containing cytokines, IL-27 and IL-35.
Caption: General experimental workflow involving the use of EBI3 protein.
References
Technical Support Center: Addressing Variability in Ebio3 Potency
Welcome to the technical support center for Ebio3 (component of IL-35). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage variability in this compound potency between batches, ensuring the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to IL-35?
A1: this compound (Epstein-Barr virus-induced gene 3) is a soluble protein that is a subunit of the heterodimeric cytokine Interleukin-35 (IL-35). IL-35 is formed by the non-covalent association of this compound and the p35 subunit of IL-12 (also known as IL-12A).[1] IL-35 is recognized for its immunosuppressive functions, playing a key role in immune regulation.[1]
Q2: What is the mechanism of action for IL-35?
A2: IL-35 exerts its immunosuppressive effects by binding to a unique receptor complex on the surface of target cells, such as T cells. This receptor can be a heterodimer of IL-12Rβ2 and gp130, or homodimers of these subunits.[1][2][3][4] Upon binding, IL-35 activates the JAK-STAT signaling pathway, leading to the phosphorylation of STAT1 and STAT4.[2][3][5][6][7] Activated STAT1 and STAT4 can form a heterodimer, translocate to the nucleus, and regulate the transcription of target genes, leading to the suppression of T-cell proliferation and effector functions.[2][6]
Q3: What are the common causes of potency variability between different batches of recombinant this compound/IL-35?
A3: Batch-to-batch variability in recombinant proteins like IL-35 is a common challenge. The sources of this variability can be multifaceted and arise from the manufacturing and handling processes. Key contributing factors include:
-
Purity and Impurities: The presence of even minor impurities or contaminants can interfere with biological activity.
-
Protein Aggregation: Improper folding, storage, or handling can lead to the formation of aggregates, which are often inactive and can reduce the effective concentration of the active monomeric or dimeric form.
-
Post-Translational Modifications (PTMs): Variations in PTMs that occur during production in different cell expression systems can affect the protein's structure and function.
-
Oxidation and Degradation: Exposure to harsh conditions, repeated freeze-thaw cycles, or improper storage can lead to the degradation or oxidation of the protein, reducing its potency.
-
Incomplete Heterodimer Formation: For IL-35, the potency is dependent on the correct association of the this compound and p35 subunits. Incomplete or improper dimerization will result in reduced activity.
Q4: How should I properly store and handle my recombinant this compound/IL-35 to maintain its potency?
A4: To ensure the stability and activity of your recombinant this compound/IL-35, adhere to the following best practices:
-
Storage: Lyophilized protein should be stored at -20°C or -80°C.[8][9] Upon reconstitution, aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[3][8][9]
-
Reconstitution: Gently reconstitute the lyophilized powder in the recommended sterile buffer. Do not vortex, as this can cause aggregation.[5]
-
Carrier Proteins: For long-term storage of the reconstituted protein, it is advisable to add a carrier protein, such as 0.1% bovine serum albumin (BSA) or human serum albumin (HSA), to prevent the protein from adhering to the vial walls and to improve stability.[8][10]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Potency in Bioassays
If you are observing variability or a general decrease in the potency of your this compound/IL-35 in functional assays, such as T-cell proliferation inhibition or STAT phosphorylation assays, consider the following troubleshooting steps:
Troubleshooting Workflow for Inconsistent Potency
Caption: Troubleshooting workflow for inconsistent this compound/IL-35 potency.
Data Presentation: Common Quality Control Parameters for Recombinant IL-35
| Parameter | Typical Specification | Method |
| Purity | >95% | SDS-PAGE, HPLC |
| Endotoxin Level | < 1.0 EU/µg | LAL method |
| Biological Activity | Determined by its ability to inhibit T-cell proliferation or induce STAT phosphorylation. | Cell-based bioassay |
| Concentration | Verified by A280 or BCA assay | Spectrophotometry |
| Aggregation | Minimal to no aggregation | Size Exclusion Chromatography (SEC) |
Data Presentation: Representative Biological Activity of Recombinant Human IL-35
| Assay Type | Target Cells | Typical EC50 Range |
| T-Cell Proliferation Inhibition | Activated human PBMCs or CD4+ T cells | 10 - 100 ng/mL |
| STAT1/STAT4 Phosphorylation | Activated T-cells | 25 - 200 ng/mL |
| Binding to IL-12Rβ2 | Functional ELISA | 20 - 120 ng/mL for 50% optimal binding |
Note: EC50 values are highly dependent on the specific assay conditions, cell type, and reagent lot. The values presented are for illustrative purposes and should be determined for each specific experimental system.
Key Experimental Protocols
Protocol 1: T-Cell Proliferation Inhibition Assay
This assay measures the ability of IL-35 to inhibit the proliferation of activated T-cells.
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) or CD4+ T-cells.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Activation: Stimulate the cells with anti-CD3 and anti-CD28 antibodies or a suitable mitogen (e.g., PHA).
-
Treatment: Immediately add serial dilutions of the different batches of recombinant IL-35 to the wells. Include a positive control (no IL-35) and a negative control (no activation).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement: Add a proliferation indicator (e.g., [3H]-thymidine, CFSE, or a colorimetric reagent like WST-1) and incubate for the recommended time.
-
Data Analysis: Measure the signal (e.g., radioactivity, fluorescence, or absorbance) and calculate the percentage of inhibition for each concentration. Determine the EC50 value for each batch.
Protocol 2: STAT1/STAT4 Phosphorylation Assay
This assay assesses the ability of IL-35 to induce the phosphorylation of STAT1 and STAT4.
-
Cell Preparation: Use a responsive cell line (e.g., activated T-cells).
-
Starvation: Serum-starve the cells for 2-4 hours to reduce basal STAT phosphorylation.
-
Treatment: Treat the cells with different concentrations of the IL-35 batches for 15-30 minutes at 37°C.
-
Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Detection: Analyze the levels of phosphorylated STAT1 (pSTAT1) and pSTAT4 (pSTAT4) and total STAT1/STAT4 using Western blotting, flow cytometry, or a specific ELISA kit.
-
Data Analysis: Quantify the pSTAT/total STAT ratio and determine the EC50 for the induction of phosphorylation for each batch.
Mandatory Visualizations
IL-35 Signaling Pathway
Caption: IL-35 signaling pathway leading to immunosuppression.
Experimental Workflow for Qualifying a New Batch of this compound/IL-35
Caption: Workflow for qualifying a new batch of this compound/IL-35.
References
- 1. Interleukin-35: Expanding Its Job Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Interleukin-35: Structure, Function and Its Impact on Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cloud-clone.com [cloud-clone.com]
- 6. The composition and signaling of the IL-35 receptor are unconventional - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. raybiotech.com [raybiotech.com]
- 9. Before You Buy: Essential Storage & Stability Requirements for Recombinant Proteins [biochain.in]
- 10. stratech.co.uk [stratech.co.uk]
Ebio3 degradation products and their potential effects
Technical Support Center: EBI3 Experimental Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the Epstein-Barr virus-induced gene 3 (EBI3) protein. The content is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is EBI3 and what is its primary function?
A1: Epstein-Barr virus-induced gene 3 (EBI3) is a secreted glycoprotein (B1211001) and a member of the hematopoietin receptor family.[1] It functions as a subunit of two distinct heterodimeric cytokines: Interleukin-27 (IL-27) and Interleukin-35 (IL-35).[1] As part of these cytokines, EBI3 plays a crucial role in regulating cell-mediated immune responses.[1]
Q2: How does EBI3 form functional cytokines?
A2: EBI3 partners with other cytokine subunits to form biologically active heterodimers. It combines with the p28 subunit (also known as IL-30) to form IL-27, and with the p35 subunit of IL-12 to form IL-35.[1][2] EBI3 has also been shown to have a chaperone-like role, aiding in the proper folding and secretion of its partner subunits, such as p28.[3]
Q3: What signaling pathway is activated by EBI3-containing cytokines?
A3: Cytokines containing EBI3, such as IL-27, primarily signal through the JAK/STAT pathway.[2] Upon binding to its receptor complex (composed of IL-27Rα and gp130), IL-27 can induce the phosphorylation of STAT1 and STAT3, leading to the regulation of target gene expression.[2][4] EBI3 itself, in some contexts, can mediate IL-6 trans-signaling, which also utilizes the JAK/STAT pathway.[2]
Q4: Can EBI3 be secreted and function on its own?
A4: Yes, EBI3 can be secreted independently of its cytokine partners.[5] There is evidence suggesting that EBI3 may have functions outside of the IL-27 or IL-35 complexes, potentially acting as a soluble cytokine receptor-like molecule.[4][5] For instance, it has been observed to mediate IL-6 trans-signaling.[5]
Q5: What is the role of EBI3 in the tumor microenvironment?
A5: The role of EBI3 in cancer is complex. Upregulation of EBI3 expression is associated with tumor progression and metastasis in various cancers.[3] EBI3 may contribute to tumor escape from immune surveillance through mechanisms such as the bidirectional regulation of the STAT3 signaling pathway.[6] While IL-27 (containing EBI3) can have anti-tumor effects, IL-35 (also containing EBI3) can promote tumor growth by inducing immune suppression.[3]
Troubleshooting Guides
Western Blotting for EBI3 Detection
| Problem | Possible Cause | Solution |
| Weak or No EBI3 Signal | Low Protein Expression: EBI3 expression can be low in certain cell types or under specific conditions. | - Induce EBI3 expression using appropriate stimuli such as LPS, poly (I:C), or R848 in dendritic cells or macrophages.[3] - Increase the amount of protein loaded onto the gel. |
| Inefficient Antibody Binding: The antibody may not be optimal or used at the wrong concentration. | - Titrate the primary antibody to determine the optimal concentration. - Ensure the antibody is validated for Western Blotting and is stored correctly.[1] - Extend the primary antibody incubation time (e.g., overnight at 4°C).[6] | |
| Poor Protein Transfer: Inefficient transfer from the gel to the membrane. | - Verify transfer efficiency using Ponceau S staining. - Optimize transfer time and voltage based on the molecular weight of EBI3 (~34 kDa).[7][8] | |
| High Background | Non-specific Antibody Binding: Primary or secondary antibodies are binding to other proteins. | - Optimize the blocking step by using 5% non-fat dry milk or BSA in TBST for at least 1 hour.[1] - Increase the number and duration of wash steps with TBST.[1] - Use a fresh batch of antibodies and ensure they are properly diluted. |
| Non-specific Bands | Antibody Cross-reactivity: The antibody may recognize other proteins with similar epitopes. | - Use a more specific monoclonal antibody if available. - Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. - Include positive and negative controls (e.g., lysate from EBI3 knockout cells) to confirm band identity. |
Co-Immunoprecipitation (Co-IP) of EBI3 and its Binding Partners
| Problem | Possible Cause | Solution |
| No Co-elution of Binding Partner | Weak or Transient Interaction: The interaction between EBI3 and its partner may be weak or disrupted during the procedure. | - Use a gentle lysis buffer with non-ionic detergents (e.g., NP-40) and avoid harsh detergents like SDS.[9] - Perform all steps at 4°C to maintain protein complex stability.[10] - Consider using a cross-linking agent to stabilize the interaction before lysis. |
| Incorrect Antibody for IP: The antibody may bind to an epitope that is involved in the protein-protein interaction, thus blocking it. | - Use an antibody that is validated for IP and targets a region of EBI3 that is not involved in the interaction you are studying. | |
| Low Abundance of the Complex: The protein complex may be present at very low levels in the cell lysate. | - Start with a larger amount of cell lysate. - Enrich for the protein complex by using cell types or conditions known to have high expression of both proteins. | |
| High Non-specific Binding in Eluate | Insufficient Washing: Non-specific proteins are not adequately washed away from the beads. | - Increase the number of wash steps (e.g., 3-5 times) after incubating the lysate with the antibody-bead complex.[10] - Optimize the stringency of the wash buffer by slightly increasing the salt or detergent concentration. |
| Antibody Contamination in Western Blot: The heavy and light chains of the IP antibody obscure the detection of proteins of similar molecular weight. | - Use an IP/Western Blot-validated antibody that recognizes the native protein for IP and a different antibody raised in another species for the Western Blot. - Use protein A/G beads that are cross-linked to the antibody to prevent its elution. |
Experimental Protocols
Co-Immunoprecipitation of EBI3 and IL-6
This protocol is based on a method to evaluate the binding between EBI3 and IL-6.[2]
-
Cell Culture and Transfection:
-
Culture HEK-293 cells and transfect them to express EBI3 and IL-6. Include control transfections for IL-6 alone and IL-27 (EBI3 and p28 co-expression).
-
-
Collection of Supernatants:
-
Collect the cell culture medium containing the secreted proteins.
-
-
Immunoprecipitation:
-
Incubate the cell culture medium with a specific monoclonal antibody against EBI3 overnight at 4°C with gentle rotation.
-
Add Protein A/G-coupled agarose (B213101) or magnetic beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three to five times with a suitable wash buffer (e.g., lysis buffer with a lower detergent concentration).
-
-
Elution:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for IL-6 to detect its co-immunoprecipitation with EBI3.
-
Use appropriate secondary antibodies and a chemiluminescent detection system to visualize the results.
-
Visualizations
Caption: IL-27 (EBI3/p28) Signaling Pathway.
References
- 1. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. The usually encountered problems of western blot and the solution in accordance. [shenhuabio.net]
- 4. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 5. Epstein-Barr virus-induced gene 3 (EBI3) can mediate IL-6 trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 8. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. bitesizebio.com [bitesizebio.com]
optimizing recording parameters for Ebio3 patch clamp
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize patch clamp recording parameters for experiments involving Ebio3, a potent and selective KCNQ2 potassium channel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target in patch clamp experiments?
A1: this compound is a small molecule that acts as a potent and selective inhibitor of the KCNQ2 (Kv7.2) voltage-gated potassium channel.[1][2] In patch clamp experiments, its primary use is to study the function and modulation of KCNQ2 channels by observing the inhibition of potassium currents. This compound employs a non-blocking mechanism, binding to the outside of the inner gate and causing the S6 pore helix to constrict, thus inactivating the channel.[3][4]
Q2: What are the typical concentrations of this compound to use for effective KCNQ2 channel inhibition?
A2: this compound is highly potent, with a reported IC50 of approximately 1.2 nM for KCNQ2 channels.[1][2] For significant inhibition (over 80%) of outward currents, a concentration of 10 nM is often effective.[2][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: My recordings are very noisy after applying this compound. What are the common sources of noise and how can I reduce them?
A3: Noise in patch clamp recordings can originate from various sources. Here are common issues and solutions:
-
Grounding Issues: This is the most frequent cause of noise.[6] Ensure all components of your setup (amplifier, microscope, manipulators, Faraday cage) are connected to a single, common ground point to prevent ground loops.[7][8]
-
Electrical Interference: High-frequency noise can come from nearby equipment like monitors, centrifuges, or even fluorescent lights.[8] Systematically turn off non-essential equipment to identify the source.[7] Using a properly sealed and grounded Faraday cage is crucial for shielding your setup.[7]
-
Pipette and Holder: Debris in the pipette or a dirty holder can introduce noise.[9] Ensure your pipette solutions are filtered, the holder is clean, and the Ag/AgCl wire is properly chlorinated.[7][10]
-
Perfusion System: Air bubbles or droplets in the perfusion or suction lines can cause electrical transients.[7] Ensure a stable, bubble-free flow.
Troubleshooting Guides
Problem 1: Unstable or Low Seal Resistance (<1 GΩ)
-
Possible Cause: Poor cell health, dirty solutions or pipette tip, or mechanical instability.[7]
-
Troubleshooting Steps:
-
Verify Cell Health: Only patch onto cells with a healthy appearance (smooth membrane, clear cytoplasm).
-
Clean Solutions and Pipettes: Filter all internal and external solutions (0.22 µm filter) before use.[11] Ensure your pipette pulling environment is dust-free.[9]
-
Optimize Pipette Resistance: For whole-cell recordings, a pipette resistance of 2-5 MΩ is a good starting point.[12] Too low a resistance can make sealing difficult.
-
Check for Mechanical Drift: Ensure the perfusion system is not causing vibrations and that the micromanipulator is stable. Laminar flow systems can sometimes improve seal stability.[13]
-
Use Seal Enhancers: In automated patch clamp, "seal enhancers" are sometimes used to promote gigaseal formation, though this is less common in manual patching.[14][15]
-
Problem 2: Sudden Loss of Whole-Cell Configuration ("Pop")
-
Possible Cause: Excessive suction when rupturing the membrane, pressure buildup in the pipette, or poor cell membrane condition.
-
Troubleshooting Steps:
-
Gentle Membrane Rupture: Apply brief, sharp pulses of suction to establish the whole-cell configuration rather than sustained, strong suction.[16]
-
Release Positive Pressure: Ensure you release the positive pressure applied to the pipette just before forming the seal.[16]
-
Monitor Osmolarity: A significant mismatch between the internal and external solution osmolarity can stress the cell. Typically, the internal solution should be 10-20 mOsm lower than the external solution.[11]
-
Problem 3: Recording Baseline Drifts After this compound Application
-
Possible Cause: Unstable perfusion system, gradual seal degradation, or liquid junction potential changes.[7]
-
Troubleshooting Steps:
-
Stabilize Perfusion: Ensure a constant and gentle flow rate for both control and this compound-containing solutions. Air bubbles in the perfusion line are a common culprit for baseline instability.[7]
-
Monitor Seal Resistance: Continuously monitor the seal resistance throughout the experiment. A slow decline can cause the baseline to drift.
-
Check Junction Potentials: Ensure the composition of your this compound solution does not significantly alter the liquid junction potential compared to your control solution.
-
Data Presentation
Table 1: Recommended Patch Clamp Parameters for KCNQ2 Recording
| Parameter | Recommended Value | Notes |
| Recording Configuration | Whole-cell | Allows for good control of membrane potential and intracellular environment. |
| Holding Potential | -80 mV | A typical holding potential used in KCNQ2 studies.[4][5] |
| Voltage Steps | -90 mV to +60 mV | In 10 mV increments to elicit KCNQ2 currents.[4][5] |
| Pipette Resistance | 2-5 MΩ | A good balance for achieving stable seals and low access resistance.[12] |
| Seal Resistance | > 1 GΩ | Essential for high-quality, low-noise recordings.[14][17] |
| Series Resistance | < 20 MΩ | Compensate for 70-80% of the series resistance to minimize voltage-clamp errors.[18] |
Table 2: Example Internal and External Solution Compositions
| Internal Solution (K-Gluconate based) | Concentration (mM) | External Solution (ACSF) | Concentration (mM) |
| K-Gluconate | 120 | NaCl | 125 |
| KCl | 20 | KCl | 2.5 |
| HEPES | 10 | NaH2PO4 | 1.25 |
| EGTA | 1 | MgCl2 | 1 |
| Mg-ATP | 4 | CaCl2 | 2 |
| Na-GTP | 0.3 | NaHCO3 | 26 |
| pH | 7.3 (with KOH) | Glucose | 10 |
| Osmolarity | ~290 mOsm | pH | 7.4 (with 95% O2/5% CO2) |
| Osmolarity | ~310 mOsm |
Note: These are starting points. Compositions may need to be optimized for your specific cell type. For example, using a Cesium-based internal solution can block potassium channels to better isolate other currents.[19]
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of KCNQ2 Currents
-
Preparation: Prepare and filter internal and external solutions. Pull glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Cell Approach: Under visual guidance, approach a target cell with the patch pipette while applying slight positive pressure to keep the tip clean.
-
Seal Formation: Once the pipette touches the cell membrane, release the positive pressure. Apply gentle negative pressure to form a high-resistance seal (>1 GΩ).[16]
-
Whole-Cell Configuration: Apply a brief, sharp pulse of suction to rupture the cell membrane under the pipette tip.[16]
-
Stabilization: Allow the recording to stabilize for 5-10 minutes to allow for dialysis of the cell with the internal solution.
-
Data Acquisition:
-
Set the holding potential to -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -90 mV to +60 mV in 10 mV increments for 500 ms).
-
Record the resulting outward potassium currents.
-
-
This compound Application: Perfuse the bath with the external solution containing the desired concentration of this compound (e.g., 10 nM).
-
Post-Drug Recording: After the drug has had time to take effect (typically 2-5 minutes), repeat the voltage-step protocol to record the inhibited currents.
-
Washout: Perfuse with the control external solution to observe any reversal of the inhibitory effect.
Mandatory Visualization
Caption: Workflow for a typical this compound patch clamp experiment.
Caption: Mechanism of this compound inhibition of the KCNQ2 channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | KCNQ2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Small molecule inhibits KCNQ channels with a non-blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. plexon.com [plexon.com]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Devices Support Portal [support.moleculardevices.com]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. researchgate.net [researchgate.net]
- 13. Stabilization of high-resistance seals in patch-clamp recordings by laminar flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Seal resistance in automated patch clamp experiments [metrionbiosciences.com]
- 15. Enhanced Seal Resistance in Automated Patch Clamp Experiments [metrionbiosciences.com]
- 16. benchchem.com [benchchem.com]
- 17. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scientifica.uk.com [scientifica.uk.com]
- 19. swharden.com [swharden.com]
troubleshooting seal stability with Ebio3 application
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ebio3 in their experiments, with a specific focus on maintaining stable giga-ohm seals during patch-clamp electrophysiology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and subtype-selective small molecule inhibitor of the KCNQ2 (Kv7.2) potassium channel.[1] It exhibits a unique non-blocking inhibitory mechanism by attaching to the outside of the inner gate of the channel and inducing a conformational change that closes the channel pore.[2]
Q2: What are the known off-target effects of this compound?
A2: this compound is highly selective for KCNQ2. It weakly inhibits KCNQ3, KCNQ4, and KCNQ5, and has negligible effects on KCNQ1 and other ion channels such as hERG, various other potassium, sodium, and calcium channels.[1][3]
Q3: How should I prepare this compound for application in my experiments?
A3: Like many small organic molecules used in research, this compound is likely dissolved in a non-aqueous solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. This stock is then diluted to the final working concentration in the extracellular recording solution immediately before use. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.3%) to avoid adverse effects on cell health and membrane properties.[4]
Q4: Can the solvent for this compound affect my seal stability?
A4: Yes, the solvent used to dissolve this compound, most commonly DMSO, can impact seal stability. High concentrations of DMSO can alter the osmolarity of the recording solution and directly affect the cell membrane's fluidity and integrity, potentially leading to a loss of the giga-ohm seal.[4] It is recommended to keep the final DMSO concentration as low as possible.
Troubleshooting Seal Stability
Maintaining a stable giga-ohm seal is critical for high-quality patch-clamp recordings. The application of any small molecule, including this compound, can introduce variables that may compromise seal integrity. Below are common issues and troubleshooting steps.
| Problem | Potential Cause | Recommended Solution |
| Seal is lost immediately upon this compound application. | 1. High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) may be too high, disrupting the cell membrane.[4]2. Solution Inhomogeneity: Poor mixing of the this compound-containing solution can lead to localized high concentrations of the compound or solvent hitting the cell.3. Mechanical Disturbance: The perfusion system introducing the this compound solution may be causing mechanical instability. | 1. Verify and Minimize Solvent Concentration: Ensure the final solvent concentration is at a well-tolerated level (e.g., ≤ 0.3% DMSO).[4] Prepare a vehicle control with the same solvent concentration to test for solvent-specific effects.2. Ensure Proper Mixing: Vigorously vortex the final this compound solution before adding it to the perfusion system.3. Optimize Perfusion: Reduce the flow rate of the perfusion system during drug application to minimize mechanical stress on the patched cell. |
| Seal resistance gradually decreases after this compound application. | 1. This compound Interaction with the Lipid Bilayer: While not definitively documented for this compound, some small molecules can intercalate into the lipid bilayer, altering its physical properties and slowly destabilizing the seal.[5][6]2. General Seal Instability: The seal may have been suboptimal from the beginning, and the slight perturbation from the solution exchange is enough to cause a gradual decline. | 1. Lower this compound Concentration: If the experimental design allows, try using a lower concentration of this compound.2. Monitor Seal Before Application: Ensure a highly stable and high-resistance seal (>2 GΩ) for several minutes before applying this compound.3. Improve Initial Seal Quality: Re-evaluate standard patch-clamp procedures, including pipette polishing, solution filtration, and cell health. |
| Increased noise in the recording after this compound application. | 1. Decreased Seal Resistance: A drop in seal resistance, even if the seal is not completely lost, will increase the baseline noise of the recording.2. Off-target Effects (Unlikely but possible): Although this compound is highly selective, modulation of other channels could theoretically contribute to changes in membrane properties and noise.[1] | 1. Monitor Seal Resistance: Continuously monitor the seal resistance. If it drops significantly, the recording quality may be compromised.2. Use a Vehicle Control: Compare the noise level in recordings with this compound to recordings with the vehicle solution alone to isolate the effect of the compound. |
Quantitative Data
The following tables summarize the inhibitory effects of this compound on KCNQ channels.
Table 1: Inhibitory Potency of this compound on KCNQ Channels
| Channel | IC50 (nM) |
| KCNQ2 | 1.2 |
| KCNQ3 | 15-196 (weak inhibition) |
| KCNQ4 | 15-196 (weak inhibition) |
| KCNQ5 | 15-196 (weak inhibition) |
| KCNQ1 | No significant effect |
| Data sourced from[1] |
Table 2: Effect of 10 nM this compound on Wild-Type and Gain-of-Function (GOF) KCNQ2 Mutants
| Channel | Percent Inhibition of Outward Current |
| WT KCNQ2 | ~75% |
| R75C (GOF) | ~80% |
| I238L (GOF) | >80% |
| Data interpreted from[7] |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for this compound Application
This protocol is a general guideline and may require optimization for specific cell types and recording conditions.
1. Solutions and Reagents:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[8]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.
-
Final this compound Solution: On the day of the experiment, dilute the this compound stock solution in the extracellular solution to the desired final concentration (e.g., 10 nM). Ensure the final DMSO concentration is ≤ 0.3%.
2. Pipette Preparation:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Fire-polishing the pipette tip can help in achieving a more stable seal.
3. Recording Procedure:
-
Plate cells on coverslips suitable for microscopy and place in the recording chamber.
-
Continuously perfuse the chamber with the extracellular solution.
-
Approach a healthy-looking cell with the patch pipette while applying slight positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure to facilitate seal formation.
-
Apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
After achieving a stable seal, apply a brief pulse of stronger suction to rupture the membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for several minutes, monitoring access resistance and holding current.
-
Record baseline KCNQ2 currents using a suitable voltage protocol (e.g., voltage steps from -90 mV to +60 mV).
-
Apply the final this compound solution via the perfusion system and record the effect on the KCNQ2 currents.
Visualizations
References
- 1. This compound | KCNQ2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The assessment of electrophysiological activity in human-induced pluripotent stem cell-derived cardiomyocytes exposed to dimethyl sulfoxide and ethanol by manual patch clamp and multi-electrode array system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Complete Washout in Perfusion Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the complete washout of substances, such as proteins and small molecules, in their perfusion systems. Incomplete washout can lead to experimental artifacts, inaccurate quantification, and cross-contamination between experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete washout of a substance in a perfusion system?
Incomplete washout is often due to two main factors:
-
Adsorption: The substance of interest may non-specifically bind to the surfaces of the perfusion circuit, including tubing, connectors, and chambers. Proteins and peptides are particularly prone to adsorbing to common plastics like polypropylene (B1209903) and glass surfaces.[1][2][3] This occurs due to hydrophobic and electrostatic interactions between the substance and the material.[2][4]
-
Dead Volume: The physical geometry of the perfusion system can lead to "dead volumes" where the flushing solution does not effectively exchange with the solution containing the substance. This can result in a slow, continuous leaching of the trapped substance.
Q2: How can I determine if my substance is adsorbing to the perfusion system components?
You can perform a simple experiment to quantify the loss of your substance due to adsorption. A detailed protocol is provided in the "Experimental Protocols" section below. The general principle is to measure the concentration of your substance before and after it passes through the perfusion circuit. A significant decrease in concentration suggests adsorption.
Q3: What materials are known to have low protein adsorption?
While no material is entirely immune to protein adsorption, some are engineered to minimize it. Look for materials described as "low-binding" or "protein-repellent." Additionally, surface coatings can be applied to reduce adsorption.[1] However, be aware that some "low-retention" treatments can paradoxically increase the binding of certain proteins.[1] Therefore, empirical testing with your specific substance is recommended.
Q4: Can the composition of my buffer or solution affect washout?
Absolutely. The pH, ionic strength, and presence of detergents or other blocking agents in your solutions can significantly impact both adsorption and the stability of your substance.[2][4]
-
pH and Ionic Strength: Adjusting the pH of the buffer to be above the isoelectric point (pI) of a protein can reduce electrostatic attraction to negatively charged surfaces.[4] Increasing the salt concentration can also shield surface charges and reduce electrostatic interactions.[2][4]
-
Detergents: Low concentrations (e.g., ~0.05%) of non-ionic detergents like Tween-20 or Triton X-100 can be very effective at preventing hydrophobic interactions with plastic surfaces.[2]
-
Blocking Agents: Adding a high concentration of an inert protein, such as Bovine Serum Albumin (BSA), to your solutions can coat the surfaces of the perfusion system and prevent the adsorption of your substance of interest.[1][2]
Q5: How does temperature affect the stability and washout of my substance?
Temperature can influence the stability of your compound. For many biological molecules, higher temperatures can lead to degradation, which might be misinterpreted as incomplete washout.[5] It is crucial to maintain your substance within its known stability range throughout the experiment. For some compounds, degradation pathways can be complex and dependent on pH and the presence of other molecules.[6][7]
Troubleshooting Guide
This guide addresses common issues related to incomplete washout in perfusion systems.
| Problem | Potential Cause | Recommended Solution(s) |
| Consistently low recovery of the substance after perfusion. | Adsorption to tubing and components. | 1. Pre-treat the perfusion system with a blocking agent like 1% BSA.[1][2]2. Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your buffers.[2]3. If possible, switch to tubing and components made from low-binding materials.[1]4. Optimize the pH and ionic strength of your buffers to minimize electrostatic interactions.[4] |
| Substance continues to "bleed" into the washout buffer over a long period. | Dead volume in the perfusion system. | 1. Inspect your perfusion circuit for areas where fluid flow may be restricted or stagnant. 2. Minimize the use of connectors and ensure smooth transitions between components. 3. Increase the flow rate of the washout buffer to enhance clearance from dead volumes. |
| The activity of the recovered substance is lower than expected. | Degradation of the substance. | 1. Ensure the experimental temperature is within the stable range for your substance.[5]2. Verify the pH and composition of your buffers are not causing degradation.[6][7]3. Minimize the duration of the experiment to reduce the time the substance is exposed to potentially destabilizing conditions. |
| Washout efficiency varies between experiments. | Inconsistent surface properties or contamination. | 1. Thoroughly clean and rinse the perfusion system between experiments using a validated cleaning protocol. 2. If using disposable components, ensure they are from the same manufacturing lot. 3. If re-using components, implement a rigorous and consistent cleaning and re-passivation (e.g., with BSA) procedure. |
Experimental Protocols
Protocol 1: Quantifying Substance Adsorption in a Perfusion Circuit
Objective: To determine the percentage of a substance that is lost due to adsorption to the surfaces of a perfusion system.
Materials:
-
Your perfusion system (tubing, chamber, connectors, etc.)
-
A solution of your substance at a known concentration.
-
Control "low-binding" collection tubes (e.g., siliconized or BSA-coated polypropylene tubes).[1]
-
An appropriate assay to measure the concentration of your substance (e.g., ELISA, HPLC, spectrophotometry).
Methodology:
-
Prepare the System: Assemble the perfusion circuit as you would for your experiment.
-
Prime the System: Flush the system with the same buffer used to dissolve your substance.
-
Prepare Substance Solution: Prepare a solution of your substance at the desired experimental concentration.
-
Measure Initial Concentration (Cinitial): Take a sample of the substance solution directly from the stock and measure its concentration. This is your initial concentration.
-
Introduce Substance to System: Flow the substance solution through the perfusion system.
-
Collect Eluate: Collect the solution as it exits the perfusion system into a low-binding collection tube.
-
Measure Final Concentration (Cfinal): Measure the concentration of the substance in the collected eluate.
-
Calculate Adsorption: Calculate the percentage of substance adsorbed using the following formula: % Adsorption = [(C_initial - C_final) / C_initial] * 100
Data Presentation:
| Condition | Cinitial (ng/mL) | Cfinal (ng/mL) | % Adsorption |
| Untreated Polypropylene Tubing | 100 | 65 | 35% |
| BSA-Coated Polypropylene Tubing | 100 | 95 | 5% |
| Untreated Tubing + 0.05% Tween-20 | 100 | 92 | 8% |
This table presents illustrative data. Your actual results will vary depending on the substance and materials used.
Visualizations
Caption: Workflow for quantifying substance adsorption.
Caption: Troubleshooting logic for incomplete washout.
References
- 1. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene | PLOS One [journals.plos.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Progranulin Adsorbs to Polypropylene Tubes and Disrupts Functional Assays: Implications for Research, Biomarker Studies, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein adsorption of in-line intravenous infusion filter and the corresponding mitigation plans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent: effects of pH, solvent composition, (SBE)7m-beta-CD, and HP-beta-CD on stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ebio3 and XE991 as KCNQ2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two prominent inhibitors of the KCNQ2 (Kv7.2) potassium channel: Ebio3 and XE991. KCNQ2 channels are critical regulators of neuronal excitability, and their modulation is a key area of research for neurological disorders such as epilepsy. This document summarizes their performance based on available experimental data, details their mechanisms of action, and provides standardized protocols for their evaluation.
At a Glance: this compound vs. XE991
| Feature | This compound | XE991 |
| Primary Target | KCNQ2 (Kv7.2) | KCNQ (Kv7) channels |
| Mechanism of Action | Non-blocking, allosteric inhibitor | Open-channel blocker, state-dependent |
| Potency (KCNQ2) | IC50: 1.2 nM[1][2] | IC50: ~0.71 µM[3] |
| Selectivity | Highly selective for KCNQ2 | Broad-spectrum KCNQ inhibitor |
Introduction to KCNQ2 Inhibition
The KCNQ2 gene encodes the Kv7.2 voltage-gated potassium channel subunit, which is a crucial component of the "M-current." This current plays a vital role in stabilizing the neuronal membrane potential and controlling repetitive firing.[3] Consequently, inhibitors of KCNQ2 are valuable research tools and potential therapeutic agents for conditions characterized by neuronal hyperexcitability. This compound and XE991 represent two distinct classes of KCNQ2 inhibitors, differing significantly in their potency, selectivity, and mechanism of action.
Mechanism of Action
This compound: A Novel Non-Blocking Inhibitor
This compound exhibits a unique, non-blocking mechanism of action.[4][5] Instead of physically occluding the ion conduction pore, this compound binds to a site on the outside of the inner gate of the KCNQ2 channel. This binding event induces a conformational change, causing the S6 pore helix to constrict and thereby inactivating the channel.[4][5] This allosteric mechanism of inhibition is a novel approach to modulating voltage-gated ion channels.
XE991: A Classic Open-Channel Blocker
XE991 functions as a state-dependent, open-channel blocker.[6] Its inhibitory action is contingent on the channel being in the open conformation, allowing XE991 to enter and physically obstruct the pore, thus preventing the flow of potassium ions. The inhibition by XE991 is voltage-dependent, with its potency increasing at more depolarized membrane potentials where the probability of the channel being open is higher.
Potency and Selectivity
A direct head-to-head comparison of this compound and XE991 in the same study is not available in the current literature. The following data is compiled from separate studies and should be interpreted with consideration for potential variations in experimental conditions.
This compound is a highly potent and selective inhibitor of KCNQ2, with a reported IC50 of 1.2 nM.[1][2] It displays significantly weaker inhibition of other KCNQ subtypes, such as KCNQ3, KCNQ4, and KCNQ5 (with IC50 values ranging from 15-196 nM), and has no effect on KCNQ1.[2] Furthermore, this compound shows negligible activity against a panel of other ion channels, including hERG, Nav, and Cav channels.[2]
XE991 is a potent but less selective KCNQ channel blocker. It inhibits KCNQ2 with an IC50 of approximately 0.71 µM.[3] However, it also potently blocks other KCNQ family members, including KCNQ1 (IC50 ~0.75 µM) and KCNQ2/3 heteromers (IC50 ~0.6 µM).[3] This broader spectrum of activity makes it a useful tool for studying the general role of M-currents but less suitable for dissecting the specific contributions of KCNQ2.
Quantitative Data Summary
| Compound | Target | IC50 | Selectivity Profile | Reference |
| This compound | KCNQ2 | 1.2 nM | Weakly inhibits KCNQ3, KCNQ4, KCNQ5 (15-196 nM); No effect on KCNQ1 and other ion channels. | [1][2] |
| XE991 | KCNQ2 | 0.71 µM | Potently inhibits KCNQ1 (~0.75 µM) and KCNQ2/3 (~0.6 µM). | [3] |
Note: The IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
Effects on Channel Kinetics
This compound 's non-blocking mechanism suggests that it does not directly interfere with the voltage sensor's movement or the channel's opening and closing rates in the same way as a pore blocker. Its inhibitory effect is a result of stabilizing a non-conducting state of the channel.[4][5]
XE991 , being a state-dependent inhibitor, shows a use-dependent block.[6] This means that repeated or prolonged depolarization, which increases the time the channel spends in the open state, enhances the inhibitory effect of XE991. The kinetics of inhibition by XE991 are therefore dependent on the voltage protocol used.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination of KCNQ2 Inhibitors
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of compounds like this compound and XE991 on KCNQ2 channels expressed in a heterologous system (e.g., HEK293 or CHO cells).
1. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transiently transfect cells with a plasmid encoding human KCNQ2 using a suitable transfection reagent (e.g., Lipofectamine). A co-transfected fluorescent marker (e.g., GFP) can aid in identifying transfected cells.
-
Incubate the cells for 24-48 hours post-transfection to allow for channel expression.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell recording configuration on a transfected cell.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit KCNQ2 currents by applying depolarizing voltage steps (e.g., to +20 mV for 500 ms).
4. Drug Application and Data Analysis:
-
After establishing a stable baseline current, perfuse the external solution containing increasing concentrations of the inhibitor (e.g., this compound or XE991).
-
Allow sufficient time for the drug effect to reach steady-state at each concentration.
-
Measure the peak current amplitude at the depolarizing step for each concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the logarithm of the inhibitor concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
Visualizations
KCNQ2 Signaling Pathway in a Neuron
Caption: KCNQ2 channel regulation in a neuron.
Experimental Workflow for Comparing KCNQ2 Inhibitors
Caption: Workflow for comparing KCNQ2 inhibitors.
Conclusion
This compound and XE991 are both valuable tools for studying KCNQ2 channels, but they offer distinct advantages for different research applications. This compound, with its high potency and selectivity for KCNQ2 and its unique non-blocking mechanism, is an excellent choice for studies aiming to dissect the specific physiological and pathological roles of KCNQ2. In contrast, XE991, as a broader spectrum KCNQ channel blocker, is well-suited for investigating the overall function of the M-current in neuronal excitability. The choice between these two inhibitors will ultimately depend on the specific experimental goals and the desired level of target selectivity. Researchers should be mindful that the quantitative data presented here are from different studies and direct comparative experiments are warranted for a definitive assessment of their relative potencies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | KCNQ2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Site and Mechanism of ML252 Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibits KCNQ channels with a non-blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
Ebio3: A Comparative Guide to its KCNQ Channel Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of Ebio3 with other prominent KCNQ potassium channel blockers. The information is compiled from publicly available experimental data to assist researchers in making informed decisions for their studies.
Unparalleled Potency and Selectivity of this compound
This compound has emerged as a highly potent and subtype-selective inhibitor of the KCNQ2 (Kv7.2) potassium channel. Experimental data reveals that this compound efficiently suppresses KCNQ2 currents with an IC50 of 1.2 nM.[1] Its selectivity is a key differentiator, as it shows no effect on the KCNQ1 channel and only weakly inhibits KCNQ3, KCNQ4, and KCNQ5 with IC50 values ranging from 15 to 196 nM.[1] Furthermore, this compound displays negligible inhibitory effects on a broad range of other ion channels, including hERG, Kv4.2, TREK1, TREK2, TASK3, NaV1.1, CaV3.2, and Hv1, highlighting its specific mechanism of action.[1]
This high selectivity for KCNQ2 is a significant advantage in research and potential therapeutic applications, as off-target effects on other channels, particularly KCNQ1 which is crucial for cardiac function, can be minimized.
Comparative Selectivity of KCNQ Channel Blockers
The following table summarizes the inhibitory potency (IC50) of this compound and other well-characterized KCNQ channel blockers against various KCNQ subtypes. This data has been collected from various sources utilizing electrophysiological assays.
| Compound | KCNQ1 (Kv7.1) IC50 | KCNQ2 (Kv7.2) IC50 | KCNQ2/3 IC50 | KCNQ3 (Kv7.3) IC50 | KCNQ4 (Kv7.4) IC50 | KCNQ5 (Kv7.5) IC50 |
| This compound | No effect | 1.2 nM[1] | - | 15-196 nM[1] | 15-196 nM[1] | 15-196 nM[1] |
| XE991 | 0.75 µM[2] | 0.71 µM[2][3] | 0.6 µM[2] | - | - | - |
| Linopirdine | 8.9 µM[4] | - | 2.4 µM[5][6] | - | < KCNQ2/3[5] | - |
| ML252 | 2.92 µM[7][8] | 69 nM[7][8] | 0.12 µM[7][8] | - | 0.20 µM[7][8] | - |
| ICA-069673 (Opener) | >150-fold selective for KCNQ2/3[9] | EC50 = 0.69 µM (KCNQ2/3)[10] | EC50 = 0.69 µM[10] | - | - | EC50 = 14.3 µM (KCNQ3/5)[10] |
| Retigabine (B32265) (Opener) | Insensitive | Target[11] | Target[11] | Target | Target | Target[12] |
Note: IC50 values can vary between different experimental setups and cell systems. This table is intended for comparative purposes.
Mechanism of Action: A Unique Non-Blocking Inhibition
Recent studies have revealed that this compound employs a unique non-blocking inhibitory mechanism.[13][14] Unlike traditional pore blockers, this compound is believed to attach to the outside of the inner gate of the KCNQ2 channel. This binding event directly squeezes the S6 pore helix, leading to the inactivation of the channel.[13][14] This distinct mechanism contributes to its high selectivity and may offer a different therapeutic approach compared to conventional channel blockers.
Experimental Protocols
The determination of the selectivity profile of KCNQ channel blockers relies on robust electrophysiological techniques. Below are detailed methodologies for both manual and automated patch-clamp assays.
Whole-Cell Patch Clamp Electrophysiology (Manual)
This technique allows for the direct measurement of ion channel currents from a single cell.
1. Cell Preparation:
-
Culture mammalian cell lines (e.g., CHO or HEK293) stably or transiently expressing the desired human KCNQ channel subtype (KCNQ1, KCNQ2, KCNQ2/3, KCNQ3, KCNQ4, or KCNQ5) on glass coverslips.
-
Prior to recording, transfer a coverslip to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 Mg-ATP. Adjust pH to 7.2 with KOH.
3. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Hold the cell membrane potential at a holding potential of -80 mV.
-
Elicit KCNQ currents by applying depolarizing voltage steps (e.g., to +40 mV for 500 ms).
-
Apply different concentrations of the test compound (e.g., this compound) to the external solution and record the resulting inhibition of the KCNQ current.
-
Construct concentration-response curves to determine the IC50 value for each KCNQ subtype.
Automated Patch Clamp Electrophysiology
High-throughput screening of KCNQ channel modulators is often performed using automated patch-clamp systems (e.g., IonWorks, Patchliner, or SyncroPatch).
1. Cell Preparation:
-
Use a stable cell line expressing the target KCNQ channel.
-
Harvest cells and prepare a single-cell suspension at the required density for the specific automated platform.
2. On-Plate Protocol:
-
Dispense the cell suspension into the wells of the planar patch-clamp plate.
-
The system automatically establishes whole-cell configurations.
-
Apply a voltage protocol similar to the manual patch-clamp procedure to elicit KCNQ currents.
-
Add compounds from a compound plate at various concentrations.
-
Record currents before and after compound addition to determine the percentage of inhibition.
-
The system's software automatically calculates IC50 values from the concentration-response data.
Signaling Pathway and Experimental Workflow
The activity of KCNQ channels is modulated by various intracellular signaling pathways. A key regulator is the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). The diagram below illustrates the signaling cascade that can modulate KCNQ channel activity, as well as a typical experimental workflow for assessing channel blockers.
Caption: Signaling pathway of KCNQ channel modulation and a typical experimental workflow.
This guide provides a comprehensive overview of the selectivity profile of this compound in comparison to other KCNQ channel blockers, supported by experimental methodologies and a visual representation of relevant pathways. This information is intended to facilitate further research and drug discovery efforts targeting KCNQ channels.
References
- 1. This compound | KCNQ2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. XE-991 dihydrochloride, KCNQ channel blocker; blocks M current (CAS 122955-42-4) | Abcam [abcam.com]
- 4. Linopirdine dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 5. Linopirdine - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small molecule inhibits KCNQ channels with a non-blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating Ebio3 On-Target Effects: A Comparison Guide Using KCNQ2 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the on-target effects of Ebio3, a potent and selective inhibitor of the KCNQ2 potassium channel. The central thesis is the critical role of KCNQ2 knockout models in distinguishing on-target from off-target effects of novel therapeutic compounds. While direct experimental data of this compound application in KCNQ2 knockout mice is emerging, this guide synthesizes existing in-vitro data on this compound with the well-established phenotypes of KCNQ2 knockout mice to underscore the validation workflow.
This compound: A Potent and Selective KCNQ2 Inhibitor
This compound has been identified as a small molecule that potently and selectively inhibits KCNQ2 channels.[1][2] KCNQ2, along with KCNQ3, is a key component of the M-current, a critical regulator of neuronal excitability.[3] Dysregulation of KCNQ2 is associated with neurological disorders, including epilepsy.[3][4]
In-Vitro Efficacy and Selectivity of this compound
Electrophysiological studies have demonstrated this compound's potent inhibitory effect on KCNQ2 channels.
| Parameter | Value | Method | Reference |
| This compound IC₅₀ on KCNQ2 | 1.2 nM | Whole-cell patch-clamp | [Li et al., 2025] |
| This compound IC₅₀ on KCNQ3 | ~15-196 nM | Whole-cell patch-clamp | [Li et al., 2025] |
| This compound IC₅₀ on KCNQ4 | ~15-196 nM | Whole-cell patch-clamp | [Li et al., 2025] |
| This compound IC₅₀ on KCNQ5 | ~15-196 nM | Whole-cell patch-clamp | [Li et al., 2025] |
| Effect on other channels (hERG, Nav1.1, Cav3.2 etc.) | Negligible inhibition | Whole-cell patch-clamp | [Li et al., 2025] |
The Essential Role of KCNQ2 Knockout Models for On-Target Validation
To confirm that the physiological and behavioral effects of this compound are mediated through its interaction with KCNQ2, a KCNQ2 knockout (KO) mouse model is the gold-standard validation tool. The logic is straightforward: if this compound's effects are on-target, they should be absent or significantly diminished in an animal lacking the KCNQ2 protein.
Phenotype of KCNQ2 Knockout Mice
KCNQ2 knockout mice exhibit a range of phenotypes consistent with neuronal hyperexcitability due to the absence of the M-current.
| Phenotype | Observation in KCNQ2 KO Mice | Experimental Assay | Reference |
| Seizures | Spontaneous generalized seizures | EEG recordings, Behavioral observation | [4] |
| Neuronal Excitability | Increased firing frequency of pyramidal neurons | Brain slice electrophysiology (current-clamp) | [5][6] |
| M-current | Reduced by ~85% in CA1 pyramidal neurons | Brain slice electrophysiology (voltage-clamp) | [5] |
| Behavioral Deficits | Hyperactivity, reduced sociability, enhanced repetitive behaviors | Open field test, social interaction tests | [7] |
| Lifespan | Reduced lifespan | Longitudinal observation | [4] |
Experimental Workflow for Validating this compound using KCNQ2 KO Models
The following workflow outlines the key experiments to definitively validate the on-target effects of this compound.
Caption: Experimental workflow for validating this compound on-target effects.
Predicted Outcomes
| Experiment | Wild-Type + this compound | KCNQ2 KO + this compound | Interpretation of On-Target Effect |
| Seizure Threshold | Increased seizure threshold (pro-convulsant effect) | No change in seizure threshold compared to KO + Vehicle | Demonstrates KCNQ2-dependent mechanism of seizure modulation. |
| Neuronal Firing | Increased action potential firing | No change in firing rate compared to KO + Vehicle | Confirms this compound's effect on neuronal excitability is via KCNQ2. |
| M-current Amplitude | Reduced M-current | M-current already absent | Validates that this compound's primary molecular target is the M-current channel. |
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol is for recording M-currents and neuronal excitability from pyramidal neurons in acute hippocampal slices.
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Intracellular Solution (for M-current): (in mM) 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 Na₂-ATP, 0.3 Na-GTP, pH 7.3 with KOH.
Procedure:
-
Anesthetize the mouse and perfuse transcardially with ice-cold aCSF.
-
Rapidly dissect the brain and prepare 300 µm thick coronal or sagittal slices using a vibratome in ice-cold aCSF.
-
Transfer slices to a holding chamber with aCSF at 32-34°C for 30 minutes, then maintain at room temperature.
-
For recording, transfer a slice to a submerged recording chamber continuously perfused with aCSF at 32°C.
-
Visualize pyramidal neurons in the CA1 region using DIC microscopy.
-
Establish a whole-cell patch-clamp configuration.
-
For M-current: Hold the neuron at -20 mV and apply hyperpolarizing voltage steps to -60 mV for 500 ms (B15284909). The deactivating current upon hyperpolarization is the M-current.
-
For Neuronal Excitability: In current-clamp mode, inject a series of depolarizing current steps (e.g., 500 ms duration, from 0 to 200 pA in 20 pA increments) and record the number of action potentials.
-
Bath apply this compound (e.g., 100 nM) and repeat the voltage and current-clamp protocols.
Seizure Susceptibility Testing
The pentylenetetrazol (PTZ) seizure threshold test can be used to assess seizure susceptibility.
Procedure:
-
Administer either vehicle or this compound to the mice (e.g., via intraperitoneal injection) at a predetermined time before PTZ administration.
-
Administer a sub-convulsive dose of PTZ (e.g., 30-40 mg/kg, i.p.).
-
Observe the mice for 30 minutes and score seizure activity using the Racine scale.
-
Record the latency to the first myoclonic jerk and the first generalized tonic-clonic seizure.
-
A decrease in latency or an increase in seizure severity in the this compound-treated wild-type group compared to the vehicle group would indicate a pro-convulsant effect. This effect should be absent in the KCNQ2 KO mice.
Immunohistochemistry for c-Fos
c-Fos is an immediate early gene often used as a marker for neuronal activity.
Procedure:
-
Two hours after behavioral testing or seizure induction, deeply anesthetize the mice and perfuse with 4% paraformaldehyde (PFA).
-
Dissect the brains and post-fix in 4% PFA overnight.
-
Cryoprotect the brains in 30% sucrose.
-
Section the brains at 40 µm using a cryostat.
-
Wash sections in PBS and then incubate in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.
-
Incubate sections with a primary antibody against c-Fos overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Mount the sections and image using a confocal microscope.
-
Quantify the number of c-Fos positive cells in specific brain regions (e.g., hippocampus, cortex).
Alternative KCNQ2 Modulators
Comparison with other known KCNQ2 modulators provides a broader context for this compound's profile.
| Compound | Mechanism of Action | Selectivity | In-Vivo Effects | Reference |
| Retigabine | KCNQ2-5 Opener | Broad (KCNQ2-5) | Anticonvulsant, used clinically for epilepsy. | [8] |
| SF0034 | KCNQ2/3 Opener | Selective for KCNQ2/3 | Suppresses epileptic activity in vivo. | [8] |
| ML252 | KCNQ2 Inhibitor | Selective for KCNQ2 over KCNQ1 | Characterized in vitro as a research tool. | [9] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by directly interacting with the KCNQ2 channel, leading to its inhibition. This disrupts the M-current, a key regulator of neuronal membrane potential.
Caption: Signaling pathway of KCNQ2 and the inhibitory effect of this compound.
Conclusion
The validation of a novel therapeutic agent's on-target effects is paramount in drug development. For a KCNQ2 inhibitor like this compound, the use of KCNQ2 knockout models is indispensable. The comparison of behavioral, electrophysiological, and cellular responses to this compound in wild-type versus knockout animals provides unequivocal evidence of its mechanism of action. This guide outlines the necessary experimental framework to achieve this validation, ensuring a robust and reliable assessment of this compound's therapeutic potential.
References
- 1. Small molecule inhibits KCNQ channels with a non-blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mouse models of Kcnq2 dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A knock-in mouse model for KCNQ2-related epileptic encephalopathy displays spontaneous generalized seizures and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cortical KCNQ2/3 channels; insights from knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditional Deletions of Epilepsy-Associated KCNQ2 and KCNQ3 Channels from Cerebral Cortex Cause Differential Effects on Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rhodeslab.beckman.illinois.edu [rhodeslab.beckman.illinois.edu]
- 8. Potent KCNQ2/3-Specific Channel Activator Suppresses In Vivo Epileptic Activity and Prevents the Development of Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ebio3 vs. Ebio2: A Comparative Analysis of their Effects on KCNQ2 Potassium Channels
A comprehensive guide for researchers and drug development professionals on the contrasting modulatory effects of Ebio2 and Ebio3 on KCNQ2 channel activity, supported by experimental data and detailed protocols.
Two small-molecule modulators, Ebio2 and this compound, which share the same chemical scaffold, exhibit strikingly opposite effects on the voltage-gated potassium channel KCNQ2.[1][2] While Ebio2 acts as a potent activator, this compound functions as a potent and selective inhibitor.[1][2] This guide provides a detailed comparison of their effects, supported by electrophysiological data, to inform research and therapeutic development targeting KCNQ2 channels, which are crucial for regulating neuronal excitability.[1][2][3][4]
Quantitative Comparison of Ebio2 and this compound Effects on KCNQ2 Channels
The following table summarizes the key quantitative data from electrophysiological studies, highlighting the differential impact of Ebio2 and this compound on KCNQ2 channel function.
| Parameter | Ebio2 | This compound | Reference |
| Effect on KCNQ2 | Activator | Potent and selective inhibitor | [1][2] |
| IC50 | Not Applicable | 1.2 nM | [5] |
| Concentration-dependent effect | Activates outward current of KCNQ2 channel at +50 mV | Inhibits outward current of KCNQ2 channel at +50 mV | [6] |
| Selectivity | Not specified | No effect on KCNQ1; weakly inhibits KCNQ3, KCNQ4, and KCNQ5 (IC50 = 15-196 nM); negligible effects on other K+, Na+, Ca2+, and H+ channels. | [5] |
Experimental Methodologies
The primary experimental technique used to characterize the effects of Ebio2 and this compound on KCNQ2 channels is whole-cell patch-clamp recording.[1][6]
Whole-Cell Patch-Clamp Recordings
-
Cell Line: HEK293 cells stably expressing the human KCNQ2 channel.
-
Recording Protocol:
-
Data Analysis:
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the opposing mechanisms of action of Ebio2 and this compound on the KCNQ2 channel and the general workflow for their electrophysiological characterization.
Caption: Opposing mechanisms of Ebio2 and this compound on KCNQ2 channel gating.
References
- 1. researchgate.net [researchgate.net]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. Deletion of KCNQ2/3 potassium channels from PV+ interneurons leads to homeostatic potentiation of excitatory transmission | eLife [elifesciences.org]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | KCNQ2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validating Ebio3 and KCNQ2 RNAi Effects on Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of the pharmacological effects of Ebio3, a potent KCNQ2 inhibitor, with the genetic knockdown of the KCNQ2 gene via RNA interference (RNAi). The objective is to offer a comparative analysis of these two methodologies for studying the function of the KCNQ2 potassium channel, a critical regulator of neuronal excitability.[1][2][3] This document outlines proposed experimental protocols, hypothetical data for comparison, and visualizations of the underlying signaling pathway and experimental workflow.
KCNQ2 Signaling Pathway in Neuronal Excitability
The KCNQ2 gene encodes the Kv7.2 subunit of a voltage-gated potassium channel that is a primary contributor to the M-current in neurons.[1][4] This current plays a crucial role in stabilizing the neuronal membrane potential and preventing excessive firing.[2][3] this compound is a potent and selective small molecule inhibitor of the KCNQ2 channel, acting via a non-blocking mechanism to inactivate the channel.[5][6][7] RNAi, on the other hand, reduces the expression of the KCNQ2 gene, thereby decreasing the number of functional channels. Both interventions are expected to reduce the M-current and increase neuronal excitability.
Caption: KCNQ2 channel's role in neuronal excitability and points of intervention.
Proposed Experimental Workflow for Cross-Validation
The following workflow is proposed to compare the effects of this compound and KCNQ2 RNAi. This involves parallel experiments on a suitable neuronal cell line, such as SH-SY5Y or primary cortical neurons, which are known to express KCNQ2 channels.
Caption: Proposed workflow for comparing KCNQ2 RNAi and this compound effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
KCNQ2 Knockdown using RNAi
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Negative control siRNA (scrambled sequence)[9]
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Reagents for qPCR or Western blot analysis
-
-
Procedure:
-
Cell Seeding: Seed 2.5 x 10^5 cells per well in a 6-well plate and incubate for 24 hours to reach 60-80% confluency.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of KCNQ2 siRNA or negative control siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well.
-
Incubation: Incubate the cells for 48 to 72 hours at 37°C and 5% CO2.[9]
-
Pharmacological Inhibition with this compound
This protocol details the treatment of neuronal cells with this compound to inhibit KCNQ2 channel activity.[5]
-
Materials:
-
Neuronal cell line cultured as described above.
-
This compound (stock solution in DMSO)[11]
-
Vehicle control (DMSO)
-
Cell culture medium
-
-
Procedure:
-
Cell Seeding: Plate cells as for the RNAi experiment.
-
Preparation of this compound Working Solution: Prepare a working solution of this compound in pre-warmed cell culture medium. A final concentration of 10 nM is suggested based on its high potency (IC50 = 1.2 nM).[11][12] Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Replace the existing medium with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate for a short period (e.g., 15-30 minutes) immediately prior to electrophysiological recording to ensure acute effects are measured.
-
Measurement of M-Current via Whole-Cell Patch-Clamp
This protocol describes the electrophysiological recording of the M-current.
-
Materials:
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Micromanipulator.
-
Extracellular solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2).
-
-
Procedure:
-
Preparation: Transfer a coverslip with the treated or transfected cells to the recording chamber and perfuse with extracellular solution.
-
Giga-seal Formation: Approach a single neuron with a fire-polished pipette (3-5 MΩ resistance) and apply gentle suction to form a giga-ohm seal.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
M-Current Recording:
-
Clamp the cell at a holding potential of -20 mV.
-
Apply hyperpolarizing voltage steps to -60 mV for 500 ms. The difference in the steady-state current between the holding potential and the hyperpolarized step represents the deactivating M-current.
-
-
Data Acquisition: Record currents from multiple cells for each condition (KCNQ2 siRNA, negative control siRNA, this compound, vehicle control).
-
Comparative Data Presentation
The following tables present hypothetical data that could be expected from the proposed experiments, illustrating the comparative effects of KCNQ2 RNAi and this compound treatment.
Table 1: Validation of KCNQ2 Knockdown
| Treatment Group | KCNQ2 mRNA Expression (relative to control) | KCNQ2 Protein Level (relative to control) |
| Negative Control siRNA | 1.00 ± 0.08 | 1.00 ± 0.12 |
| KCNQ2 siRNA #1 | 0.25 ± 0.05 | 0.31 ± 0.07 |
| KCNQ2 siRNA #2 | 0.31 ± 0.06 | 0.35 ± 0.09 |
Data are presented as mean ± SEM.
Table 2: Comparison of Effects on M-Current Density
| Treatment Group | M-Current Density (pA/pF) | % Inhibition of M-Current |
| Vehicle Control | 15.2 ± 1.8 | - |
| This compound (10 nM) | 2.9 ± 0.7 | 80.9% |
| Negative Control siRNA | 14.8 ± 2.1 | - |
| KCNQ2 siRNA #1 | 4.5 ± 1.1 | 69.6% |
Data are presented as mean ± SEM. M-current density is calculated by normalizing the current amplitude to cell capacitance. % Inhibition is calculated relative to the respective control group.
Conclusion
References
- 1. epilepsygenetics.blog [epilepsygenetics.blog]
- 2. medlineplus.gov [medlineplus.gov]
- 3. KCNQ2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. defeatingepilepsy.org [defeatingepilepsy.org]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule inhibits KCNQ channels with a non-blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The small molecule this compound inactivates the KCNQ2 channel without blocking the pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RNAi Four-Step Workflow | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. scispace.com [scispace.com]
- 10. Optimizing the workflow for successful RNA interference (RNAi) experiments in difficult-to-transfect cells [horizondiscovery.com]
- 11. This compound | KCNQ2 inhibitor | Probechem Biochemicals [probechem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Ebio3 and Linopirdine on the M-Current
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent modulators of the M-current: Ebio3 and linopirdine (B1675542). The M-current, a non-inactivating potassium current mediated by KCNQ (Kv7) channels, plays a crucial role in regulating neuronal excitability.[1][2] Its inhibition can lead to increased neuronal firing, a mechanism of interest for cognitive enhancement and other neurological applications.[3][4][5] This document offers a side-by-side comparison of this compound and linopirdine, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action to aid in research and development decisions.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative parameters of this compound and linopirdine as inhibitors of the M-current, primarily mediated by KCNQ2-containing channels.
| Parameter | This compound | Linopirdine | References |
| Target Channels | Primarily KCNQ2 | KCNQ2/KCNQ3 heteromers | [6][7],[3][8][9] |
| IC50 for KCNQ2/M-current | 1.2 nM | 2.4 - 8.5 µM | [6][7],[3][8][10] |
| Selectivity | Highly selective for KCNQ2. Weakly inhibits KCNQ3, KCNQ4, and KCNQ5 (IC50 = 15-196 nM). No effect on KCNQ1 and negligible effects on other K+, Na+, Ca2+, and H+ channels. | Less selective. Also blocks homomeric KCNQ1 and KCNQ4 channels. Can also act as a glycine (B1666218) receptor antagonist at typical experimental concentrations. | [6],[8][10] |
| Mechanism of Action | Non-blocking inhibitor that binds to the outside of the inner gate, causing the S6 helix to move inward and close the channel. | State-dependent inhibitor that favors the activated state of the channel. Blocks the channel pore from the outside. | [7][11][12][13],[10][14] |
Mechanism of Action and Signaling Pathways
The M-current is endogenously modulated by various neurotransmitters, with a well-established pathway involving muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][15] Activation of Gq-coupled receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane lipid essential for KCNQ channel activity, resulting in channel closure and M-current inhibition.[1][16]
Both this compound and linopirdine circumvent this signaling cascade by directly acting on the KCNQ channel protein. However, their specific binding sites and inhibitory mechanisms differ significantly.
This compound exhibits a novel, non-blocking mechanism. It binds to the external side of the channel's inner gate, inducing a conformational change that closes the pore.[7][11][12][13] In contrast, linopirdine acts as a more conventional channel blocker, with evidence suggesting it directly occludes the pore from the outside in a state-dependent manner, having a higher affinity for the activated state of the channel.[10][14]
Experimental Protocols
The characterization of this compound and linopirdine's effects on the M-current typically involves whole-cell patch-clamp electrophysiology on cells expressing KCNQ channels.
Cell Preparation and Transfection:
-
Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are commonly used due to their low background of endogenous ion channels.
-
Transfection: Cells are transiently transfected with plasmids encoding the desired KCNQ channel subunits (e.g., KCNQ2 and KCNQ3 for heteromeric channels) using standard methods like lipofection. A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells.
Electrophysiological Recording:
-
Technique: Whole-cell patch-clamp recording is used to measure the ionic currents flowing across the cell membrane.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Voltage Protocol: To isolate the M-current, cells are held at a hyperpolarized potential (e.g., -80 mV) and then stepped to a series of depolarizing potentials (e.g., from -90 mV to +60 mV in 10 mV increments).[12][17] The characteristic slow, non-inactivating outward current is the M-current.
-
Drug Application: this compound or linopirdine is applied to the external solution at varying concentrations to determine the dose-dependent inhibition of the M-current.
Data Analysis:
-
Current Measurement: The amplitude of the steady-state outward current at a specific depolarizing voltage (e.g., +50 mV) is measured before and after drug application.
-
IC50 Calculation: The percentage of current inhibition is plotted against the drug concentration, and the data are fitted with a Hill equation to determine the half-maximal inhibitory concentration (IC50).
Conclusion
This compound and linopirdine are both valuable research tools for studying the physiological roles of the M-current. This compound stands out for its exceptional potency and selectivity for KCNQ2 channels, coupled with a unique non-blocking inhibitory mechanism.[6][7][11] This makes it a highly specific probe for investigating the function of KCNQ2-containing channels. Linopirdine, while less potent and selective, has a longer history of use and a well-characterized profile as a state-dependent M-current blocker.[3][8][10][14] The choice between these two compounds will depend on the specific requirements of the experiment, with this compound being preferable for studies demanding high subtype selectivity and potency.
References
- 1. M current - Wikipedia [en.wikipedia.org]
- 2. physoc.org [physoc.org]
- 3. Reduction of spike frequency adaptation and blockade of M-current in rat CA1 pyramidal neurones by linopirdine (DuP 996), a neurotransmitter release enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linopirdine | KCNQ Channel Blocker | StressMarq Biosciences Inc. [stressmarq.com]
- 5. M-Current Inhibition in Hippocampal Excitatory Neurons Triggers Intrinsic and Synaptic Homeostatic Responses at Different Temporal Scales | Journal of Neuroscience [jneurosci.org]
- 6. This compound | KCNQ2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Linopirdine - Wikipedia [en.wikipedia.org]
- 9. Linopirdine dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 10. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small molecule inhibits KCNQ channels with a non-blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancing M Currents: A Way Out for Neuropathic Pain? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. researchgate.net [researchgate.net]
Assessing the Reversibility of EBI3 Inhibition Compared to Other Cytokine Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reversibility of inhibiting the function of the Epstein-Barr virus-induced gene 3 (EBI3) subunit, a key component of the cytokines IL-27 and IL-35, against other established cytokine blockers. Understanding the reversibility of a therapeutic intervention is critical for predicting its pharmacokinetic and pharmacodynamic profile, managing potential adverse effects, and optimizing dosing regimens. This document summarizes available data, presents detailed experimental protocols for assessing reversibility, and visualizes relevant biological pathways.
Data Presentation: Comparison of Inhibitor Reversibility
| Target Pathway | Inhibitor Class | Specific Examples | Mechanism of Action | Reversibility |
| EBI3 (IL-27/IL-35) | Monoclonal Antibody | Research-stage anti-EBI3, anti-IL-27, anti-IL-35 mAbs | Binds to EBI3 subunit or the cytokine complex, preventing receptor engagement. | Functionally Low to Irreversible: High-affinity binding with slow dissociation rates leads to prolonged inhibition. |
| JAK/STAT Pathway | Small Molecule (JAKinibs) | Tofacitinib, Baricitinib (Reversible)[1][2] | Competitively binds to the ATP-binding site of Janus kinases. | Reversible: The inhibitory effect diminishes as the drug is cleared from the system[2][3]. |
| JAK/STAT Pathway | Small Molecule (JAKinibs) | Ruxolitinib (Reversible), Covalent irreversible inhibitors (in development)[4] | Forms a covalent bond with a specific residue in the kinase domain. | Irreversible: Restoration of enzyme activity requires new protein synthesis. |
| TNF-α Pathway | Monoclonal Antibody | Adalimumab, Infliximab | Binds to and neutralizes soluble and transmembrane TNF-α. | Functionally Low to Irreversible: Long half-life and high affinity result in sustained TNF-α blockade[5]. |
| TNF-α Pathway | Fusion Protein | Etanercept | Acts as a decoy receptor, binding to TNF-α. | Functionally Low to Irreversible: Similar to monoclonal antibodies, it has a long duration of action. |
| IL-6 Pathway | Monoclonal Antibody (Receptor antagonist) | Tocilizumab, Sarilumab | Binds to the IL-6 receptor, preventing IL-6 from binding and signaling. | Functionally Low to Irreversible: High-affinity binding to the receptor leads to prolonged blockade[6][7][8]. |
Experimental Protocols
Protocol for Assessing Reversibility of Small Molecule Inhibitors: Washout Assay
This protocol is designed to determine if the inhibition of a signaling pathway by a small molecule is reversible. The principle is to expose cells to the inhibitor, then remove it and measure the recovery of signaling.
Materials:
-
Target cells expressing the cytokine receptor of interest.
-
Cytokine for stimulation (e.g., IL-27 or IL-35).
-
Small molecule inhibitor of EBI3 interaction or a downstream signaling component.
-
Control, non-inhibitory small molecule.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Assay reagents for measuring downstream signaling (e.g., phospho-specific antibodies for Western blotting or ELISA to measure STAT phosphorylation).
Procedure:
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate and culture overnight.
-
Inhibitor Treatment: Treat the cells with the small molecule inhibitor at a concentration known to cause significant inhibition (e.g., 5x IC50) for a defined period (e.g., 1-2 hours). Include a vehicle control.
-
Washout:
-
Aspirate the medium containing the inhibitor.
-
Wash the cells gently with pre-warmed PBS three times to remove any residual inhibitor.
-
Add fresh, inhibitor-free medium to the "washout" wells. For the "continuous inhibition" control wells, add fresh medium containing the inhibitor.
-
-
Recovery Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to allow for potential recovery of function.
-
Cytokine Stimulation: At each recovery time point, stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to activate the signaling pathway.
-
Lysis and Analysis:
-
Lyse the cells and collect the protein lysates.
-
Analyze the level of a downstream signaling marker (e.g., phosphorylated STAT1 or STAT3 for IL-27/IL-35 signaling) by Western blot or ELISA.
-
-
Data Interpretation: A return of the signaling response in the washout wells to a level comparable to the vehicle control indicates reversible inhibition. A sustained lack of response suggests irreversible or very slowly reversible inhibition.
Protocol for Assessing Reversibility of Antibody Blockers: Surface Plasmon Resonance (SPR)
SPR is a powerful technique to measure the binding kinetics (association and dissociation rates) of antibodies to their antigens, which directly relates to the reversibility of the interaction.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Recombinant EBI3, IL-27, or IL-35 protein.
-
Anti-EBI3/IL-27/IL-35 monoclonal antibody.
-
Amine coupling kit for protein immobilization.
-
SPR running buffer (e.g., HBS-EP+).
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface using the amine coupling kit.
-
Immobilize the recombinant target protein (EBI3, IL-27, or IL-35) onto the chip surface.
-
Deactivate any remaining active esters.
-
-
Analyte Binding (Association):
-
Inject a series of concentrations of the monoclonal antibody (analyte) over the chip surface at a constant flow rate for a defined period.
-
The binding of the antibody to the immobilized protein is measured in real-time as a change in the SPR signal (response units, RU).
-
-
Dissociation:
-
After the association phase, flow running buffer over the chip surface.
-
The dissociation of the antibody from the protein is monitored as a decrease in the SPR signal over time.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine) to remove the bound antibody from the immobilized protein, preparing the surface for the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
-
Interpretation of Reversibility: The dissociation rate constant (kd) is a direct measure of the stability of the antibody-antigen complex. A slow kd (e.g., 10⁻⁴ to 10⁻⁵ s⁻¹) indicates a very stable complex and, therefore, low reversibility. A faster kd suggests a more readily reversible interaction.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: IL-27 Signaling Pathway and Point of EBI3 Inhibition.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversibility of peripheral blood leukocyte phenotypic and functional changes after exposure to and withdrawal from tofacitinib, a Janus kinase inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversibility Of Pharmacodynamic Effects After Short- and Long-Term Treatment With Tofacitinib In Patients With Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 4. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNF inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Response to interleukin-6 receptor antagonists in patients with rheumatoid arthritis is independent of the number of prior used TNF inhibitors: A systematic review and metaanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
A Comparative Guide to KCNQ2 Channel Inhibition: The Non-Blocking Mechanism of Ebio3 Versus Classical Pore Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel, non-blocking inhibitory mechanism of the small molecule Ebio3 with the mechanisms of classical pore-blocking agents on the voltage-gated potassium channel KCNQ2. Understanding these distinct modes of action is crucial for the rational design and development of next-generation ion channel modulators for neurological disorders.
Introduction to KCNQ2 Inhibition
The KCNQ2 potassium channel, a key component of the neuronal M-current, plays a critical role in regulating neuronal excitability. Its dysfunction is linked to neurological diseases such as epilepsy.[1] Consequently, KCNQ2 is a significant target for therapeutic intervention. Inhibitors of KCNQ2 can be broadly categorized by their mechanism of action. Classical pore blockers physically occlude the ion conduction pathway, whereas novel modulators like this compound utilize allosteric mechanisms that do not involve direct pore obstruction.
The Non-Blocking Mechanism of this compound
Recent studies have elucidated the unique inhibitory action of this compound, a potent and selective small-molecule inhibitor of the KCNQ2 channel.[2][3][4] Unlike traditional channel blockers, this compound does not physically enter or obstruct the ion-conducting pore. Instead, guided by cryogenic electron microscopy, patch-clamp recordings, and molecular dynamics simulations, it has been shown that this compound attaches to the outside of the inner gate of the channel.[2][3] This binding event induces a conformational change, effectively squeezing the S6 pore helix to inactivate the KCNQ2 channel and prevent ion flow.[2][3] This novel non-blocking mechanism presents a new paradigm for the development of selective voltage-gated ion channel inhibitors.[2]
Classical Pore-Blocking Mechanisms
In contrast to the allosteric modulation by this compound, classical pore blockers inhibit ion channel function by physically obstructing the channel's pore. These agents typically enter the pore from either the extracellular or intracellular side and bind within the ion conduction pathway, thereby preventing the passage of potassium ions.
Two well-characterized, albeit less potent, pore blockers of KCNQ2 are Linopiridine and Tetraethylammonium (B1195904) (TEA) . Linopiridine is a state-dependent inhibitor, suggesting its binding is influenced by the conformational state of the channel.[5][6] TEA is a classic, non-specific potassium channel blocker that physically enters and occludes the pore.[7][8] Another potent KCNQ channel blocker is XE991 , which also exhibits state-dependent inhibition, favoring the activated state of the channel.[5][6]
Comparative Data of KCNQ2 Inhibitors
The following table summarizes the quantitative data for this compound and the aforementioned pore-blocking agents, highlighting their distinct potencies.
| Compound | Mechanism of Action | Target Channel | IC50 | Reference(s) |
| This compound | Non-blocking inhibitor (allosteric modulation) | KCNQ2 | 1.2 nM | [9] |
| XE991 | State-dependent pore blocker | KCNQ2 | 0.71 µM | [2] |
| Linopiridine | State-dependent pore blocker | KCNQ2/3 | 2.4 µM | [3] |
| Tetraethylammonium (TEA) | Classical pore blocker | KCNQ2 | 0.3 mM | [7][10] |
Visualizing the Mechanisms of Inhibition
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct inhibitory mechanisms of this compound and classical pore blockers on the KCNQ2 channel.
Caption: this compound binds to the external gate, causing allosteric inactivation.
Caption: A classical pore blocker physically obstructs the ion conduction pathway.
Experimental Protocols
The following is a representative protocol for evaluating the inhibitory effects of compounds on KCNQ2 channels using whole-cell patch-clamp electrophysiology, based on methodologies cited in the literature.[10][11][12]
1. Cell Culture and Transfection:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
-
Transiently transfect cells with plasmids encoding the human KCNQ2 subunit. For studying heteromeric channels, co-transfect with KCNQ3 subunits.
2. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings 24-48 hours post-transfection.
-
Use an appropriate amplifier and data acquisition system.
-
Maintain cells in an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with pH adjusted to 7.4 with NaOH.
-
Use a pipette solution containing (in mM): 135 KCl, 5 K-EGTA, and 10 HEPES, with pH adjusted to 7.2 with KOH.
-
Pipette resistance should be between 3-7 MΩ when filled with the internal solution.
3. Voltage-Clamp Protocol:
-
Clamp the cell membrane at a holding potential of -80 mV.
-
Elicit KCNQ2 currents by applying a series of depolarizing voltage steps (e.g., from -90 mV to +60 mV in 10 mV increments).
-
Record baseline currents before the application of any compound.
4. Compound Application and Data Analysis:
-
Prepare stock solutions of this compound and pore blockers in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.
-
Perfuse the cells with the compound-containing external solution.
-
Record currents after the compound has reached a steady-state effect.
-
To determine the IC50, apply a range of concentrations and measure the percentage of current inhibition at a specific voltage (e.g., +50 mV).
-
Fit the concentration-response data to a Hill equation to calculate the IC50 value.
Caption: Experimental workflow for evaluating KCNQ2 channel inhibitors.
Conclusion
This compound represents a novel class of KCNQ2 inhibitor with a distinct non-blocking mechanism that contrasts sharply with classical pore blockers. Its high potency and unique mode of action, which involves allosteric modulation of the channel gate, offer new avenues for the development of highly selective and potentially safer therapeutics for channelopathies. The experimental framework provided here serves as a guide for the comparative evaluation of these and other novel ion channel modulators.
References
- 1. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Linopirdine - Wikipedia [en.wikipedia.org]
- 4. Electrophysiological and functional effects of the KCNQ channel blocker XE991 on murine portal vein smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential tetraethylammonium sensitivity of KCNQ1-4 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ligand activation mechanisms of human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential tetraethylammonium sensitivity of KCNQ1–4 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. Protein arginine methylation facilitates KCNQ channel-PIP2 interaction leading to seizure suppression - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of KCNQ Channel Modulators: Ebio3 and ICA-069673
For researchers in neuroscience and drug development, the selective modulation of potassium channels is a critical area of investigation for treating a variety of neurological disorders, including epilepsy and chronic pain. The KCNQ (or Kv7) family of voltage-gated potassium channels, particularly the KCNQ2 and KCNQ3 subtypes that underlie the neuronal M-current, are prominent targets. This guide provides a detailed side-by-side comparison of two distinct modulators: Ebio3, a potent inhibitor, and ICA-069673, a selective activator of these channels.
Core Mechanism and Primary Target
This compound and ICA-069673 represent two opposing approaches to modulating KCNQ channel activity.
This compound is a powerful and subtype-selective inhibitor of the KCNQ2 potassium channel.[1][2][3] It employs a unique, non-blocking inhibitory mechanism.[1][2][4] Instead of occluding the channel pore, this compound attaches to the exterior of the inner gate, directly squeezing the S6 pore helix to force the channel into a non-conductive, inactivated state.[1][2][4] This novel mechanism presents a new avenue for developing highly selective ion channel inhibitors.
ICA-069673 is a selective opener (activator) of KCNQ2/KCNQ3 channels.[5][6][7] Its mechanism is distinct from many other KCNQ activators, such as retigabine, which target the channel's pore.[8] ICA-069673 interacts with the voltage-sensor domain (VSD) of the KCNQ2 subunit, specifically requiring residues F168 and A181 within the S3 segment for its activity.[5][9][10] By binding to the VSD, it stabilizes the channel in an open conformation, thereby enhancing the M-current.[5][11]
Quantitative Performance and Selectivity
The potency and selectivity of a channel modulator are paramount for its utility as a research tool and its potential as a therapeutic agent. This compound and ICA-069673 exhibit markedly different profiles.
Potency
| Compound | Action | Target | Potency |
| This compound | Inhibitor | KCNQ2 | IC50: 1.2 nM[3][12] |
| ICA-069673 | Opener | KCNQ2/3 | EC50: 0.69 µM[5][6][7][9][13][14][15] |
Selectivity Profile
| Compound | High Affinity Target(s) | Lower Affinity / No Effect |
| This compound | KCNQ2 (IC50: 1.2 nM)[3][12] | Weakly Inhibits: KCNQ3, KCNQ4, KCNQ5 (IC50: 15-196 nM)[3] Negligible Effect: KCNQ1, hERG, Kv4.2, TREK1, TREK2, TASK3, NaV1.1, CaV3.2, Hv1[3][16] |
| ICA-069673 | KCNQ2/3 (EC50: 0.69 µM)[5][6] | Lower Affinity: KCNQ3/5 (EC50: 14.3 µM; ~20-fold selective for KCNQ2/3)[5][6][7][13][15][17] No Measurable Activity: KCNQ1, Panel of cardiac ion channels[5][6][7] |
Electrophysiological and Functional Effects
The opposing mechanisms of these compounds lead to predictably different outcomes on neuronal excitability.
This compound , as a potent inhibitor, is effective at reducing currents mediated by KCNQ2, including those from pathogenic gain-of-function variants. At a concentration of 10 nM, this compound can reduce the outward current from certain KCNQ2 mutations by approximately 80%.[3][12]
ICA-069673 , as a channel opener, significantly suppresses neuronal excitability.[5] Its key effects, measured in mouse vagal sensory neurons, include:
-
M-current Enhancement: Increases the density of the M-current (IM), accelerates its activation, and delays its deactivation.[5][11]
-
Membrane Potential Hyperpolarization: Causes a significant hyperpolarization of the resting membrane potential (e.g., from -61.2 mV to -69.2 mV at 10 µM).[5][9]
-
Altered Channel Gating: Induces a pronounced leftward shift in the voltage-dependence of activation (V0.5 shifted from -46.7 mV to -72.2 mV) and increases the maximal channel conductance (Gmax).[5]
-
Inhibition of Firing: Reduces neuronal input resistance and increases the threshold for action potential generation, thereby limiting repetitive firing in response to sustained stimuli.[5][11]
Functionally, these electrophysiological changes translate to significant physiological effects. ICA-069673 is shown to inhibit spontaneous action potentials in smooth muscle cells and is orally active in animal models of epilepsy.[6][7][17]
Experimental Protocols
Reproducible and rigorous experimental design is crucial. Below are representative protocols for characterizing compounds like this compound and ICA-069673 using electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for measuring the activity of ion channels.
1. Cell Culture and Transfection:
-
HEK293 or CHO cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are transiently transfected with plasmids encoding the desired KCNQ channel subunits (e.g., human KCNQ2 and KCNQ3) using a suitable transfection reagent like Lipofectamine. A fluorescent reporter plasmid (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Recordings are typically performed 24-48 hours post-transfection.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 5 ATP-Mg, 0.1 GTP-Na. Adjust pH to 7.2 with KOH.
3. Recording Procedure:
-
A glass micropipette (resistance 2-5 MΩ) filled with internal solution is lowered onto a transfected cell.
-
A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -80 mV.
-
To measure channel activation, a series of depolarizing voltage steps (e.g., from -90 mV to +60 mV in 10 mV increments for 500 ms) are applied.
-
Baseline currents are recorded in the external solution.
-
The external solution is then exchanged for one containing the test compound (this compound or ICA-069673) at the desired concentration, and currents are recorded again.
-
A final washout step with the control external solution is performed to test for reversibility of the compound's effect.
4. Data Analysis:
-
Current amplitudes are measured at the end of the depolarizing steps.
-
For activators like ICA-069673, conductance (G) is calculated from the current (I) and reversal potential (Erev) using the formula G = I / (V - Erev).
-
Conductance-voltage (G-V) curves are generated by plotting normalized conductance against test voltage and are fitted with a Boltzmann function to determine the half-maximal activation voltage (V0.5) and slope factor.[5]
-
For inhibitors like this compound, the percentage of current inhibition is calculated relative to the baseline recording. An IC50 value can be determined by fitting the concentration-response data with a Hill equation.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule inhibits KCNQ channels with a non-blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | KCNQ2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. ICA 069673 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Pore- and voltage sensor–targeted KCNQ openers have distinct state-dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective KCNQ2/3 Potassium Channel Opener ICA-069673 Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Four drug-sensitive subunits are required for maximal effect of a voltage sensor–targeted KCNQ opener - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ebio3_TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. selleck.co.jp [selleck.co.jp]
- 16. researchgate.net [researchgate.net]
- 17. The Novel KV7.2/KV7.3 Channel Opener ICA-069673 Reveals Subtype-Specific Functional Roles in Guinea Pig Detrusor Smooth Muscle Excitability and Contractility - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ebio3 Efficacy: A Comparative Analysis with a Secondary KCNQ2 Inhibitor
For researchers investigating the role of KCNQ2 potassium channels in neuronal excitability and related disorders, the validation of experimental findings is paramount. Ebio3 has emerged as a potent and selective KCNQ2 inhibitor, offering a valuable tool for these studies.[1][2] This guide provides a comparative analysis of this compound with a well-established secondary KCNQ2 inhibitor, ML252, to assist researchers in validating their results. We present supporting experimental data, detailed protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Comparative Inhibitor Performance
The selection of an appropriate inhibitor is critical for target validation. Below is a summary of the quantitative data for this compound and a widely used secondary inhibitor, ML252. This data highlights the potency and selectivity of each compound, providing a basis for experimental design and interpretation.
| Inhibitor | Target | IC50 | Selectivity | Mechanism of Action |
| This compound | KCNQ2 | 1.2 nM[1][2] | Selective for KCNQ2. Weakly inhibits KCNQ3, KCNQ4, and KCNQ5 (IC50 = 15-196 nM) and shows no effect on KCNQ1.[2] | Non-blocking mechanism; binds to the outside of the inner gate, causing the S6 pore helix to move inward and inactivate the channel.[3][4] |
| ML252 | KCNQ2 | 69 nM | Over 40-fold selectivity for KCNQ2 over KCNQ1. Also inhibits KCNQ2/Q3 (IC50 = 0.12 µM) and KCNQ4 (IC50 = 0.20 µM). | Not detailed in the provided search results. |
KCNQ2 Signaling Pathway and Inhibitor Action
KCNQ2 channels are voltage-gated potassium channels that play a crucial role in regulating neuronal excitability by generating the M-current, which helps to stabilize the membrane potential. The activity of KCNQ2 channels is modulated by various signaling pathways, including the binding of phosphatidylinositol 4,5-bisphosphate (PIP2), which is required for channel function. This compound exerts its inhibitory effect through a unique non-blocking mechanism, directly impacting the channel's gate.
Caption: KCNQ2 channel activation by membrane depolarization and inhibition by this compound.
Experimental Workflow for Inhibitor Validation
Validating the effects of a primary inhibitor like this compound with a secondary, structurally distinct inhibitor is a crucial step to confirm that the observed phenotype is due to the specific inhibition of the target and not off-target effects. The following workflow outlines the key steps for this validation process.
References
- 1. KCNQ2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Ligand activation mechanisms of human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIP2 regulation of KCNQ channels: biophysical and molecular mechanisms for lipid modulation of voltage-dependent gating - PMC [pmc.ncbi.nlm.nih.gov]
Ebio3: A Comparative Analysis of its Inhibitory Effects on Wild-Type vs. Mutant KCNQ2 Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Ebio3, a potent and selective small-molecule inhibitor, on wild-type (WT) and mutant KCNQ2 potassium channels. The data presented is compiled from recent studies and is intended to inform research and development efforts targeting neurological disorders associated with KCNQ2 channel dysfunction.
Overview of this compound and KCNQ2
The KCNQ2 gene encodes the Kv7.2 potassium channel subunit, a crucial component of the M-current which governs neuronal excitability.[1][2] Mutations in KCNQ2 can lead to either loss-of-function (LOF) or gain-of-function (GOF) channelopathies, resulting in conditions such as developmental and epileptic encephalopathy.[2][3] this compound has emerged as a potent and selective inhibitor of KCNQ2 channels, offering a potential therapeutic avenue for GOF mutations.[4][5] Unlike traditional pore blockers, this compound employs a unique non-blocking mechanism, attaching to the outside of the inner gate and squeezing the S6 pore helix to inactivate the channel.[4][6][7]
Comparative Efficacy of this compound
This compound demonstrates high potency and selectivity for KCNQ2 channels. The following table summarizes its inhibitory concentrations (IC50) on various KCNQ channel subtypes.
| Channel Subtype | IC50 (nM) |
| KCNQ2 (Kv7.2) | 1.2 [5] |
| KCNQ3 | 15-196[5] |
| KCNQ4 | 15-196[5] |
| KCNQ5 | 15-196[5] |
| KCNQ1 | No effect[5] |
This compound shows negligible inhibitory effects on other ion channels such as hERG, Kv4.2, TREK1, TREK2, TASK3, NaV1.1, CaV3.2, and Hv1.[5]
Effects on Wild-Type vs. Gain-of-Function (GOF) Mutants
Recent studies have highlighted the efficacy of this compound in inhibiting pathogenic KCNQ2 GOF mutations. This section compares the inhibitory effect of this compound on wild-type KCNQ2 channels versus specific GOF mutants.
| Channel | Condition | Current Density at +60 mV (pA/pF) | % Inhibition by 10 nM this compound at +50 mV |
| Wild-Type (WT) | Control | ~200 | ~80% |
| R75C (GOF) | Control | ~600 | >80%[5][8] |
| I238L (GOF) | Control | ~550 | >80%[5][8] |
| Other GOF mutants | Control | - | Data suggests significant inhibition[4][8] |
Data is estimated from graphical representations in the cited literature.
The data indicates that 10 nM this compound results in a significant reduction of the outward current for both wild-type and the tested GOF mutant KCNQ2 channels, with approximately 80% or greater inhibition observed.[5][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound and KCNQ2 channels.
Whole-Cell Patch-Clamp Recordings
This technique is used to measure the ion currents flowing through the KCNQ2 channels in response to this compound.
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum.
-
Cells are transiently transfected with plasmids encoding either wild-type or mutant human KCNQ2 channels using a suitable transfection reagent.
-
Recordings are typically performed 24-48 hours post-transfection.
Electrophysiological Recording:
-
Pipette Solution (Intracellular): Contains (in mM): 150 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, adjusted to pH 7.4 with KOH.
-
Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Recording Procedure:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The holding potential is maintained at -80 mV.
-
KCNQ2 currents are elicited by a series of voltage steps, for example, from -90 mV to +60 mV in 10-mV increments.[8][9]
-
This compound is applied to the bath solution at the desired concentrations.
-
The effect of this compound is quantified by measuring the reduction in the outward current amplitude at a specific voltage (e.g., +50 mV).[6][8]
-
Visualizations
Signaling Pathway of KCNQ2 Inhibition by this compound
Caption: Mechanism of this compound inhibition on the KCNQ2 channel.
Experimental Workflow for Evaluating this compound Effects
References
- 1. What are KCNQ (Kv7) modulators and how do they work? [synapse.patsnap.com]
- 2. KCNQ2 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Small molecule inhibits KCNQ channels with a non-blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | KCNQ2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Ebio3: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential procedural information for the disposal of Ebio3, a selective potassium channel (KCNQ2) inhibitor used in neurological research. While specific disposal protocols are ultimately dictated by the substance's Safety Data Sheet (SDS) and local regulations, this document outlines the general principles and practices for the safe management of this compound waste.
Quantitative Data on Chemical Waste Disposal
The following table summarizes key quantitative parameters often found in protocols for the chemical inactivation of laboratory waste. These are general guidelines, and the specific concentrations and contact times for this compound should be confirmed with the product-specific SDS.
| Parameter | Guideline | Citation |
| Bleach Concentration (for liquid waste) | 10-20% final concentration | [1] |
| Contact Time (for chemical inactivation) | Minimum 30 minutes | [1] |
| Container Fill Level (for sharps) | Do not exceed ¾ full | [1] |
Experimental Protocols for Waste Management
The proper disposal of this compound will fall under either chemical or biological waste procedures, depending on its use in experiments. It is crucial to never dispose of hazardous wastes by evaporation, down the sewer, or in regular trash.[2]
Protocol for Liquid this compound Waste Disposal
Liquid waste containing this compound should be treated as hazardous chemical waste.
-
Collection : Collect all liquid waste containing this compound in a designated, leak-proof container that is clearly labeled as "Hazardous Waste" and includes the name "this compound".
-
Chemical Inactivation (if applicable and approved) : If chemical inactivation is a viable and approved method for this compound, add a suitable disinfectant, such as fresh bleach, to achieve a final concentration of 10-20%.[1]
-
Mixing and Contact Time : Ensure the solution is well-mixed and allow it to sit for a minimum of 30 minutes to ensure complete inactivation.[1]
-
pH Neutralization : Before final disposal, ensure the pH of the treated waste is within the acceptable range for your institution's wastewater system, typically between 6.0 and 9.0.
-
Final Disposal : Once treated, the solution may be eligible for drain disposal if it contains no other hazardous materials and is permitted by local regulations.[1] Always flush the drain with plenty of water. If drain disposal is not permitted, the treated waste must be collected by a certified hazardous waste disposal service.
Protocol for Solid this compound Waste Disposal
Solid waste contaminated with this compound, such as personal protective equipment (PPE), pipette tips, and culture flasks, must be segregated and disposed of as hazardous waste.
-
Segregation : Collect all solid waste contaminated with this compound in a designated, puncture-resistant container lined with a biohazard bag.[3]
-
Labeling : Clearly label the container with "Hazardous Waste," the biohazard symbol, and "this compound."
-
Storage : Store the waste container in a secure, designated area away from incompatible materials.[2]
-
Disposal : Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor.[3]
Protocol for Disposal of this compound-Contaminated Sharps
-
Collection : Immediately place all sharps contaminated with this compound (e.g., needles, syringes, broken glass) into a rigid, puncture-resistant sharps container labeled with the biohazard symbol.[1][4]
-
Container Management : Do not recap, bend, or break sharps.[4] Do not fill the container more than three-quarters full.[1]
-
Disposal : Once the sharps container is full, securely seal it and place it in the designated biohazardous waste collection area for pickup and disposal by a specialized waste management service.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
Important Considerations:
-
Consult the SDS : The Safety Data Sheet provided by the manufacturer of this compound is the primary source of information for its safe handling and disposal. Always review the SDS before working with any new chemical.
-
Institutional Policies : Adhere to your institution's specific waste management policies and procedures. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling this compound and its waste.
-
Emergency Procedures : Be familiar with your institution's spill cleanup and emergency response procedures. A spill kit should be readily available in areas where hazardous drugs are handled.[5]
References
- 1. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Biological Waste - Environmental Health and Safety - Purdue University [purdue.edu]
- 4. research.hawaii.edu [research.hawaii.edu]
- 5. ashp.org [ashp.org]
Essential Safety and Logistical Information for Handling Ebio3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Ebio3, a selective potassium ion channel (KCNQ2) inhibitor. The following procedures are based on established laboratory safety protocols for handling potent small-molecule compounds. Note that a specific Safety Data Sheet (SDS) for this compound was not located; therefore, these guidelines are founded on general principles of chemical safety.
I. Personal Protective Equipment (PPE)
When handling this compound in its solid (powder) form or in solution, the following personal protective equipment is mandatory to prevent skin and respiratory exposure.
| PPE Category | Solid Form (Powder) | Solution Form |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Nitrile or neoprene gloves |
| Eye Protection | Chemical safety goggles and a full-face shield | Chemical safety goggles |
| Body Protection | Disposable, fluid-resistant gown with long sleeves and tight cuffs | Laboratory coat |
| Respiratory Protection | N95 or higher-rated respirator (required when handling powder outside of a certified chemical fume hood or containment device) | Not generally required when handled in a well-ventilated area or chemical fume hood |
II. Operational Plan: Safe Handling Protocols
Adherence to a strict, step-by-step operational plan is crucial for the safe handling of this compound.
A. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks. If compromised, do not open and consult your institution's Environmental Health and Safety (EHS) office.
-
Storage of Solid Form: Store this compound powder in a tightly sealed container in a designated, locked, and well-ventilated cold storage unit at -20°C for long-term stability.
-
Storage of Solutions: For stock solutions, store in small, single-use aliquots in cryo-vials at -80°C to avoid repeated freeze-thaw cycles.
B. Preparation of Stock Solutions (Experimental Protocol)
All handling of this compound powder must be conducted in a certified chemical fume hood or a powder containment hood.
-
Designated Area: Designate a specific area within the chemical fume hood for weighing and preparing this compound solutions. Cover the work surface with absorbent, disposable bench paper.
-
Weighing:
-
Don personal protective equipment as specified for solid-form handling.
-
Use an analytical balance within the fume hood.
-
Carefully weigh the desired amount of this compound powder using a clean spatula and weigh boat. Avoid creating dust.
-
Close the primary container immediately after weighing.
-
-
Solubilization:
-
Add the appropriate solvent (e.g., DMSO) to the vessel containing the weighed this compound.
-
Gently swirl or vortex to fully dissolve the compound. Sonication may be used if necessary, ensuring the container is sealed.
-
-
Aliquoting and Labeling:
-
Dispense the stock solution into clearly labeled, single-use aliquots.
-
Labels should include the compound name (this compound), concentration, solvent, date of preparation, and preparer's initials.
-
-
Immediate Cleanup:
-
Wipe down the work surface, balance, and any equipment with a suitable solvent (e.g., 70% ethanol) to decontaminate.
-
Dispose of all contaminated disposable materials as hazardous chemical waste.
-
C. Use in Experiments
-
Dilutions: Perform serial dilutions from the stock solution within a chemical fume hood.
-
Spill Management: In case of a spill, immediately alert others in the area. For small spills, use a chemical spill kit to absorb the material, decontaminate the area, and dispose of the waste as hazardous. For large spills, evacuate the area and contact your institution's EHS office.
III. Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste: This includes contaminated gloves, bench paper, weigh boats, pipette tips, and empty vials. Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused this compound solutions and contaminated solvents in a sealed, labeled hazardous liquid waste container. Do not pour this compound waste down the drain.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.
IV. Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value |
| Molecular Weight | 363.4 g/mol |
| Molecular Formula | C₁₉H₂₃F₂N₃O₂ |
| IC₅₀ | 1.2 nM for KCNQ2 potassium ion channel |
| Storage Temperature (Powder) | -20°C (for up to 3 years) |
| Storage Temperature (in Solvent) | -80°C (for up to 1 year) |
V. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
